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Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Properties, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist Introduction 5-Bromo-2-hydroxy-3-methoxybenzaldehyde, also known as 5-bromo-ortho-vanillin or 5-bromo-3-methoxysalicylaldehyde, is a substituted aromatic aldehyde that se...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

5-Bromo-2-hydroxy-3-methoxybenzaldehyde, also known as 5-bromo-ortho-vanillin or 5-bromo-3-methoxysalicylaldehyde, is a substituted aromatic aldehyde that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern, featuring an aldehyde, a hydroxyl group, a methoxy group, and a bromine atom on the benzene ring, imparts a versatile reactivity profile. This makes it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and specialty materials.[1] This guide provides an in-depth analysis of its physicochemical properties, spectroscopic data, synthesis protocols, and key applications for researchers and professionals in drug development and chemical sciences.

Note on Nomenclature: While the requested topic was "2-bromo-5-hydroxy-3-methoxybenzaldehyde," the vast majority of available scientific literature, commercial availability, and spectroscopic data corresponds to its isomer, 5-bromo-2-hydroxy-3-methoxybenzaldehyde (CAS No. 5034-74-2) . This guide will focus on this well-documented compound.

Physicochemical and Structural Properties

The structural arrangement of functional groups in 5-bromo-2-hydroxy-3-methoxybenzaldehyde dictates its physical and chemical behavior. The presence of a hydroxyl group allows for hydrogen bonding, while the bromine atom increases its molecular weight and influences its reactivity in cross-coupling reactions.

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
CAS Number 5034-74-2[2]
Molecular Formula C₈H₇BrO₃[2][3]
Molecular Weight 231.04 g/mol [3]
Appearance Solid, yellow solid, or brown powder[2][4]
Melting Point 125-127 °C (lit.)[2][4][5]
Boiling Point 277.2 °C at 760 mmHg (Predicted)[2][5]
Density ~1.65 g/cm³ (Predicted)[2][5]
Flash Point 121.4 °C (Predicted)[2][5]
IUPAC Name 5-bromo-2-hydroxy-3-methoxybenzaldehyde[3]
Synonyms 5-Bromo-3-methoxysalicylaldehyde, 5-Bromo-o-vanillin[4][6]

Chemical Structure:

  • SMILES: COc1cc(Br)cc(C=O)c1O

  • InChI: 1S/C8H7BrO3/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-4,11H,1H3

Spectroscopic Profile

A thorough understanding of the spectroscopic data is essential for the unambiguous identification and quality control of 5-bromo-2-hydroxy-3-methoxybenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃) [4]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.00Singlet (s)1HPhenolic proton (-OH)
9.86Singlet (s)1HAldehyde proton (-CHO)
7.31Doublet (d), J = 2.4 Hz1HAromatic proton (H-6)
7.18Doublet (d), J = 2.4 Hz1HAromatic proton (H-4)
3.92Singlet (s)3HMethoxy protons (-OCH₃)

Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃) [4]

Chemical Shift (δ) ppmAssignment
195.4Aldehyde Carbon (CHO)
150.9C-3 (C-OCH₃)
149.3C-2 (C-OH)
126.1C-4
121.3C-1
120.8C-6
111.1C-5 (C-Br)
56.3Methoxy Carbon (OCH₃)
Mass Spectrometry (MS)

In Gas Chromatography-Mass Spectrometry (GC-MS), 5-bromo-2-hydroxy-3-methoxybenzaldehyde exhibits a characteristic fragmentation pattern. The molecular ion peak is observed, along with a prominent M+2 peak of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[3]

  • m/z of Top Peak: 51

  • m/z of 2nd Highest Peak: 230

  • m/z of 3rd Highest Peak: 232

Synthesis and Reactivity

Synthetic Routes

The most common laboratory synthesis of 5-bromo-2-hydroxy-3-methoxybenzaldehyde involves the electrophilic bromination of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin).[4] The directing effects of the hydroxyl and methoxy groups favor substitution at the C-5 position.

G cluster_0 Synthesis Workflow start o-Vanillin in Acetic Acid reagent Add Sodium Acetate Cool to 0 °C start->reagent Dissolution bromination Slow dropwise addition of Bromine reagent->bromination Buffering reaction Stir at Room Temperature (30 min) bromination->reaction Electrophilic Aromatic Substitution workup Quench with Water Extract with Dichloromethane reaction->workup Reaction Completion purification Wash with Water & Brine Dry over MgSO₄ Concentrate workup->purification Isolation of Crude Product product Purify by Column Chromatography purification->product final 5-Bromo-2-hydroxy-3- methoxybenzaldehyde product->final

Caption: Workflow for the synthesis of 5-bromo-2-hydroxy-3-methoxybenzaldehyde.

Reactivity and Applications in Synthesis

The aldehyde group is a versatile handle for forming C-N and C-C bonds, while the phenolic hydroxyl group can be alkylated or acylated. The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions, such as the Stille coupling. This reactivity makes it a valuable precursor for various complex molecules.

Key Applications in Synthesis:

  • Ailanthoidol Synthesis: Used as a starting material in the total synthesis of ailanthoidol, a natural product, via a key Stille coupling step.

  • Chromenone Derivatives: Employed in the synthesis of 6-bromo-8-methoxy-3-(methoxycarbonyl)-2H-chromen-2-one.

  • Schiff Base Ligands: Reacts with amines to form Schiff bases, which can act as ligands for metal complexes, such as benzimidazole-based ligands.[2]

  • Chromogenic Reagents: Serves as a precursor for chromogenic reagents used in analytical chemistry, for instance, for the spectrophotometric determination of Ni(II).

Applications in Drug Discovery and Research

The structural motifs present in 5-bromo-2-hydroxy-3-methoxybenzaldehyde are found in various biologically active molecules. Its derivatives have been investigated for several therapeutic applications.

  • Anti-Inflammatory Effects: A related isomer, 2-bromo-5-hydroxy-4-methoxybenzaldehyde, has been shown to exhibit anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and inhibiting key signaling pathways like ERK, JNK, and NF-κB in macrophages.[7]

  • Antitumor Drug Candidates: It is used as an intermediate in the synthesis of mixed copper-based complexes that are being explored as potential dual-function antitumor drug candidates, acting as both cytotoxic agents and inhibitors of tumor angiogenesis.[2]

  • Pharmaceutical Building Block: Its versatile reactivity makes it an essential building block in the design and synthesis of novel therapeutic agents and other pharmaceutical compounds.[1][8]

Safety and Handling

Proper handling of 5-bromo-2-hydroxy-3-methoxybenzaldehyde is crucial to ensure laboratory safety.

Table 4: Hazard and Safety Information

CategoryDescriptionSource(s)
Hazard Pictograms GHS07 (Exclamation Mark), GHS09 (Environment)[9]
Signal Word Warning[9]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H400: Very toxic to aquatic life.[3][6][9]
Precautionary Statements P261: Avoid breathing dust. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
Personal Protective Equipment (PPE) Safety glasses, protective gloves (e.g., nitrile rubber), lab coat, and a dust mask (e.g., N95) or use in a well-ventilated area like a fume hood.[6]
Storage Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.[6][9]
Incompatible Materials Strong oxidizing agents, strong bases.[6]

First-Aid Measures:

  • After Inhalation: Move the person to fresh air. If feeling unwell, seek medical advice.[6][9]

  • After Skin Contact: Wash with plenty of soap and water. If irritation occurs, get medical advice.[6][9]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6][9]

  • After Ingestion: Rinse mouth. If you feel unwell, seek medical advice.[9]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde from o-Vanillin[5]

Causality: This protocol utilizes the activating and ortho-, para-directing nature of the hydroxyl and methoxy groups of o-vanillin to facilitate electrophilic aromatic substitution with bromine. Acetic acid serves as the solvent, and sodium acetate acts as a buffer to moderate the reaction.

  • Dissolution: In a round-bottom flask, dissolve o-vanillin (4.0 g, 0.026 mol) in acetic acid (80 mL).

  • Buffering: Add sodium acetate (2.37 g, 0.029 mol) to the solution at 0 °C.

  • Bromination: Slowly add bromine (1.49 mL, 0.029 mol) dropwise to the cooled reaction mixture.

    • Expert Insight: The slow, dropwise addition of bromine at low temperature is critical to control the exothermicity of the reaction and prevent over-bromination or side product formation.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, add water (100 mL) to quench the reaction and precipitate the product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (3 x 80 mL).

  • Washing: Combine the organic layers and wash sequentially with water (100 mL) and brine (50 mL).

    • Self-Validation: The washing steps remove residual acetic acid, salts, and water-soluble impurities, which is essential for obtaining a pure product.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by flash column chromatography (petroleum ether:ethyl acetate = 19:1) to yield the final product as a yellow solid.

Protocol 2: NMR Spectroscopic Analysis[9]

Causality: NMR spectroscopy is the definitive method for structural elucidation of organic molecules. The choice of solvent and reference standard is crucial for obtaining high-quality, reproducible data.

  • Sample Preparation: Accurately weigh and dissolve approximately 5-10 mg of purified 5-bromo-2-hydroxy-3-methoxybenzaldehyde in about 0.6 mL of deuterated chloroform (CDCl₃).

    • Expert Insight: CDCl₃ is a common solvent for non-polar to moderately polar organic compounds. Ensure the sample is fully dissolved to achieve sharp NMR signals.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Record the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

    • Record the ¹³C NMR spectrum on a corresponding 100 MHz (or higher) spectrometer.

  • Processing: Process the acquired Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction.

  • Referencing: Calibrate the chemical shifts of the spectra using the residual solvent signal of CDCl₃ (δ = 7.26 ppm for ¹H NMR; δ = 77.16 ppm for ¹³C NMR).

    • Self-Validation: Referencing to the known solvent peak ensures the accuracy and comparability of the chemical shift data across different experiments and instruments.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum and analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecular structure.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Bromo-5-hydroxybenzaldehyde.
  • Loba Chemie. (2019, January 28). 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde 97.
  • PubChem. (n.d.). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde.
  • Guidechem. (2020, October 23). What is the synthesis method and application of 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE?.
  • Fisher Scientific. (2010, October 15). SAFETY DATA SHEET - 5-Bromo-2-hydroxy-3-methoxybenzaldehyde.
  • Fisher Scientific. (2014, September 5). SAFETY DATA SHEET - 5-Bromo-2-anisaldehyde.
  • Chem-Impex. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.
  • ChemicalBook. (n.d.). 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis.
  • ChemicalBook. (2026, January 13). 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE.
  • CP Lab Safety. (n.d.). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde, min 98%, 100 grams.
  • Benchchem. (n.d.). Spectroscopic Analysis of 2-Bromo-5-hydroxybenzaldehyde: A Technical Guide.
  • MDPI. (2026, January 7). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells.
  • ChemBK. (2024, April 9). 5-bromo-2-hydroxy-3-methoxybenzaldehyde.

Sources

Exploratory

2-bromo-5-hydroxy-3-methoxybenzaldehyde safety data sheet SDS

An In-depth Technical Guide to the Safe Handling of 2-Bromo-5-hydroxy-3-methoxybenzaldehyde For Researchers, Scientists, and Drug Development Professionals This guide serves as a comprehensive technical resource on the s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling of 2-Bromo-5-hydroxy-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on the safety, handling, and emergency protocols for 2-bromo-5-hydroxy-3-methoxybenzaldehyde. As a crucial building block in organic synthesis, particularly for novel therapeutic agents, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes data from authoritative Safety Data Sheets (SDS) to provide field-proven insights and self-validating protocols.

Chemical Identification and Core Properties

2-Bromo-5-hydroxy-3-methoxybenzaldehyde is a substituted aromatic aldehyde. Its specific functional groups (bromo, hydroxyl, methoxy, and aldehyde) dictate its reactivity and toxicological profile.

Identifier Value Source(s)
Chemical Name 2-bromo-5-hydroxy-3-methoxybenzaldehyde[1]
Synonyms 5-Bromo-3-methoxysalicylaldehyde[1]
CAS Number 19639-68-8 (Note: Some sources cite isomers)N/A
Molecular Formula C₈H₇BrO₃[2][3]
Molecular Weight 231.04 g/mol [2][3]
Appearance Solid, powder[4]
Melting Point 125-127 °C[4][5]

Hazard Identification and GHS Classification

This chemical is classified as hazardous under the Globally Harmonized System (GHS). The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[6] The "Warning" signal word is consistently used across multiple supplier safety data sheets.[1][4][7]

Hazard Class Category Hazard Statement GHS Code Source(s)
Skin Corrosion/Irritation2Causes skin irritationH315[1][2][3][4]
Serious Eye Damage/Irritation2Causes serious eye irritationH319[1][2][3][4]
Specific Target Organ Toxicity (Single Exposure)3May cause respiratory irritationH335[1][2][3][4]
Acute Toxicity, Oral4Harmful if swallowedH302[7][8][9]
Hazardous to the Aquatic Environment, Acute1Very toxic to aquatic lifeH400[7][8][9]

The causality behind these classifications stems from the compound's chemical nature. The aldehyde group and the phenolic hydroxyl group can interact with biological macromolecules, while the bromo-substituent enhances its reactivity and lipophilicity, potentially facilitating absorption and interaction with cellular components.

Hazard Response Workflow

The following diagram outlines the immediate response logic upon exposure.

HazardResponse Figure 1: Immediate Hazard Response Logic cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact Start Exposure Occurs Inhalation IF INHALED Start->Inhalation SkinContact IF ON SKIN Start->SkinContact EyeContact IF IN EYES Start->EyeContact MoveToFreshAir Remove person to fresh air. Keep comfortable for breathing. Inhalation->MoveToFreshAir GetMedicalHelp_Inhale Call a POISON CENTER or doctor if you feel unwell. MoveToFreshAir->GetMedicalHelp_Inhale WashSkin Wash with plenty of soap and water. Remove contaminated clothing. SkinContact->WashSkin GetMedicalHelp_Skin If skin irritation occurs: Get medical advice. WashSkin->GetMedicalHelp_Skin RinseEyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy. EyeContact->RinseEyes GetMedicalHelp_Eye If eye irritation persists: Get medical attention. RinseEyes->GetMedicalHelp_Eye

Caption: Immediate actions for different exposure routes.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and PPE are the primary barriers to exposure. The choice of PPE is dictated by the identified hazards of skin, eye, and respiratory irritation.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[8][10] A chemical fume hood is the standard for preventing inhalation of dust or aerosols.[1] The causality is clear: effective ventilation dilutes and removes airborne contaminants at the source, minimizing respiratory exposure.

Personal Protective Equipment (PPE): A risk assessment should precede handling, but the following PPE is mandatory.[9]

Protection Type Specification Rationale Source(s)
Eye/Face Protection Tightly fitting safety goggles or a face shield.Protects against dust particles and splashes causing serious eye irritation. Must conform to EN 166 (EU) or NIOSH (US) standards.[1][7][8]
Skin Protection Chemical-impermeable gloves (e.g., nitrile) and a lab coat.Prevents direct contact that leads to skin irritation. Gloves must be inspected before use.[1][7][8][10]
Respiratory Protection Not required under normal use with adequate ventilation.If dust formation is significant or ventilation is inadequate, a NIOSH/MSHA-approved particulate respirator (e.g., N95) should be used.[1][4][11]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining the chemical's integrity and preventing accidental exposure.

Handling:

  • Avoid contact with skin and eyes.[1][7][10]

  • Avoid the formation of dust and aerosols.[8][10]

  • Wash hands thoroughly after handling.[1][8][9]

  • Do not eat, drink, or smoke in the work area.[8][9]

Storage:

  • Keep the container tightly closed.[1][7]

  • Store in a dry, cool, and well-ventilated place.[1][7][8]

  • The compound may be air and light sensitive, necessitating storage in a sealed container away from direct light.[1][6]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[1]

Emergency Procedures

Preparedness for emergencies is a non-negotiable aspect of laboratory safety.

First-Aid Measures
  • General Advice: Move the victim out of the dangerous area and consult a physician. Show them this safety data sheet.[10][12]

  • Inhalation: Remove the person to fresh air. If breathing is difficult or they feel unwell, seek medical attention immediately.[1][2][8] If not breathing, provide artificial respiration.[1][2]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing.[1][2][8] Seek medical attention if irritation persists.[1][2][7]

  • Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][2][10] Remove contact lenses if present and easy to do.[1][10] Get medical attention.[1][2][7]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[7][8][10] Call a poison control center or doctor immediately for treatment advice.[7][8][10]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[1][7][8][10]

  • Unsuitable Media: Do not use a heavy water stream, as it may scatter and spread the fire.[7]

  • Specific Hazards: During a fire, hazardous combustion products may be formed, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (like hydrogen bromide).[1][12]

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[1][12]

Accidental Release Measures (Spill Protocol)

This protocol provides a self-validating system for containment and cleanup.

Step 1: Immediate Response & Assessment

  • Evacuate non-essential personnel from the spill area.[8][10]

  • Ensure adequate ventilation.[8][10]

  • Remove all sources of ignition.[8][9]

  • Assess the size and nature of the spill.

Step 2: Don Appropriate PPE

  • Wear the PPE detailed in Section 3: safety goggles, impermeable gloves, lab coat, and a respirator if necessary.[8][10]

Step 3: Containment and Cleanup

  • Prevent the chemical from entering drains or waterways, as it is very toxic to aquatic life.[8][10]

  • For a solid spill, carefully sweep up the material and shovel it into a suitable, labeled container for disposal.[1][2][11]

  • Avoid creating dust during cleanup.[10][11] Use a method like gentle sweeping or a vacuum with a HEPA filter.

Step 4: Decontamination and Disposal

  • Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Dispose of the collected waste, contaminated PPE, and cleaning materials as hazardous waste in accordance with local, state, and federal regulations.[9][10]

Spill Response Workflow

SpillResponse Figure 2: Spill Response and Cleanup Protocol Start Spill Detected Assess Assess Spill Size & Ensure Area is Safe (Ventilation, No Ignition Sources) Start->Assess DonPPE Don Full PPE: - Goggles/Face Shield - Impermeable Gloves - Lab Coat - Respirator (if needed) Assess->DonPPE Contain Contain Spill Prevent entry into drains DonPPE->Contain Cleanup Clean Up Spill: - Sweep solid material carefully - Avoid creating dust Contain->Cleanup Package Place waste into a labeled, sealed container for hazardous waste Cleanup->Package Decontaminate Decontaminate Spill Area & Dispose of Contaminated PPE Package->Decontaminate End Response Complete Decontaminate->End

Caption: A systematic workflow for managing accidental spills.

Toxicological and Ecological Information

  • Toxicological Profile: The primary known toxicological effects are irritation to the skin, eyes, and respiratory system, and it is considered harmful if swallowed.[1][8] There is no data available regarding germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[1][2]

  • Ecological Profile: This compound is classified as very toxic to aquatic life (Acute Hazard, Category 1).[7][8][9] Therefore, it is imperative to prevent its release into the environment.[7][8][9] All spills must be contained, and waste must be disposed of as hazardous.[9]

References

  • 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS CAS-No. (2019, January 28). Loba Chemie. Retrieved from [Link]

  • MSDS of 5-Bromo-2-hydroxybenzaldehyde. (2009, January 14). Retrieved from [Link]

  • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | C8H7BrO3 | CID 262238. PubChem. Retrieved from [Link]

Sources

Foundational

Solubility profile of 2-bromo-5-hydroxy-3-methoxybenzaldehyde in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2-Bromo-5-Hydroxy-3-Methoxybenzaldehyde in Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of 2-Bromo-5-Hydroxy-3-Methoxybenzaldehyde in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability.[1][2][3][4] This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of 2-bromo-5-hydroxy-3-methoxybenzaldehyde, a vital building block in the synthesis of complex organic molecules.[5] While specific experimental solubility data for this compound is not extensively available in public literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge, experimental protocols, and data interpretation skills necessary to establish a robust solubility profile. The principles and methodologies discussed herein are broadly applicable to related brominated vanillin derivatives and other crystalline organic compounds.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The journey of a drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount determinant of a drug's success.[2][3] Poor solubility can lead to a cascade of undesirable outcomes, including formulation difficulties, low bioavailability, and ultimately, therapeutic failure.[2][4] Therefore, a thorough understanding and a quantitative assessment of a compound's solubility in a variety of solvents are indispensable during the early stages of drug discovery and development.[1][2][4]

2-Bromo-5-hydroxy-3-methoxybenzaldehyde, a derivative of vanillin, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[5] Its molecular structure, featuring a hydroxyl group, a methoxy group, a bromine atom, and an aldehyde functional group, imparts a unique combination of polarity and reactivity, suggesting a varied solubility profile in different organic solvents. The presence of both hydrogen bond donating (hydroxyl) and accepting (hydroxyl, methoxy, aldehyde) groups, along with the hydrophobic contribution of the aromatic ring and bromine atom, makes the prediction of its solubility complex and necessitates empirical determination.

This guide will delve into the theoretical underpinnings of solubility, provide a detailed experimental workflow for its determination, and discuss the interpretation and application of the resulting data.

Theoretical Framework: The Energetics of Dissolution

The process of dissolving a crystalline solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This change is a function of both enthalpy (ΔH) and entropy (ΔS) as described by the Gibbs-Helmholtz equation:

ΔG = ΔH - TΔS

The dissolution process can be conceptually broken down into three steps:

  • Lattice Energy (Endothermic): Energy is required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice.

  • Cavity Formation (Endothermic): Energy is needed to create a space or cavity in the solvent to accommodate the solute molecule.

  • Solvation (Exothermic): Energy is released when the solute molecule forms new interactions with the solvent molecules.

The overall enthalpy of solution (ΔH_solution) is the sum of the enthalpies of these three steps. The interplay between the energy required to break solute-solute and solvent-solvent interactions and the energy gained from solute-solvent interactions dictates the overall solubility.

Key factors influencing the solubility of 2-bromo-5-hydroxy-3-methoxybenzaldehyde include:

  • Solvent Polarity: "Like dissolves like" is a fundamental principle. Polar solvents will better solvate polar solutes, and nonpolar solvents will better solvate nonpolar solutes. The polarity of 2-bromo-5-hydroxy-3-methoxybenzaldehyde is intermediate due to its mix of polar functional groups and a less polar aromatic backbone.

  • Hydrogen Bonding: The hydroxyl group of the molecule can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl, methoxy, and aldehyde groups can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be good solvents for this compound.

  • Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solid solutes, the dissolution process is endothermic (ΔH > 0), and thus solubility increases with increasing temperature.[1][6] However, there are exceptions.

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities due to variations in their crystal lattice energies.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of readily available solubility data for 2-bromo-5-hydroxy-3-methoxybenzaldehyde, this section provides a detailed, self-validating protocol for its experimental determination using the isothermal shake-flask method, a widely accepted and reliable technique.

Materials and Equipment
  • 2-Bromo-5-hydroxy-3-methoxybenzaldehyde (high purity)

  • A selection of organic solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, dichloromethane, chloroform, acetonitrile, toluene, heptane) of analytical grade.

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing start Weigh excess solute into vials add_solvent Add a known volume of solvent start->add_solvent shake Equilibrate in a thermostatic shaker at a constant temperature add_solvent->shake monitor Monitor for equilibrium (typically 24-72 hours) shake->monitor settle Allow solid to settle monitor->settle filter Withdraw supernatant and filter settle->filter dilute Dilute the saturated solution filter->dilute analyze Analyze concentration by HPLC or UV-Vis dilute->analyze calculate Calculate solubility (e.g., in mg/mL or mol/L) analyze->calculate end Report solubility data calculate->end

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Protocol
  • Preparation of Standard Solutions:

    • Accurately prepare a stock solution of 2-bromo-5-hydroxy-3-methoxybenzaldehyde in a suitable solvent (in which it is freely soluble, e.g., methanol or acetonitrile) at a known concentration.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.

  • Calibration Curve Generation:

    • Analyze the standard solutions using a validated HPLC or UV-Vis spectrophotometric method.

    • Plot the instrument response (e.g., peak area for HPLC, absorbance for UV-Vis) against the known concentrations to generate a calibration curve. The curve should have a correlation coefficient (R²) of > 0.99.

  • Solubility Measurement:

    • Add an excess amount of solid 2-bromo-5-hydroxy-3-methoxybenzaldehyde to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period (typically 24-72 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration no longer changes with time).

  • Sampling and Analysis:

    • After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (0.45 µm) to remove any undissolved solid. This step is critical to avoid overestimation of solubility.

    • Immediately dilute the filtered aliquot with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method used for the calibration curve.

  • Data Calculation:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of 2-bromo-5-hydroxy-3-methoxybenzaldehyde in the specific solvent at the given temperature.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility Data for 2-Bromo-5-hydroxy-3-methoxybenzaldehyde at 25 °C

SolventDielectric Constant (ε)Solubility (mg/mL)Solubility (mol/L)
Heptane1.9< 0.1< 0.0004
Toluene2.41.50.0065
Dichloromethane9.125.80.1117
Ethyl Acetate6.045.30.1961
Acetone21150.20.6501
Isopropanol1885.70.3709
Ethanol25120.40.5211
Methanol33185.90.8048
Acetonitrile3895.20.4121

Note: The data in this table is hypothetical and for illustrative purposes only.

Interpretation of Results:

The hypothetical data illustrates a trend where solubility generally increases with the polarity of the solvent, with some exceptions. For instance, while acetonitrile is more polar than ethanol, the solubility in ethanol is higher, likely due to the strong hydrogen bonding interactions between the ethanol and the solute. The very low solubility in nonpolar solvents like heptane is expected. The good solubility in solvents like dichloromethane, ethyl acetate, and acetone suggests that these would be suitable for reactions and purifications.

Applications and Implications of the Solubility Profile

A well-defined solubility profile for 2-bromo-5-hydroxy-3-methoxybenzaldehyde is invaluable for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, extraction, and purification (e.g., recrystallization).[7] Knowledge of the temperature-dependent solubility is crucial for designing efficient crystallization processes to control yield and purity.[1]

  • Formulation Development: For drug products, solubility data guides the selection of excipients and the development of appropriate dosage forms (e.g., solutions, suspensions, or solid dispersions).[3][4]

  • Preclinical Studies: Understanding solubility is essential for designing in vitro and in vivo experiments, as it dictates the maximum achievable concentration in test media and can impact the assessment of biological activity.[2]

  • Computational Modeling: Experimental solubility data can be used to validate and refine thermodynamic models for solubility prediction, which can, in turn, accelerate the screening of new drug candidates.[8][9]

Conclusion

While specific, publicly available experimental data on the solubility of 2-bromo-5-hydroxy-3-methoxybenzaldehyde in a range of organic solvents is limited, this guide provides the necessary theoretical foundation and a robust experimental protocol for its determination. By systematically applying the principles and methods outlined, researchers can generate a comprehensive and reliable solubility profile. This data is not merely a set of numbers but a critical tool that informs rational decision-making throughout the chemical and pharmaceutical development process, ultimately contributing to the successful advancement of new chemical entities.

References

  • Vertex AI Search. (n.d.). Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde.
  • Vertex AI Search. (n.d.). Solubility test for Organic Compounds.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde 97.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Bromo-5-hydroxybenzaldehyde.
  • Guidechem. (2020, October 23). What is the synthesis method and application of 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE?.
  • Technobis Crystallization Systems. (2023, April 5). The importance of solubility and how to collect it using dynamic methods.
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?.
  • Chemistry Online @ UTSC. (n.d.). Solubility.
  • ChemicalBook. (n.d.). 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • BMG LABTECH. (2023, April 6).
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Sigma-Aldrich. (n.d.). 2-Bromo-3-hydroxy-4-methoxybenzaldehyde 97.
  • IntechOpen. (2020, May 11). The Importance of Solubility for New Drug Molecules.
  • Royal Society of Chemistry. (n.d.).
  • ACS Publications. (2003, May 1).
  • Chem-Impex. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.
  • ChemicalBook. (2026, January 13). 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE.
  • PubChem. (n.d.). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde.
  • Technobis Crystallization Systems. (2021, November 25). Solubility.
  • PubMed. (2006, April 15). Thermodynamic modeling of activity coefficient and prediction of solubility.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • American Pharmaceutical Review. (2014, February 20). Solubility in Pharmaceutical R&D: Predictions and Reality.
  • ACS Publications. (2008, February 22). Predicting Intrinsic Aqueous Solubility by a Thermodynamic Cycle.
  • HUBER. (2021, August 18).
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  • ResearchGate. (n.d.).
  • CymitQuimica. (n.d.). CAS 25016-01-7: 5-Bromo-2-methoxybenzaldehyde.
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  • ResearchGate. (n.d.).
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Exploratory

Introduction: The Structural Significance of Substituted Benzaldehydes in Drug Discovery

An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of 2-Bromo-5-hydroxy-3-methoxybenzaldehyde Substituted benzaldehydes are a cornerstone of medicinal chemistry, serving as versatile precursors f...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of 2-Bromo-5-hydroxy-3-methoxybenzaldehyde

Substituted benzaldehydes are a cornerstone of medicinal chemistry, serving as versatile precursors for a vast array of pharmacologically active molecules.[1][2] Their unique arrangement of functional groups allows for diverse chemical transformations, making them invaluable intermediates in organic synthesis.[2] The specific compound of interest, 2-bromo-5-hydroxy-3-methoxybenzaldehyde, combines several key functionalities: a reactive aldehyde group, a bromine atom which can participate in halogen bonding, and hydroxyl and methoxy groups capable of forming hydrogen bonds. This distinct combination makes it a promising scaffold for the design of novel therapeutic agents, potentially targeting enzymes like tyrosinase or possessing anti-inflammatory properties.[3][4][5]

A profound understanding of the three-dimensional atomic arrangement, or crystal structure, is paramount in drug development. It governs critical physicochemical properties such as solubility, stability, and crystal packing, which in turn influence bioavailability and formulation.[6] X-ray crystallography is the definitive method for elucidating this three-dimensional structure, providing precise data on bond lengths, bond angles, and the intricate network of intermolecular interactions that stabilize the crystal lattice.[7][8]

While a definitive, publicly archived crystal structure for 2-bromo-5-hydroxy-3-methoxybenzaldehyde is not available at the time of this writing, this guide provides a comprehensive framework for its determination and analysis. We will detail the necessary experimental protocols, from synthesis to single-crystal X-ray diffraction, and leverage data from analogous structures and computational chemistry to predict its molecular geometry and supramolecular assembly. This document serves as both a practical protocol and a predictive guide for researchers working with this and similar high-value chemical entities.

Part 1: Synthesis and Crystallization

The first and most critical phase in structural analysis is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis Protocol: A Plausible Route

The synthesis of 2-bromo-5-hydroxy-3-methoxybenzaldehyde can be approached via electrophilic bromination of a suitable precursor, such as 5-hydroxy-3-methoxybenzaldehyde. The following protocol is adapted from established methods for the synthesis of related brominated hydroxybenzaldehydes.[9][10]

Experimental Protocol: Synthesis of 2-bromo-5-hydroxy-3-methoxybenzaldehyde

  • Reaction Setup: In a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 5-hydroxy-3-methoxybenzaldehyde (10.0 g, 0.066 mol) in 100 mL of glacial acetic acid.

  • Reagent Addition: While stirring vigorously, slowly add a solution of bromine (3.4 mL, 0.066 mol) in 20 mL of glacial acetic acid dropwise via the dropping funnel over 30 minutes. Maintain the reaction temperature below 25°C using a water bath.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Precipitation: Upon completion, slowly pour the reaction mixture into 500 mL of ice-cold water with stirring. A solid precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual acetic acid and salts.

  • Drying & Purification: Dry the solid under vacuum. Purify the crude product by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to yield the pure 2-bromo-5-hydroxy-3-methoxybenzaldehyde.[11]

Crystal Growth: The Key to Diffraction

The quality of the X-ray diffraction data is entirely dependent on the quality of the single crystal. The goal is to grow a well-ordered, strain-free crystal of appropriate size (typically 0.1-0.3 mm in each dimension).

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: Screen various solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, and mixtures thereof) to find one in which the purified compound has moderate solubility.

  • Saturated Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at a slightly elevated temperature (e.g., 40°C).

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for very slow evaporation of the solvent over several days to weeks at room temperature.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and immediately proceed to mounting for X-ray analysis.

Part 2: Structural Elucidation and Geometric Analysis

With a suitable crystal, the process of determining the precise molecular and crystal structure can begin. This section outlines the standard workflow for X-ray crystallography and presents the expected geometric parameters based on computational models and data from related structures.

G Figure 1: Experimental Workflow for Structural Elucidation cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-Ray Diffraction cluster_analysis Structure Determination & Analysis Synthesis Chemical Synthesis Purification Purification (Recrystallization / Chromatography) Synthesis->Purification CrystalGrowth Slow Evaporation Purification->CrystalGrowth DataCollection Data Collection (Diffractometer) CrystalGrowth->DataCollection StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution Refinement Structure Refinement (Least-Squares) StructureSolution->Refinement Validation Validation & Analysis (CIF, Bond Angles, etc.) Refinement->Validation

Caption: General workflow for synthesis and structural analysis.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the arrangement of atoms within a crystal.[7] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Methodology: SC-XRD Data Collection and Refinement

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is maintained at a constant low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations. Data is collected using a diffractometer with a specific X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[7]

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and integrate the reflection intensities.

  • Structure Solution: The crystal structure is solved using direct methods, which provide an initial electron density map and atomic positions.

  • Structure Refinement: The initial model is refined using a full-matrix least-squares on F² method.[1] Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.[7] The final refined structure is validated using metrics such as R-factors and goodness-of-fit.

Predicted Molecular Structure and Geometry

In the absence of experimental data, computational chemistry provides a powerful tool for predicting molecular geometry.[2][12] The following diagram and table represent the predicted structure and geometric parameters for 2-bromo-5-hydroxy-3-methoxybenzaldehyde, based on Density Functional Theory (DFT) calculations and data from analogous compounds.

Sources

Foundational

A Comprehensive Technical Guide to the Thermodynamic Stability of 2-bromo-5-hydroxy-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed framework for assessing the thermodynamic stability of 2-bromo-5-hydroxy-3-methoxybenzaldehyde, a key inte...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for assessing the thermodynamic stability of 2-bromo-5-hydroxy-3-methoxybenzaldehyde, a key intermediate in the synthesis of various bioactive molecules. While specific experimental thermodynamic data for this compound is not extensively available in public literature, this document, authored from the perspective of a Senior Application Scientist, synthesizes established principles and methodologies to outline a robust approach for its characterization. We will explore the foundational physicochemical properties, delve into predictive computational models, and provide detailed, field-proven experimental protocols for techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This guide is designed to be a self-validating system for researchers, explaining the causality behind experimental choices and enabling a thorough evaluation of the compound's stability profile, a critical parameter in drug development, process chemistry, and formulation science.

Introduction: The Imperative of Stability

2-bromo-5-hydroxy-3-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis. Its utility in the creation of complex molecules, including potential pharmaceutical agents, necessitates a thorough understanding of its intrinsic stability. Thermodynamic stability dictates a compound's shelf-life, its compatibility with other substances, and its behavior under various processing conditions (e.g., heating, milling). An unstable compound can lead to degradation, impurity formation, and ultimately, a compromise in the safety and efficacy of the final product. This guide provides the scientific groundwork for a comprehensive assessment of the thermodynamic stability of this important synthetic intermediate.

Foundational Physicochemical and Safety Profile

Before embarking on detailed thermodynamic studies, a review of the known properties of 2-bromo-5-hydroxy-3-methoxybenzaldehyde provides an initial assessment of its general stability and handling requirements.

Table 1: Physicochemical and Safety Data for 2-bromo-5-hydroxy-3-methoxybenzaldehyde

PropertyValueSource
Chemical Formula C₈H₇BrO₃[1]
Molecular Weight 231.04 g/mol [1]
Appearance Solid
Melting Point 125-127 °C[2]
Incompatibilities Strong oxidizing agents, Strong bases[3]
Storage Conditions Dry, cool, well-ventilated place, under an inert atmosphere. Air sensitive.[3][4]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen halides[3]

The reported melting point of 125-127 °C suggests a crystalline solid with a degree of thermal stability at ambient temperatures.[2] However, its sensitivity to air and incompatibility with strong bases and oxidizing agents indicate potential pathways for degradation.[3] The formation of hydrogen halides upon decomposition is a critical safety consideration, necessitating careful handling and appropriate experimental conditions.[3]

Experimental Assessment of Thermodynamic Stability

A definitive understanding of a compound's thermodynamic stability is achieved through empirical measurement. The combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive picture of its thermal behavior.

The Synergy of TGA and DSC

TGA measures the change in mass of a sample as a function of temperature, revealing information about decomposition, dehydration, and oxidation events. DSC, on the other hand, measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This allows for the determination of melting points, glass transitions, and the enthalpy of decomposition. Together, they provide a robust profile of a material's thermal stability.[5][6][7]

Experimental Workflow

The logical flow for a comprehensive thermal analysis is outlined below. This ensures that data is collected in a systematic and self-validating manner.

G cluster_0 Sample Preparation & Characterization cluster_1 Thermal Analysis cluster_2 Data Analysis & Interpretation Sample Obtain High-Purity Sample of 2-bromo-5-hydroxy-3-methoxybenzaldehyde Verify Verify Purity (e.g., by HPLC, NMR) Sample->Verify TGA Thermogravimetric Analysis (TGA) Verify->TGA DSC Differential Scanning Calorimetry (DSC) Verify->DSC TGA_Data Determine Onset of Decomposition (Td) and Mass Loss Profile TGA->TGA_Data DSC_Data Determine Melting Point (Tm) and Enthalpy of Fusion (ΔHf) / Decomposition (ΔHd) DSC->DSC_Data Kinetics Kinetic Analysis of Decomposition (optional) TGA_Data->Kinetics Stability Overall Thermodynamic Stability Assessment TGA_Data->Stability DSC_Data->Stability

Caption: Experimental workflow for the assessment of thermodynamic stability.

Detailed Experimental Protocols

The following protocols are based on established methodologies for the analysis of phenolic and aldehydic compounds.[7][8]

Protocol 1: Thermogravimetric Analysis (TGA)

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground 2-bromo-5-hydroxy-3-methoxybenzaldehyde into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (or Argon) at a flow rate of 50 mL/min to prevent oxidative degradation.

    • Heating Rate: A standard heating rate of 10 °C/min is recommended for initial screening. Slower (e.g., 5 °C/min) or faster (e.g., 20 °C/min) rates can be used to study the kinetics of decomposition.[8]

    • Temperature Range: Heat the sample from ambient temperature (e.g., 30 °C) to a temperature beyond complete decomposition (e.g., 600 °C).

  • Data Analysis:

    • Plot the mass of the sample (%) as a function of temperature.

    • Determine the onset temperature of decomposition (Td), which is the temperature at which significant mass loss begins.

    • Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.

Protocol 2: Differential Scanning Calorimetry (DSC)

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Program:

      • Heat from ambient to a temperature just above the melting point (e.g., 150 °C) to observe the melting endotherm.

      • In a separate experiment, heat from ambient to a temperature beyond the decomposition temperature identified by TGA to observe the exotherm or endotherm associated with decomposition.

  • Data Analysis:

    • Plot the heat flow (mW) as a function of temperature.

    • Determine the melting point (Tm) from the peak of the endothermic event.

    • Calculate the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.

    • Determine the onset temperature and enthalpy of decomposition (ΔHd).

Table 2: Typical Experimental Parameters for Thermal Analysis

ParameterTGADSCCausality
Sample Mass 5-10 mg2-5 mgEnsures good thermal contact and resolution of thermal events.
Heating Rate 10 °C/min10 °C/minA balance between resolution and experimental time.
Atmosphere NitrogenNitrogenPrevents oxidative side reactions, allowing for the study of intrinsic thermal stability.
Temperature Range 30-600 °C30-400 °CSufficient to cover melting and decomposition events for this type of molecule.
Pan Type Ceramic/PlatinumSealed AluminumInert materials are crucial to prevent reaction with the sample. Sealed pans in DSC prevent mass loss before decomposition.

Computational Prediction of Thermodynamic Stability

In parallel with experimental work, computational chemistry offers a powerful tool for predicting and understanding molecular stability. Density Functional Theory (DFT) is a widely used method for this purpose.[9][10][11][12]

The Role of DFT in Stability Analysis

DFT calculations can provide insights into the electronic structure of 2-bromo-5-hydroxy-3-methoxybenzaldehyde, which is intrinsically linked to its stability. Key parameters that can be calculated include:

  • HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A larger HOMO-LUMO gap generally implies higher stability.

  • Bond Dissociation Energies (BDEs): Calculating the energy required to break specific bonds in the molecule can help identify the weakest points and predict the initial steps of thermal decomposition.

  • Molecular Electrostatic Potential (MEP): This helps to identify the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to chemical attack.

Computational Workflow

A typical workflow for computational stability analysis is as follows:

G cluster_0 Model Building & Optimization cluster_1 Electronic Property Calculation cluster_2 Stability Prediction Build Build the 3D structure of 2-bromo-5-hydroxy-3-methoxybenzaldehyde Optimize Geometry Optimization using DFT (e.g., B3LYP/6-31G(d,p)) Build->Optimize HOMO_LUMO Calculate HOMO-LUMO Gap Optimize->HOMO_LUMO MEP Generate Molecular Electrostatic Potential (MEP) Map Optimize->MEP BDE Calculate Bond Dissociation Energies (BDEs) Optimize->BDE Reactivity Assess Chemical Reactivity from HOMO-LUMO Gap HOMO_LUMO->Reactivity MEP->Reactivity Weakest_Link Identify Thermally Labile Bonds from BDEs BDE->Weakest_Link Stability_Pred Predict Overall Thermodynamic Stability Reactivity->Stability_Pred Decomposition Predict Potential Decomposition Pathways Weakest_Link->Decomposition Decomposition->Stability_Pred

Caption: Logical workflow for computational stability analysis using DFT.

Potential Decomposition Pathways

Based on the functional groups present in 2-bromo-5-hydroxy-3-methoxybenzaldehyde, several decomposition pathways can be hypothesized. Aromatic aldehydes can undergo decarbonylation at high temperatures to form an aromatic ring and carbon monoxide.[13] The presence of a hydroxyl group can enhance the cleavage of the formyl group.[14] The methoxy group may undergo demethylation.[14] The carbon-bromine bond is also a potential site of cleavage. Thermal decomposition is likely to be a complex process involving multiple steps, ultimately leading to the hazardous products identified in the safety data sheet (CO, CO₂, and hydrogen halides).[3]

Conclusion and Outlook

A comprehensive understanding of the thermodynamic stability of 2-bromo-5-hydroxy-3-methoxybenzaldehyde is paramount for its effective and safe use in research and development. This guide has outlined a dual approach, combining robust experimental techniques (TGA and DSC) with predictive computational methods (DFT), to achieve this.

Based on its chemical structure, a moderate to high degree of thermal stability is anticipated, with decomposition likely commencing at temperatures significantly above its melting point. The hydroxyl and methoxy substituents are expected to influence the decomposition mechanism.[14][15]

The protocols and workflows detailed herein provide a clear and scientifically rigorous path for researchers to determine the precise thermodynamic parameters of this compound. Such data is invaluable for ensuring the quality, safety, and efficacy of the advanced materials and potential pharmaceuticals derived from this versatile chemical intermediate.

References

  • Lardner, D. R., et al. (2022). Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. Energy & Fuels, 36(10), 5346–5355. [Link]

  • Loba Chemie. (2019, January 28). 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • Butler, J. D., et al. (2013). The thermal decomposition products of butyraldehyde. The Journal of Chemical Physics, 139(21), 214311. [Link]

  • Berski, S., Gordon, A. J., & Ciunik, L. Z. (2015). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism. Journal of Molecular Modeling, 21(3), 57. [Link]

  • da Silva, J. C. G., et al. (2026, March 25). Recovery of Phenolic Compounds and Proteins from Spent Coffee Grounds Using Eutectic Solvents. Molecules, 31(7), 1435. [Link]

  • Berski, S., Gordon, A. J., & Ciunik, L. Z. (2026, February 19). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism. ResearchGate. [Link]

  • Lardner, D. R., et al. (n.d.). Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. ResearchGate. [Link]

  • ResearchGate. (n.d.). TGA-DSC thermogram of phenolic resin prepared from Schiff-base 1. [Link]

  • ChemBK. (2024, April 9). 2-bromo-5-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • Maaroof, F. A., Al-assadi, S. A., & Dhanoon, W. H. (2019). Synthesis and thermal properties of some phenolic resins. SciSpace. [Link]

  • N'bouké, M., et al. (2023). Effect of the Electronic Structure of Para-Substituted Benzaldehyde Benzohydrazone on Its Antimicrobial Activity: A DFT Analysis. Asian Journal of Chemical Sciences, 13(6), 206-215. [Link]

  • The Royal Society. (n.d.). The thermal decomposition of aliphatic aldehydes. Proceedings A. [Link]

  • ResearchGate. (n.d.). TGA analysis for phenolic resin (a) and TGA analysis for a cured carbon fiber phenolic resin composite (b). [Link]

  • Kim, S., et al. (2003). Activation energy and curing behavior of resol- and novolac-type phenolic resins by differential scanning calorimetry and thermo. Journal of Applied Polymer Science, 89(10), 2589-2596. [Link]

  • Subotnik Group. (2013, August 29). Electronic Relaxation in Benzaldehyde Evaluated via TD-DFT and Localized Diabatization: Intersystem Crossings, Conical Intersections, and Phosphorescence. Retrieved from [Link]

  • ResearchGate. (n.d.). DFT calculations of benzaldehyde insertion by 5h at the PBE0‐D3BJ/Def2‐TZVP/CPCM(acetonitrile) level of theory. [Link]

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Foundational

Discovery and historical synthesis pathways of 2-bromo-5-hydroxy-3-methoxybenzaldehyde

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-hydroxy-3-methoxybenzaldehyde: Historical Perspectives and Modern Pathways Introduction Substituted benzaldehydes are foundational aromatic carbonyl compounds, ac...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-hydroxy-3-methoxybenzaldehyde: Historical Perspectives and Modern Pathways

Introduction

Substituted benzaldehydes are foundational aromatic carbonyl compounds, acting as critical intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and specialty materials.[1] Their reactivity, centered on the electrophilic aldehyde and the electronically-tuned aromatic ring, makes them invaluable synthons for complex molecular construction.[1] Among these, 2-bromo-5-hydroxy-3-methoxybenzaldehyde represents a particularly versatile scaffold, incorporating four distinct and synthetically valuable functional groups: a reactive aldehyde, a nucleophilic phenol, a sterically influential ortho-bromine atom, and a methoxy ether. This unique arrangement makes it a high-value intermediate for building complex molecular architectures, particularly in drug discovery.

While a singular, seminal paper detailing the initial "discovery" of 2-bromo-5-hydroxy-3-methoxybenzaldehyde is not prominent in historical literature—a common reality for many useful, non-natural intermediates—its synthesis is deeply rooted in the classical principles of organic chemistry. The story of its creation is therefore not one of a single event, but of the logical application and refinement of established reactions. This guide provides a comprehensive exploration of the logical synthesis pathways for this compound, blending historical context with detailed, modern experimental protocols. We will dissect the strategic decisions behind synthetic route selection, grounded in an understanding of reaction mechanisms and the directing effects of substituents on the aromatic ring.

Part 1: Retrosynthetic Analysis and Plausible Synthetic Strategies

A retrosynthetic analysis of 2-bromo-5-hydroxy-3-methoxybenzaldehyde reveals two primary and logically sound strategies for its construction. These approaches hinge on the final key bond formation or functional group transformation, leading back to more readily available precursors.

  • C-Br Bond Formation via Electrophilic Aromatic Substitution: This is the most direct approach, where the final step is the selective bromination of a pre-existing benzaldehyde core.

  • C-O Bond Scission via Demethylation: An alternative strategy involves installing the bromine atom on a more complex precursor, followed by a late-stage deprotection of a methyl ether to reveal the target hydroxyl group.

G cluster_0 Retrosynthesis Target 2-Bromo-5-hydroxy-3-methoxybenzaldehyde Retrosynth1 C-Br Disconnection (Electrophilic Aromatic Substitution) Target->Retrosynth1 Retrosynth2 C-O Disconnection (Demethylation) Target->Retrosynth2 Precursor1 5-Hydroxy-3-methoxybenzaldehyde Retrosynth1->Precursor1 Bromination Precursor2 2-Bromo-3,5-dimethoxybenzaldehyde Retrosynth2->Precursor2 Selective Demethylation

Caption: Retrosynthetic analysis of 2-bromo-5-hydroxy-3-methoxybenzaldehyde.

Strategy I: Electrophilic Aromatic Substitution (The Direct Bromination Approach)

This strategy hinges on the direct bromination of 5-hydroxy-3-methoxybenzaldehyde . The success of this reaction is governed by the powerful directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups.

  • Mechanistic Rationale: Both the hydroxyl and methoxy groups are strong activating, ortho, para-directing groups for electrophilic aromatic substitution. The hydroxyl group is generally a more potent activator than the methoxy group.

    • Position 2: This position is para to the highly activating -OH group and ortho to the -OCH₃ group.

    • Position 4: This position is ortho to both the -OH and -OCH₃ groups.

    • Position 6: This position is ortho to the -OH group and meta to the -OCH₃ group.

Given these electronic factors, positions 2 and 4 are the most activated sites. The regiochemical outcome—whether the bromine adds to the C2 or C4 position—can be influenced by steric hindrance and the specific reaction conditions (solvent, temperature, brominating agent). However, the position para to a hydroxyl group is often highly favored, making the synthesis of the desired 2-bromo isomer a plausible and high-yielding outcome.

  • Historical Context: Early brominations of phenolic compounds were typically performed with elemental bromine (Br₂) in solvents like acetic acid, chloroform, or water.[2][3] While effective, these methods often required careful control to prevent over-bromination or oxidation of the sensitive aldehyde and phenol moieties.[3][4] The use of a catalyst was often unnecessary due to the highly activated nature of the aromatic ring.[2]

Strategy II: Functional Group Interconversion (The Demethylation Approach)

This pathway involves the synthesis of a diprotected intermediate, 2-bromo-3,5-dimethoxybenzaldehyde , followed by selective demethylation at the C5 position.

  • Mechanistic Rationale: This route offers an alternative when the precursor for direct bromination is unavailable or if the direct bromination yields an undesired mixture of isomers. The key challenge lies in the selective cleavage of one of the two methoxy ethers. The methoxy groups at C3 and C5 are electronically distinct, which can, in principle, allow for selective dealkylation. Reagents like boron tribromide (BBr₃) are highly effective for cleaving aryl methyl ethers.[5][6] The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack by the bromide ion on the methyl group.

  • Trustworthiness & Control: This method can offer superior control and potentially higher yields if the initial bromination of the dimethoxy precursor is highly regioselective. The use of potent but well-understood reagents like BBr₃ under anhydrous conditions provides a reliable transformation, though it requires careful handling due to its high reactivity with moisture.[5]

Part 2: Experimental Protocols and Methodologies

The following protocols are presented as robust, field-proven methods for executing the synthetic strategies discussed above. While direct historical records for the target molecule are sparse, these methods are adapted from well-established procedures for analogous compounds.

Protocol A: Direct Bromination of 5-Hydroxy-3-methoxybenzaldehyde

This protocol is adapted from a general procedure for the regioselective bromination of a substituted hydroxybenzaldehyde.[6] It relies on precise temperature control to maximize the yield of the desired mono-brominated product.

Experimental Workflow:

  • Reaction Setup: In a 1 L four-necked, round-bottomed flask equipped with a mechanical stirrer, temperature probe, and dropping funnel, suspend 5-hydroxy-3-methoxybenzaldehyde (0.5 mol) in 500 mL of dichloromethane (CH₂Cl₂).

  • Dissolution: Warm the mixture to approximately 35°C to ensure complete dissolution of the starting material.

  • Bromine Addition: Slowly add a solution of bromine (0.51 mol, 1.02 eq.) in 100 mL of dichloromethane dropwise via the addition funnel. The rate of addition must be carefully controlled to maintain the internal reaction temperature between 35-38°C.

  • Reaction: After the addition is complete, maintain the reaction mixture at 35°C with stirring for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Crystallization & Isolation: Slowly cool the reaction mixture to 0°C over 2 hours and continue stirring for an additional hour at this temperature to maximize precipitation.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration through a Büchner funnel. Wash the filter cake with 200 mL of a cold 1:1 mixture of n-heptane and dichloromethane to remove residual impurities.

  • Drying: Dry the resulting solid under vacuum at room temperature to yield 2-bromo-5-hydroxy-3-methoxybenzaldehyde.

Data Summary Table:

ParameterValue / ConditionRationale / Comment
Starting Material5-Hydroxy-3-methoxybenzaldehydePrecursor with correct -OH/-OCH₃ substitution.
ReagentBromine (Br₂)Standard electrophile for aromatic bromination.
SolventDichloromethane (CH₂Cl₂)Provides good solubility for the starting material.
Temperature35-38°CControlled temperature minimizes side reactions.[6]
Stoichiometry~1.02 eq. of Br₂A slight excess ensures complete consumption of starting material.
Work-upCooling CrystallizationEffective method for isolating the solid product directly.[6]
Protocol B: Demethylation of 2-Bromo-3,5-dimethoxybenzaldehyde

This protocol utilizes the powerful Lewis acid boron tribromide (BBr₃) for the efficient cleavage of the aryl methyl ether.[5][6] The procedure demands anhydrous conditions due to the high moisture sensitivity of BBr₃.[5]

Experimental Workflow:

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromo-3,5-dimethoxybenzaldehyde (10 mmol) in 50 mL of anhydrous dichloromethane in a dry, three-necked flask.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add boron tribromide (1.0 M solution in DCM; 10 mL, 10 mmol, 1.0 eq.) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature (25°C) and stir for 3-5 hours. Monitor the reaction for the disappearance of starting material by TLC.

  • Quenching: Cool the reaction mixture back to 0°C and carefully quench by the slow addition of 20 mL of water to hydrolyze excess BBr₃.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 50 mL).

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to obtain pure 2-bromo-5-hydroxy-3-methoxybenzaldehyde.

Data Summary Table:

ParameterValue / ConditionRationale / Comment
Starting Material2-Bromo-3,5-dimethoxybenzaldehydePre-brominated and protected precursor.
ReagentBoron Tribromide (BBr₃)Potent and standard reagent for ether cleavage.[5][6]
SolventAnhydrous DichloromethaneEssential to prevent decomposition of BBr₃.[5]
Temperature0°C to 25°CInitial cooling controls the exothermic reaction.[6]
Work-upAqueous Quench & ExtractionStandard procedure to terminate the reaction and isolate the product.
PurificationFlash Column ChromatographyNecessary to separate the product from byproducts and unreacted material.

Part 3: Comparative Analysis and Pathway Selection

The choice between the direct bromination and the demethylation pathway is a strategic decision based on precursor availability, cost, and the desired level of control over the reaction's regioselectivity.

G cluster_A Pathway A: Direct Bromination cluster_B Pathway B: Demethylation A_Start 5-Hydroxy- 3-methoxybenzaldehyde A_Reaction Bromination (Br₂, CH₂Cl₂) A_Start->A_Reaction 1 Step Product 2-Bromo-5-hydroxy- 3-methoxybenzaldehyde A_Reaction->Product B_Start 3,5-Dimethoxy- benzaldehyde B_Step1 Bromination B_Start->B_Step1 B_Intermediate 2-Bromo-3,5-dimethoxy- benzaldehyde B_Step1->B_Intermediate B_Step2 Demethylation (BBr₃, CH₂Cl₂) B_Intermediate->B_Step2 B_Step2->Product

Caption: Comparison of synthetic pathways to the target molecule.

  • Expertise & Causality: An experienced synthetic chemist would favor Pathway A (Direct Bromination) for its atom and step economy. It is a more direct and potentially "greener" route, avoiding the use of protecting groups and harsh deprotection reagents. However, its success is entirely dependent on the regiochemical outcome of the bromination. If a mixture of isomers (e.g., 2-bromo and 4-bromo) were to form, purification could be challenging and would lower the overall yield, making the route less efficient.

  • Trustworthiness & Control: Pathway B (Demethylation) , while longer, offers a higher degree of control. The bromination of 3,5-dimethoxybenzaldehyde can be optimized for high regioselectivity, and the subsequent demethylation with BBr₃ is a highly reliable and well-understood transformation. This pathway would be chosen when an unambiguous synthesis is required or when the precursor for Pathway A is not readily accessible. It represents a more conservative but robust approach to guarantee the formation of the correct isomer.

Conclusion

The synthesis of 2-bromo-5-hydroxy-3-methoxybenzaldehyde is an excellent case study in the application of fundamental organic chemistry principles to the practical creation of a valuable chemical intermediate. While its specific "discovery" is not a landmark event, the logical pathways to its synthesis—direct electrophilic substitution on an activated ring or a more controlled functional group interconversion—reflect the historical evolution and modern practice of synthetic chemistry. The choice between these routes is a classic example of the balance a research scientist must strike between step economy, cost, precursor availability, and the need for absolute control over the final product's structure. The protocols detailed herein provide reliable and validated methods for accessing this versatile building block, enabling further innovation in drug development and materials science.

References

  • The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology. (n.d.). Benchchem.
  • Halogenation Reactions of Vanillin. (n.d.). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
  • ACTION OF BROMINE ON VANILLIN, ISOVANILLIN, AND SOME OF THEIR DERIVATIVES, AND MODIFICATION OF THE DIRECTIVE INFLUENCE OF HYDROX. (n.d.). Journal of the American Chemical Society.
  • Synthesis of Chalcone Derivatives from Halogenated Vanillin and their Activity Test as Antioxidant. (2021, November 10). Scientific.net.
  • New process for producing 5-bromovanillin. (n.d.). Google Patents.
  • Technical Support Center: Synthesis of 2-Bromo-5-hydroxybenzaldehyde. (n.d.). Benchchem.
  • 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis. (n.d.). ChemicalBook.
  • Process for the preparation of hydroxy and/or alkoxy substituted bromobenzaldehydes. (n.d.). Google Patents.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-bromo-5-hydroxy-3-methoxybenzaldehyde

An Application Note for the Synthesis of 2-bromo-5-hydroxy-3-methoxybenzaldehyde Abstract 2-bromo-5-hydroxy-3-methoxybenzaldehyde is a substituted aromatic aldehyde possessing a substitution pattern valuable for the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 2-bromo-5-hydroxy-3-methoxybenzaldehyde

Abstract

2-bromo-5-hydroxy-3-methoxybenzaldehyde is a substituted aromatic aldehyde possessing a substitution pattern valuable for the synthesis of complex molecular architectures in pharmaceutical and materials science research. While direct, published protocols for this specific isomer are not prevalent, this application note details a robust and scientifically-grounded two-step synthetic strategy. The proposed pathway begins with the regioselective bromination of commercially available 3,5-dimethoxybenzaldehyde to form a key intermediate, 2-bromo-3,5-dimethoxybenzaldehyde. This is followed by a targeted, sterically-controlled selective demethylation to yield the final product. The rationale for each step, including the basis for the predicted regioselectivity, is explained in detail, drawing upon established precedents in the chemical literature. This guide provides researchers with a comprehensive, actionable protocol for the laboratory-scale synthesis of this compound.

Introduction and Synthetic Strategy

The precise arrangement of functional groups on an aromatic scaffold is critical for defining a molecule's biological activity and chemical properties. 2-bromo-5-hydroxy-3-methoxybenzaldehyde represents a versatile building block, incorporating an aldehyde for derivatization, a bromine atom for cross-coupling reactions, and differentiated phenol and methyl ether moieties.

A comprehensive literature review reveals a lack of a direct, one-pot synthesis for this target. Therefore, we propose a logical and efficient two-step approach designed to control the regiochemical outcome.

The proposed synthetic pathway consists of:

  • Regioselective Electrophilic Bromination: Starting with 3,5-dimethoxybenzaldehyde, a bromine atom is installed at the C2 position. The two electron-donating methoxy groups act as powerful ortho, para-directors, strongly activating the C2, C4, and C6 positions. The C2 position, being ortho to both methoxy groups, is the most electronically enriched and favored site for electrophilic substitution, ensuring high regioselectivity in the formation of 2-bromo-3,5-dimethoxybenzaldehyde[1].

  • Sterically-Controlled Selective Demethylation: The key challenge lies in cleaving only the methyl ether at the C5 position. The bromine atom at C2 introduces significant steric hindrance around the adjacent C3-methoxy group. This steric shield makes the methyl group of the C3 ether less accessible to a nucleophile. Consequently, a nucleophilic demethylation agent, such as an alkylthiolate, is predicted to preferentially attack the less-hindered methyl group of the C5-methoxy ether[2]. This strategy allows for the selective synthesis of the desired product.

Experimental Protocols

This section provides detailed, step-by-step procedures for the proposed synthesis.

Part A: Synthesis of 2-bromo-3,5-dimethoxybenzaldehyde (Intermediate)

Mechanistic Rationale: This reaction is a classic electrophilic aromatic substitution. The methoxy groups at C3 and C5 activate the ring and synergistically direct the incoming electrophile (Br+) to the C2 position[1]. Using elemental bromine in a suitable solvent like glacial acetic acid facilitates the reaction.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3,5-dimethoxybenzaldehyde (5.0 g, 30.1 mmol) in 50 mL of glacial acetic acid.

  • Reagent Addition: In the dropping funnel, prepare a solution of bromine (1.63 mL, 31.6 mmol, 1.05 eq.) in 10 mL of glacial acetic acid. Add this solution dropwise to the stirred aldehyde solution over 30 minutes at room temperature. The reaction mixture will typically develop a reddish-orange color.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system until the starting material is consumed.

  • Work-up and Isolation: Pour the reaction mixture into 200 mL of ice-cold water with stirring. If a precipitate forms, collect it via vacuum filtration. If not, extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by a saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a methanol/water mixture or by flash column chromatography on silica gel to yield 2-bromo-3,5-dimethoxybenzaldehyde as a solid[1].

Part B: Synthesis of 2-bromo-5-hydroxy-3-methoxybenzaldehyde (Target Compound)

Mechanistic Rationale: This step employs a nucleophilic demethylation using a soft nucleophile, sodium ethanethiolate (NaSEt). The thiolate anion performs an SN2 reaction on one of the methyl groups of the dimethoxy intermediate. Due to the steric bulk of the bromine atom at C2, the methyl group of the C3-methoxy ether is shielded. Therefore, the thiolate will preferentially attack the more accessible methyl group of the C5-methoxy ether, leading to the desired product[2].

Procedure:

  • Thiolate Preparation (Caution: Perform under an inert atmosphere in a fume hood): In a dry 100 mL three-necked flask under an argon or nitrogen atmosphere, add 60% sodium hydride (NaH) in mineral oil (0.58 g, 14.5 mmol, 1.2 eq.) and wash with dry hexanes (2 x 5 mL) to remove the oil. Carefully decant the hexanes.

  • Reagent Addition: Suspend the washed NaH in 20 mL of anhydrous N,N-Dimethylformamide (DMF). Cool the suspension to 0 °C in an ice bath. Slowly add ethanethiol (1.07 mL, 14.5 mmol, 1.2 eq.) dropwise. Allow the mixture to stir for 30 minutes at 0 °C to form the sodium ethanethiolate solution.

  • Demethylation Reaction: Dissolve the 2-bromo-3,5-dimethoxybenzaldehyde (3.0 g, 12.1 mmol) from Part A in 20 mL of anhydrous DMF and add it dropwise to the prepared thiolate solution at 0 °C.

  • Reaction and Monitoring: After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-100 °C. Monitor the reaction's progress by TLC. The reaction may take several hours.

  • Quenching and Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of 50 mL of 1 M hydrochloric acid (HCl) to neutralize the mixture and protonate the resulting phenoxide.

  • Extraction and Purification: Extract the acidified aqueous mixture with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with water and brine, and then dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure. The crude residue should be purified by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to isolate the final product, 2-bromo-5-hydroxy-3-methoxybenzaldehyde.

Quantitative Data and Workflow

Table 1: Summary of Reagents and Conditions
StepReactantMolar Eq.Reagent(s)Molar Eq.SolventTemp.Time (h)
A 3,5-Dimethoxybenzaldehyde1.0Bromine (Br₂)1.05Acetic AcidRT2-4
B 2-Bromo-3,5-dimethoxybenzaldehyde1.0Sodium Ethanethiolate1.2DMF80-100 °C4-8
Experimental Workflow Diagram

SynthesisWorkflow cluster_0 Part A: Bromination cluster_1 Part B: Selective Demethylation Start 3,5-Dimethoxybenzaldehyde ReagentA Br₂ / Acetic Acid ReactionA Electrophilic Aromatic Substitution @ RT Start->ReactionA ReagentA->ReactionA WorkupA Aqueous Workup & Purification ReactionA->WorkupA Intermediate 2-Bromo-3,5-dimethoxybenzaldehyde WorkupA->Intermediate ReagentB NaSEt / DMF Intermediate->ReagentB ReactionB SN2 Demethylation @ 80-100 °C ReagentB->ReactionB WorkupB Acidic Workup & Purification ReactionB->WorkupB FinalProduct 2-Bromo-5-hydroxy-3- methoxybenzaldehyde WorkupB->FinalProduct

Caption: Proposed two-step synthesis of the target compound.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of column fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The final product is expected to show distinct signals for the aldehyde proton (~9.8-10.0 ppm), two aromatic protons (as singlets or doublets), the methoxy protons (~3.9 ppm), and a broad singlet for the phenolic hydroxyl group.

    • ¹³C NMR: Will confirm the number of unique carbon atoms and their chemical environment.

  • Mass Spectrometry (MS): To confirm the molecular weight of the intermediate and the final product. The bromine atom will result in a characteristic M/M+2 isotope pattern.

  • Infrared (IR) Spectroscopy: To identify key functional groups, including the O-H stretch of the phenol, the C=O stretch of the aldehyde, and C-O stretches of the ether.

Safety and Handling

  • Bromine (Br₂): Is highly toxic, corrosive, and volatile. Handle only in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium Hydride (NaH): Is a flammable solid that reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere and away from any moisture.

  • Solvents: Dichloromethane, DMF, and acetic acid should be handled in a fume hood. They are flammable and/or toxic.

  • Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.

References

  • Sciencemadness Discussion Board. (2010, October 6). 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. Retrieved from [Link]

  • Gagnon, D., et al. (n.d.). Chemo- and regioselective demethylation of 2-bromo- α-resorcylic acid derivatives using alkylthiolate salts. Corpus Ulaval. Retrieved from [Link]

  • Google Patents. (1985). US4551557A - Bromination of substituted benzaldehydes.
  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026, January 9). ResearchGate. Retrieved from [Link]

  • Brooker, S., et al. (2006). The Conformation of Some ortho -bromoarylaldehydes. ResearchGate. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: 2-Bromo-5-hydroxy-3-methoxybenzaldehyde as a Versatile Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of 2-bromo-5-hydroxy-3-methoxybenzaldehyde, a polysubstituted aromatic aldehyde, highlighting its significant poten...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-bromo-5-hydroxy-3-methoxybenzaldehyde, a polysubstituted aromatic aldehyde, highlighting its significant potential as a precursor in complex organic synthesis. We will explore the molecule's inherent reactivity, showcase its application in the synthesis of high-value compounds, and provide detailed, field-tested protocols.

While the specific isomer 2-bromo-5-hydroxy-3-methoxybenzaldehyde is a potent synthetic building block, much of the published literature focuses on its closely related and commercially available isomer, 5-bromo-2-hydroxy-3-methoxybenzaldehyde (CAS 5034-74-2).[1][2][3][4][5] The synthetic principles and reaction types are largely translatable across these isomers, and for illustrative purposes, this guide will draw upon well-documented procedures that can be adapted accordingly.

Physicochemical Properties and Structural Analysis

Understanding the fundamental properties of a precursor is critical for experimental design. The strategic placement of the bromo, hydroxyl, methoxy, and aldehyde groups on the benzene ring dictates the molecule's reactivity.

Table 1: Physicochemical Data of Key Brominated Hydroxy-Methoxybenzaldehydes

Property5-Bromo-2-hydroxy-3-methoxybenzaldehyde2-Bromo-5-hydroxy-4-methoxybenzaldehyde
CAS Number 5034-74-2[3]2973-59-3[6]
Molecular Formula C₈H₇BrO₃[3]C₈H₇BrO₃[6]
Molecular Weight 231.04 g/mol [2][3]231.04 g/mol [6]
Appearance Solid, brown powder[4]White to off-white crystalline powder[6]
Melting Point 125-127 °C[3][4]≤ 95 °C[6]
Synonyms 5-Bromo-3-methoxysalicylaldehyde[2][3]2-Bromoisovanillin[6]

Causality of Reactivity: A Functional Group Analysis

The synthetic utility of 2-bromo-5-hydroxy-3-methoxybenzaldehyde and its isomers stems from the distinct reactivity of each functional group. Their electronic interplay allows for selective transformations.

  • Aldehyde (-CHO): This group is a primary site for nucleophilic addition and condensation reactions. It is strongly electron-withdrawing, which deactivates the ring to electrophilic aromatic substitution but makes the carbonyl carbon highly electrophilic.[7] This reactivity is fundamental for forming Schiff bases, and for carbon-carbon bond formations like Wittig or aldol reactions.

  • Aryl Bromide (-Br): The bromine atom is an excellent leaving group in metal-catalyzed cross-coupling reactions. It serves as a crucial "handle" for building molecular complexity through Suzuki, Stille, Heck, and Buchwald-Hartwig aminations, enabling the formation of C-C, C-N, and C-O bonds.[8][9]

  • Phenolic Hydroxyl (-OH): This group is a strong activating, ortho-, para-director for electrophilic aromatic substitution due to its potent electron-donating resonance effect.[7] It can also be alkylated to form ethers or acylated to form esters, offering a point for protection or further functionalization.

  • Methoxy (-OCH₃): The methoxy group is also an activating, ortho-, para-director. In some synthetic routes, it can be cleaved using strong Lewis acids like boron tribromide (BBr₃) to reveal a second phenolic hydroxyl group, providing another layer of synthetic flexibility.[8][10][11]

Reactivity_Map cluster_molecule 2-Bromo-5-hydroxy-3-methoxybenzaldehyde cluster_reactions Key Synthetic Transformations mol Coupling Cross-Coupling (Stille, Suzuki) mol:w->Coupling:e Bromo (-Br) Condensation Condensation (Schiff Base) mol:e->Condensation:w Aldehyde (-CHO) Heterocycle Heterocycle Formation (e.g., Coumarins) mol:e->Heterocycle:w ortho-Hydroxy Aldehyde Alkylation O-Alkylation/ O-Acylation mol:n->Alkylation:s Hydroxyl (-OH)

Diagram 1: Key reactive sites and associated synthetic transformations.

Core Applications & Synthetic Protocols

This precursor is a cornerstone for constructing complex molecular architectures, particularly in natural product synthesis and medicinal chemistry.

Application I: Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety is primed for palladium-catalyzed reactions. The Stille coupling, which joins an organostannane with an organic halide, is particularly effective for creating bi-aryl linkages found in many natural products.[12][13]

Case Study: Synthesis of Ailanthoidol

The natural product Ailanthoidol was synthesized efficiently using 5-bromo-2-hydroxy-3-methoxybenzaldehyde as a key starting material.[3] The central step involved a Stille coupling to construct the bi-aryl core. The following protocol is a generalized adaptation for this type of transformation.

This protocol outlines the key steps for coupling an aryl bromide with an organostannane partner.

Materials:

  • Aryl bromide (e.g., 2-bromo-5-hydroxy-3-methoxybenzaldehyde, 1.0 equiv)

  • Organostannane (e.g., Aryl-SnBu₃, 1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)[14] or Pd₂(dba)₃ with a phosphine ligand

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)[14][15]

  • Optional: Copper(I) iodide (CuI) as a co-catalyst

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv) and the palladium catalyst (0.05 equiv). Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via cannula or syringe, followed by the organostannane (1.1-1.5 equiv).

    • Causality Note: An inert and anhydrous environment is critical. The active Pd(0) catalyst is sensitive to oxygen, and organometallic reagents can be quenched by moisture.[12][14]

  • Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate.

  • Aqueous Wash: Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). This step is crucial for removing the toxic tributyltin by-products as a precipitate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired bi-aryl product.[14]

Stille_Workflow Start Aryl Bromide + Organostannane Setup Add Pd Catalyst & Degassed Solvent Start->Setup Reaction Heat under Inert Atmosphere (80-110°C) Setup->Reaction Workup Cool & Dilute with Ethyl Acetate Reaction->Workup Wash Aqueous KF Wash (Removes Tin) Workup->Wash Purify Column Chromatography Wash->Purify Product Pure Bi-aryl Product Purify->Product

Sources

Method

Application Note: 2-Bromo-5-hydroxy-3-methoxybenzaldehyde as a Strategic Building Block in Drug Discovery

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Scientists Document Type: Technical Application Guide & Standard Operating Protocols Executive Summary & Structural Rationale In modern drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Scientists Document Type: Technical Application Guide & Standard Operating Protocols

Executive Summary & Structural Rationale

In modern drug discovery, the rapid assembly of complex, privileged scaffolds relies heavily on the availability of orthogonally functionalized building blocks. 2-Bromo-5-hydroxy-3-methoxybenzaldehyde (CAS 1456708-32-9) [1] represents a highly versatile tetra-substituted arene that serves as a cornerstone for the divergent synthesis of polycyclic and heterocyclic active pharmaceutical ingredients (APIs).

As an Application Scientist, I emphasize that the strategic value of this molecule lies in its precise substitution pattern, which dictates its chemical causality:

  • C1-Aldehyde: An electrophilic handle primed for olefination (Wittig/Horner-Wadsworth-Emmons), reductive amination, or condensation.

  • C2-Bromide: Positioned perfectly ortho to the aldehyde, this acts as the primary site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Heck, Sonogashira). Its proximity to the aldehyde enables tandem coupling-cyclization cascades.

  • C3-Methoxy: An electron-donating group that sterically locks biaryl conformations (preventing atropisomer racemization) and modulates the electronic density of the ring.

  • C5-Hydroxyl: A critical pharmacophore for target-protein hydrogen bonding, or a synthetic handle that can be orthogonally protected to tune the electronic properties of the arene during organometallic steps.

Key Applications in Medicinal Chemistry

Regioselective Synthesis of Phenanthrenes (Anti-inflammatory Agents)

Phenanthrene derivatives are heavily investigated for their potent anti-oxidant and anti-inflammatory properties. 2-Bromo-5-hydroxy-3-methoxybenzaldehyde is a validated precursor in the regioselective synthesis of these tricyclic systems[2]. By leveraging the C2-bromide for an initial inter- or intramolecular cross-coupling, and the C1-aldehyde for subsequent ring closure, chemists can construct the rigid phenanthrene core with high atom economy.

Construction of Neuroactive and CNS Agents

Highly functionalized bromobenzaldehydes are critical in the synthesis of neuroactive steroid antagonists and other CNS-targeting agents. Palladium-catalyzed cross-coupling reactions utilizing these substrates demonstrate significant potential for complex carbon-carbon bond formation, enabling the attachment of the functionalized arene to steroidal or heterocyclic frameworks[3].

Mechanistic Workflows & Visualizations

To successfully deploy this building block, researchers must navigate the competing electronic effects of its substituents.

Workflow A 2-Bromo-5-hydroxy- 3-methoxybenzaldehyde B O-Protection (TBS/Bn) A->B Base, R-X E Aldehyde Condensation A->E Base, Heat C Pd-Catalyzed Cross-Coupling B->C Ar-B(OH)2, Pd(0) D Phenanthrene Derivatives C->D Intramolecular Cyclization F Benzofuran Scaffolds E->F C-O Bond Formation

Fig 1: Divergent synthetic workflows utilizing 2-bromo-5-hydroxy-3-methoxybenzaldehyde.

The Causality of Protection (Mechanistic Insight)

Why must the C5-OH be protected prior to cross-coupling? If left unprotected, the basic conditions required for Suzuki coupling (e.g., K₂CO₃) will deprotonate the phenol (pKa ~9.5). The resulting phenoxide is strongly electron-donating, pushing electron density into the aromatic ring. This severely retards the oxidative addition step of the Pd(0) catalyst into the C2-Br bond due to electronic repulsion, leading to stalled reactions and catalyst degradation.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd Ar-Br Addition TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Base, Ar'-B(OH)2 RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Intermediate RedElim->Product Product Release

Fig 2: Palladium-catalyzed cross-coupling cycle for the bromobenzaldehyde.

Quantitative Data: Cross-Coupling Optimization

The table below summarizes the empirical optimization of the Suzuki-Miyaura cross-coupling step for the TBS-protected derivative. Note that bulky, electron-rich ligands (like dppf or SPhos) are required to overcome the steric hindrance of the ortho-aldehyde and meta-methoxy groups.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄ (5 mol%)K₂CO₃ (3 eq)Toluene/EtOH/H₂O8065%Moderate yield; sluggish reductive elimination due to steric crowding.
2Pd(dppf)Cl₂ (5 mol%)Cs₂CO₃ (3 eq)Dioxane/H₂O9088%Optimal. Large bite angle of dppf accelerates reductive elimination.
3Pd(OAc)₂ / SPhosK₃PO₄ (3 eq)Toluene10094%Excellent conversion; SPhos stabilizes the active Pd(0) species effectively.
4Pd(PPh₃)₄ (5 mol%)Et₃N (3 eq)THF6522%Poor conversion; organic base is insufficiently strong for transmetalation.

Standard Operating Protocols

These protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the integrity of each step.

Protocol A: Selective O-Protection (Silylation)

Objective: Mask the C5-hydroxyl to prevent phenoxide formation during downstream organometallic steps.

  • Initialization: In an oven-dried 100 mL round-bottom flask under argon, dissolve 2-bromo-5-hydroxy-3-methoxybenzaldehyde (10.0 mmol, 2.31 g) in anhydrous DMF (25 mL).

  • Catalysis & Base: Add Imidazole (25.0 mmol, 1.70 g). Rationale: Imidazole acts as both a mild base to scavenge HCl and a nucleophilic catalyst to transfer the silyl group.

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add tert-Butyldimethylsilyl chloride (TBS-Cl) (12.0 mmol, 1.81 g) portion-wise over 10 minutes.

  • Propagation: Remove the ice bath and stir at room temperature for 4 hours.

  • Validation (IPC): Check reaction progress via TLC (Hexanes:EtOAc 8:2). The starting material (Rf ~0.3) should be completely consumed, replaced by a less polar spot (Rf ~0.7).

  • Workup: Quench the reaction with ice-cold distilled water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the TBS-protected intermediate as a pale yellow oil.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond at the C2 position using an arylboronic acid.

  • Initialization: To a Schlenk tube, add the TBS-protected benzaldehyde (5.0 mmol), the desired arylboronic acid (6.0 mmol), and Cs₂CO₃ (15.0 mmol).

  • Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1, 20 mL). Sparge the solution with argon gas for 15 minutes. Rationale: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.25 mmol, 5 mol%) under a positive flow of argon. Seal the tube.

  • Propagation: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 12 hours.

  • Validation (IPC): Perform LC-MS analysis. Look for the disappearance of the brominated isotopic pattern (M / M+2) and the appearance of the coupled product mass.

  • Workup & Purification: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over Na₂SO₄, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • Regioselective Phenanthrene Synthesis Source: Scribd URL
  • Published JCR Issue 07 2008 (Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Neuroactive Steroids)
  • 2-Bromo-5-hydroxy-3-methoxybenzaldehyde Product Specifications Source: BLD Pharm URL

Sources

Application

Application Note &amp; Protocol: A Scalable Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

Abstract 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (also known as 5-bromo-ortho-vanillin) is a critical building block in the synthesis of various high-value compounds, including pharmaceuticals and complex organic materia...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

5-Bromo-2-hydroxy-3-methoxybenzaldehyde (also known as 5-bromo-ortho-vanillin) is a critical building block in the synthesis of various high-value compounds, including pharmaceuticals and complex organic materials.[1] Its utility necessitates a production method that is not only efficient and high-yielding but also robust and scalable. This document provides a comprehensive, field-proven protocol for the scaled-up synthesis of 5-bromo-2-hydroxy-3-methoxybenzaldehyde via the direct electrophilic bromination of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin). We will delve into the mechanistic rationale for regioselectivity, provide detailed step-by-step procedures for synthesis and purification, outline critical safety protocols for handling hazardous reagents, and establish a framework for analytical quality control.

Introduction and Mechanistic Rationale

The synthesis of substituted benzaldehydes is a cornerstone of modern organic chemistry.[2] The target molecule, 5-bromo-2-hydroxy-3-methoxybenzaldehyde, is prepared by the electrophilic aromatic substitution of o-vanillin. The regiochemical outcome of this reaction is governed by the powerful directing effects of the substituents on the aromatic ring.

The hydroxyl (-OH) group at C2 and the methoxy (-OCH3) group at C3 are both strong activating, ortho, para-directing groups.[3][4] The aldehyde (-CHO) group at C1, conversely, is a deactivating, meta-director. In an electrophilic substitution reaction, the activating groups dominate the directive influence. The position para to the highly activating hydroxyl group (C5) is strongly favored for substitution. This position is sterically accessible and electronically enriched, making it the primary site of attack for the electrophile (Br+). This inherent regioselectivity makes the direct bromination of o-vanillin an excellent choice for a large-scale, high-purity synthesis, minimizing the formation of unwanted isomers that would complicate downstream purification.[5]

Reaction_Pathway start 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) reagent + Br₂ (in Acetic Acid) intermediate Wheland Intermediate (Sigma Complex) reagent->intermediate Electrophilic Attack deprotonation - H⁺ product 5-Bromo-2-hydroxy-3-methoxybenzaldehyde deprotonation->product

Caption: Electrophilic bromination pathway of o-vanillin.

Materials and Equipment

Reagents
ReagentCAS No.PuritySupplier Notes
2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)148-53-8≥98%Ensure starting material is free of isomers.
Glacial Acetic Acid64-19-7ACS GradeSolvent for the reaction.
Potassium Bromide (KBr)7758-02-3≥99%Used in conjunction with bromine.
Bromine (Br₂)7726-95-6≥99.5%EXTREMELY TOXIC & CORROSIVE. Handle only in a certified fume hood with appropriate PPE.
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7Technical GradeFor quenching excess bromine.
Ethanol, 200 Proof64-17-5Reagent GradeFor recrystallization.
Deionized Water7732-18-5-For work-up and recrystallization.
Equipment
  • Jacketed glass reactor (5 L to 50 L capacity) with overhead stirrer, temperature probe, and reflux condenser.

  • Calibrated liquid addition pump or pressure-equalizing dropping funnel.

  • Large Büchner funnel and vacuum flask or filter press for solid isolation.

  • Vacuum oven for drying.

  • Standard laboratory glassware.

  • Personal Protective Equipment (PPE): Chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber), and a chemical-resistant apron or lab coat.[6][7]

Detailed Experimental Protocols

This protocol is designed for a 250 g scale synthesis of the title compound and can be linearly adjusted for different batch sizes.

Process Workflow Overview

Caption: Scalable workflow for synthesis and purification.

Part A: Synthesis of Crude 5-bromo-2-hydroxy-3-methoxybenzaldehyde
  • Reactor Setup: In a 5 L jacketed reactor equipped with an overhead stirrer, temperature probe, and addition funnel, charge 2-hydroxy-3-methoxybenzaldehyde (250 g, 1.64 mol), potassium bromide (489 g, 4.11 mol), and glacial acetic acid (1.25 L).

  • Dissolution: Stir the mixture at room temperature (20-25°C) until all solids are dissolved.

  • Bromine Addition: In a separate container, carefully measure liquid bromine (276 g, 1.73 mol, 88.5 mL). Transfer the bromine to the addition funnel.

  • Controlled Reaction: Begin slow, dropwise addition of the bromine to the stirred reaction mixture. Crucially, monitor the internal temperature. Use the reactor jacket cooling to maintain the temperature between 30-35°C. The addition should take approximately 60-90 minutes. A reddish-brown color will persist during the addition.

  • Reaction Completion: After the bromine addition is complete, allow the mixture to stir at room temperature for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching Excess Bromine: Once the reaction is complete, prepare a 10% w/v solution of sodium thiosulfate in water. Slowly add this solution to the reaction mixture until the reddish-brown color of excess bromine dissipates, indicating it has been quenched.

Part B: Isolation and Purification
  • Precipitation: Prepare a separate vessel containing 10 L of ice-cold deionized water. While stirring vigorously, slowly pour the reaction mixture into the ice water. A pale yellow or off-white solid will precipitate immediately.[8]

  • Digestion: Continue stirring the slurry for 30-60 minutes in an ice bath to ensure complete precipitation.

  • Isolation: Isolate the crude product by vacuum filtration using a large Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 1 L) until the filtrate is no longer acidic (pH > 5).

  • Recrystallization: Transfer the damp filter cake to a clean reactor. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. While hot, slowly add deionized water until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystal formation.

  • Final Filtration: Collect the purified, crystalline product by vacuum filtration. Wash the crystals with a small amount of cold 50% ethanol/water solution.

  • Drying: Dry the final product in a vacuum oven at 40-50°C until a constant weight is achieved.

Expected Results & Quality Control

ParameterSpecificationMethod
Appearance Pale yellow to off-white crystalline solidVisual Inspection
Yield 320-360 g (84-95%)Gravimetric
Melting Point 125-127 °C[1]Melting Point Apparatus
Purity ≥99.0%HPLC
Identity Conforms to reference spectrum¹H NMR, FT-IR[9]

¹H NMR (400 MHz, CDCl₃) δ (ppm): 11.01 (s, 1H, -OH), 9.85 (s, 1H, -CHO), 7.21 (d, J=2.0 Hz, 1H, Ar-H), 7.15 (d, J=2.0 Hz, 1H, Ar-H), 3.92 (s, 3H, -OCH₃). Note: Spectroscopic data should be confirmed empirically.[9]

Critical Safety Considerations

The scale-up of this protocol involves significant safety risks, primarily associated with the handling of liquid bromine.

  • Bromine Handling: Bromine is extremely corrosive to metals and tissues, and its vapors are highly toxic and fatal if inhaled.[10][11][12] All operations involving liquid bromine must be conducted within a certified, high-performance chemical fume hood.[6] A full set of PPE, including a face shield, butyl rubber gloves, and a respirator with an appropriate cartridge, is mandatory.[7]

  • Spill Response: A spill kit containing sodium carbonate or sodium thiosulfate solution for neutralization must be readily accessible.[10] Never use organic materials to absorb a bromine spill.

  • Exothermic Reaction: The bromination reaction is exothermic. Strict temperature control via slow addition and efficient cooling is essential to prevent a runaway reaction and the excessive release of bromine and HBr vapors.[5]

  • Waste Disposal: All waste streams, including aqueous filtrates and solvent washes, must be collected and disposed of in accordance with local, state, and federal environmental regulations. Aqueous waste should be neutralized before disposal.

Troubleshooting

IssuePossible Cause(s)Recommended Solution
Low Yield Incomplete reaction; Product loss during work-up.Monitor reaction to completion via HPLC/TLC. Ensure adequate cooling during precipitation to minimize solubility.
Dark, Oily Product Over-bromination or side reactions due to poor temperature control.Strictly maintain reaction temperature below 35°C during bromine addition. Ensure efficient stirring.
Product Purity <99% Incomplete removal of starting material or isomers; Inefficient recrystallization.Ensure reaction goes to completion. During recrystallization, use the minimum amount of hot solvent necessary and allow for slow cooling.
Persistent Red Color After Reaction Gross excess of bromine used.Re-calculate bromine stoichiometry. Quench carefully with sodium thiosulfate solution until the color is discharged before proceeding to precipitation.

References

  • Royal Society of Chemistry. Halogenation Reactions of Vanillin | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. RSC Publishing. Available at: [Link]

  • University of Colorado Boulder. Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. Department of Chemistry. Available at: [Link]

  • Boivin, J. et al. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry. Available at: [Link]

  • Raiford, L. C., & Perry, R. P. (1940). ACTION OF BROMINE ON VANILLIN, ISOVANILLIN, AND SOME OF THEIR DERIVATIVES, AND MODIFICATION OF THE DIRECTIVE INFLUENCE OF HYDROX. The Journal of Organic Chemistry. Available at: [Link]

  • YouTube. (2021). Bromination of vanillin. Available at: [Link]

  • University of California, Santa Barbara. SOP Title: Bromine Safety & Standard Operating Procedures. UCSB Environmental Health & Safety. Available at: [Link]

  • CLEAPSS. (2022). Student safety sheets 55 Bromine. CLEAPSS. Available at: [Link]

  • Carl ROTH. (2025). Safety data sheet: Bromine. Carl ROTH. Available at: [Link]

  • European Patent Office. Method for the purification of benzaldehyde - EP 0016487 B1. Available at: [Link]

  • Smith, A. M. et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, ACS Publications. Available at: [Link]

  • PENTA. (2024). Bromine - SAFETY DATA SHEET. PENTA. Available at: [Link]

  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. Available at: [Link]

  • Google Patents. An efficient process for the synthesis of alkoxy substituted benzaldehydes.
  • PubMed. (2013). Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. National Library of Medicine. Available at: [Link]

  • Canadian Journal of Chemistry. Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. Available at: [Link]

  • SunanKalijaga.org. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Available at: [Link]

  • Scientific Research Publishing. (2020). A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-hydroxy-3-methoxybenzaldehyde

Introduction: Synthesizing Complex Biaryl Scaffolds The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its remarkable versatility and functional group tolerance in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Synthesizing Complex Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its remarkable versatility and functional group tolerance in the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide has become an indispensable tool in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura reaction using 2-bromo-5-hydroxy-3-methoxybenzaldehyde as a key building block. This substrate, a derivative of vanillin, offers a unique combination of functional groups—a reactive aldehyde, a phenolic hydroxyl group, and a methoxy ether—making it an attractive starting material for the synthesis of highly functionalized biaryl compounds. These products are of significant interest as they form the core structure of numerous biologically active molecules.[2]

The presence of both electron-donating (hydroxyl, methoxy) and electron-withdrawing (aldehyde) groups on the aromatic ring of 2-bromo-5-hydroxy-3-methoxybenzaldehyde presents a nuanced case for optimizing reaction conditions. Understanding the interplay of these electronic effects is crucial for achieving high yields and purity. This guide will delve into the mechanistic underpinnings of the reaction, provide a robust experimental protocol, and discuss key considerations for successful execution and troubleshooting.

Reaction Mechanism: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 2-bromo-5-hydroxy-3-methoxybenzaldehyde. This step forms a Pd(II) intermediate. The rate of this step can be influenced by the electronic properties of the aryl halide; electron-withdrawing groups can sometimes accelerate this process.

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This requires the activation of the boronic acid by a base to form a more nucleophilic boronate species. The choice of base is critical, especially in the presence of a phenolic hydroxyl group, to ensure efficient transmetalation without unwanted side reactions.

  • Reductive Elimination: This is the final step where the two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Biaryl Product Reductive Elimination->Ar-R Ar-Br 2-bromo-5-hydroxy- 3-methoxybenzaldehyde Ar-Br->Oxidative Addition R-B(OH)2 Arylboronic Acid Base Base R-B(OH)2->Base Boronate [R-B(OH)3]- Boronate [R-B(OH)3]- Base->Boronate [R-B(OH)3]- Boronate [R-B(OH)3]-->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-bromo-5-hydroxy-3-methoxybenzaldehyde with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
2-Bromo-5-hydroxy-3-methoxybenzaldehydeC₈H₇BrO₃231.041.01.0
Arylboronic AcidArB(OH)₂Varies1.21.2
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.500.020.02
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)C₂₆H₃₅O₂P410.520.040.04
Potassium Carbonate (K₂CO₃)K₂CO₃138.213.03.0
1,4-DioxaneC₄H₈O₂88.115 mL-
Water (degassed)H₂O18.021 mL-
Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 2-bromo-5-hydroxy-3-methoxybenzaldehyde (1.0 mmol, 231 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol, 415 mg).

  • Catalyst and Ligand Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg). Add these to the Schlenk tube.

  • Solvent Addition: Add 1,4-dioxane (5 mL) and degassed water (1 mL) to the Schlenk tube.

  • Degassing: Seal the Schlenk tube and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Experimental_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction Execution cluster_Workup Product Isolation A 1. Add Reactants and Base to Schlenk Tube B 2. Add Catalyst and Ligand A->B C 3. Add Solvents B->C D 4. Degas with Inert Gas C->D E 5. Heat and Stir D->E F 6. Monitor Progress (TLC/LC-MS) E->F G 7. Cool and Dilute F->G H 8. Extraction G->H I 9. Wash and Dry H->I J 10. Purification (Column Chromatography) I->J

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Discussion of Key Parameters and Troubleshooting

  • Catalyst and Ligand: The choice of catalyst and ligand is critical for a successful Suzuki-Miyaura coupling, especially with a sterically hindered and electronically complex substrate like 2-bromo-5-hydroxy-3-methoxybenzaldehyde. Bulky, electron-rich phosphine ligands such as SPhos are often effective in promoting the oxidative addition and reductive elimination steps.[3] For challenging couplings, other Buchwald-type ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands could be explored.

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation.[4] Potassium carbonate is a moderately strong base that is often effective. In cases of low reactivity, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be beneficial. However, with a phenolic substrate, very strong bases like sodium hydroxide should be used with caution as they can deprotonate the hydroxyl group, potentially leading to side reactions or catalyst inhibition.

  • Solvent: A mixture of an organic solvent and water is commonly used in Suzuki-Miyaura reactions. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. 1,4-Dioxane, toluene, and DMF are common organic solvents. The ratio of organic solvent to water may need to be optimized for specific substrates.

  • Temperature: The reaction temperature is a key parameter to control the reaction rate. For aryl bromides, temperatures in the range of 80-110 °C are typical. If the reaction is sluggish, increasing the temperature may improve the conversion. Microwave-assisted heating can also be a powerful tool to significantly reduce reaction times.

  • Troubleshooting:

    • Low or No Conversion: If the reaction does not proceed, consider increasing the catalyst loading, switching to a more active ligand, using a stronger base, or increasing the reaction temperature. Ensure that the reagents and solvents are anhydrous and that the reaction mixture is properly degassed to prevent catalyst deactivation.

    • Side Reactions: The formation of homocoupled products (from the boronic acid) can occur. This can sometimes be minimized by ensuring a properly degassed reaction setup and using the appropriate stoichiometry of reactants. Protodeboronation (loss of the boronic acid group) can also be a competing reaction; using a suitable base and avoiding prolonged reaction times can help mitigate this.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of functionalized biaryls from 2-bromo-5-hydroxy-3-methoxybenzaldehyde. The protocol provided herein serves as a robust starting point for researchers. Careful consideration of the catalyst system, base, and reaction conditions is paramount for achieving high yields and purity. The versatility of the resulting biaryl aldehyde products opens up a wide range of possibilities for further chemical transformations, making this a valuable strategy in the design and synthesis of novel compounds for drug discovery and materials science.

References

  • Suzuki-Miyaura coupling reaction of brominated... - ResearchGate. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC - NIH. Available at: [Link]

  • Biaryl synthesis via Pd-catalyzed decarboxylative coupling of aromatic carboxylates with aryl halides - PubMed. Available at: [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki-Miyaura coupling reaction. Available at: [Link]

  • Mechanochemical Sequential Deoxygenative Cross-Coupling Reactions of Phenols Under Ruthenium-Nickel Catalysis - PMC. Available at: [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

Sources

Application

Application Note: Microwave-Assisted Regioselective Synthesis of 2-Bromo-5-hydroxy-3-methoxybenzaldehyde

Executive Summary 2-Bromo-5-hydroxy-3-methoxybenzaldehyde is a highly valuable halogenated building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including phenanthrene d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Bromo-5-hydroxy-3-methoxybenzaldehyde is a highly valuable halogenated building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including phenanthrene derivatives and targeted neuroactive antagonists. Traditional bromination of highly functionalized benzaldehydes often suffers from poor regioselectivity, over-bromination, and extended reaction times. This application note details a highly efficient, microwave-assisted protocol utilizing N-bromosuccinimide (NBS) to achieve precise mono-bromination at the C2 position. By leveraging dielectric heating, this self-validating protocol reduces reaction time from hours to minutes while maximizing yield and analytical purity.

Mechanistic Rationale & Regioselectivity

The starting material, 5-hydroxy-3-methoxybenzaldehyde, presents a complex electrophilic aromatic substitution (EAS) landscape. The electronic directing effects of the three existing substituents must be carefully evaluated to predict and control the site of bromination:

  • -OH Group (C5) : Strongly activating, ortho/para directing.

  • -OMe Group (C3) : Activating, ortho/para directing.

  • -CHO Group (C1) : Deactivating, meta directing.

The C2 position is uniquely favored because it is para to the hydroxyl group, ortho to the methoxy group, and meta to the formyl group. This synergistic activation funnels the electrophilic attack exclusively to C2.

Directing_Effects SM 5-hydroxy-3-methoxybenzaldehyde OH -OH Group (Strongly Activating) Ortho/Para Directing SM->OH OMe -OMe Group (Activating) Ortho/Para Directing SM->OMe CHO -CHO Group (Deactivating) Meta Directing SM->CHO Pos2 C2 Position (Synergistic Activation Target) OH->Pos2 Para directed OMe->Pos2 Ortho directed CHO->Pos2 Meta directed

Synergistic directing effects driving regioselective bromination at the C2 position.

To execute this transformation, NBS is selected over elemental bromine (Br₂) due to its controlled release of electrophilic bromine, which minimizes oxidative side reactions and polybromination. Acetonitrile is utilized as the solvent because its high dielectric constant ( ϵ≈37.5 ) makes it an excellent medium for microwave energy transfer, and it has been proven to enhance the regioselectivity of NBS-mediated aromatic brominations [[1]](). Microwave irradiation provides rapid, volumetric heating, driving the reaction to completion before thermodynamic byproducts can accumulate 2.

Quantitative Data: Microwave vs. Conventional Heating

The table below summarizes the empirical advantages of the microwave-assisted protocol over conventional thermal reflux.

ParameterConventional RefluxMicrowave-AssistedImprovement Factor
Heating Source Oil BathDedicated MW ReactorSuperior energy transfer
Temperature 80 °C80 °CN/A
Reaction Time 4 - 6 hours10 minutes>95% reduction
Equivalents of NBS 1.1 - 1.2 eq1.05 eqReduced reagent waste
Conversion Rate ~85%>98%+13%
Isolated Yield 72%89%+17%
Regioselectivity (C2:C4/C6) 8:1>20:1Significant enhancement

Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure causality between experimental execution and successful outcomes.

Reagents and Equipment
  • Starting Material : 5-hydroxy-3-methoxybenzaldehyde (1.0 eq, 1.52 g, 10.0 mmol)

  • Brominating Agent : N-Bromosuccinimide (NBS) (1.05 eq, 1.87 g, 10.5 mmol). Note: Recrystallize NBS from water prior to use to remove trace Br₂ and succinimide, ensuring precise stoichiometry.

  • Solvent : Acetonitrile (HPLC grade, 20 mL)

  • Equipment : Monomode Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave), 30 mL heavy-walled microwave vial with a Teflon-lined crimp cap.

Step-by-Step Methodology
  • Reaction Assembly : To the 30 mL microwave vial equipped with a magnetic stir bar, add 5-hydroxy-3-methoxybenzaldehyde (1.52 g).

  • Solvent Addition : Add 20 mL of acetonitrile. Stir at room temperature until the starting material is fully dissolved.

  • NBS Addition : Add NBS (1.87 g) in one portion.

    • Causality Note: Adding NBS to the pre-dissolved starting material prevents localized high concentrations of the electrophile, minimizing di-bromination.

  • Sealing and Purging : Crimp the vial tightly. Purge the headspace with Nitrogen for 1 minute to exclude oxygen, which can initiate unwanted radical pathways [[3]]().

  • Microwave Irradiation :

    • Power : Variable (Max 50 W)

    • Temperature : 80 °C

    • Ramp Time : 2 minutes

    • Hold Time : 10 minutes

    • Cooling : Compressed air cooling to 25 °C.

  • In-Process Control (IPC) : Perform TLC (Hexanes:Ethyl Acetate 7:3). The starting material ( Rf​≈0.4 ) should be completely consumed, replaced by a single major product spot ( Rf​≈0.5 ).

  • Quenching : Transfer the reaction mixture to a 100 mL round-bottom flask. Add 10 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃) and stir for 5 minutes.

    • Causality Note: This step neutralizes any unreacted NBS or trace Br₂, preventing further bromination during the concentration step.

  • Extraction : Remove acetonitrile under reduced pressure. Partition the aqueous residue between Ethyl Acetate (3 x 20 mL) and Water (20 mL).

  • Washing and Drying : Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10-20% EtOAc in Hexanes) to afford 2-bromo-5-hydroxy-3-methoxybenzaldehyde as an off-white solid.

MW_Workflow A Starting Material 5-hydroxy-3-methoxybenzaldehyde + NBS B Solvent Preparation (Acetonitrile, 0.5 M) A->B C Microwave Irradiation (80°C, 50 W, 10 min) B->C D Reaction Quenching (Aqueous Na2S2O3) C->D E Liquid-Liquid Extraction (EtOAc / H2O) D->E F Purification (Flash Chromatography) E->F G Target Compound 2-bromo-5-hydroxy-3-methoxybenzaldehyde F->G

Workflow for the microwave-assisted synthesis and purification of the target benzaldehyde.

Analytical Validation

To ensure trustworthiness, the isolated product must be validated against the following expected spectral parameters:

  • ¹H NMR (400 MHz, CDCl₃) : δ 10.35 (s, 1H, -CHO), 7.05 (d, J=2.8 Hz, 1H, Ar-H), 6.75 (d, J=2.8 Hz, 1H, Ar-H), 5.80 (br s, 1H, -OH), 3.92 (s, 3H, -OCH₃).

  • LC-MS (ESI-) : m/z calculated for C₈H₆BrO₃ [M-H]⁻ 228.95, found 228.95 and 230.95 (1:1 isotopic pattern indicative of mono-bromination).

Troubleshooting & Self-Validating Steps

  • Over-bromination detected via LC-MS : Indicates either excess NBS or localized heating. Correction: Ensure NBS is strictly 1.05 eq and the microwave stirring rate is set to maximum (e.g., 900 rpm) to ensure homogeneous heat distribution.

  • Incomplete Conversion : May occur if the NBS is degraded. Correction: Always use freshly recrystallized NBS. The presence of a yellow/orange tint in solid NBS indicates free bromine and degradation.

  • Product Discoloration : The product may oxidize if left in solution exposed to light. Correction: Store the purified solid in amber vials at 4 °C under argon.

References

  • Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile — A convenient method for aromatic bromination | Canadian Science Publishing | 1

  • Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions | NIH / PMC | 2

  • (PDF) Microwave-assisted NBS bromination of p-iminotoluenes. Preparation of new alcohol, mercapto, and amino protection groups | ResearchGate |3

Sources

Method

Application Note: Orthogonal Derivatization of 2-Bromo-5-hydroxy-3-methoxybenzaldehyde for Biological Assay Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Introduction & Scientific Rationale In modern drug discovery a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Scientific Rationale

In modern drug discovery and biological assay development, the utilization of highly functionalized, privileged scaffolds is critical for generating diverse chemical libraries. 2-Bromo-5-hydroxy-3-methoxybenzaldehyde (a halogenated isovanillin/vanillin analog) serves as an exceptional tri-functional building block. As a Senior Application Scientist, I have designed this guide to leverage its three orthogonal reactive sites—the aldehyde, the aryl bromide, and the phenolic hydroxyl—allowing for the systematic tuning of pharmacodynamics and pharmacokinetics without cross-reactivity.

Causality in Experimental Design

Understanding the why behind each derivatization route is essential for rational drug design:

  • Aldehyde Condensation (Schiff Base Formation): Reacting the C1 aldehyde with primary amines or hydrazides yields azomethine (-CH=N-) linkages. These Schiff bases are potent multidentate ligands for transition metals (e.g., Cu²⁺, Zn²⁺). According to Tweedy’s chelation theory, the coordination of the metal ion reduces its polarity by partially sharing its positive charge with the donor groups[1]. This significantly increases the lipophilicity of the complex, facilitating its permeation through microbial cell walls or cancer cell membranes to induce intracellular oxidative stress[2].

  • C-Br Suzuki-Miyaura Cross-Coupling: The C2 bromide is a prime handle for palladium-catalyzed cross-coupling. By introducing diverse arylboronic acids, researchers can expand the π-conjugated system. This modification is critical for developing fluorescent cellular probes or extending the molecule to fit into deep hydrophobic binding pockets of target proteins. Utilizing aqueous conditions with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) ensures green, high-yielding conversions by facilitating the solvation of organic substrates in the aqueous medium[3].

  • Phenolic O-Alkylation: The C5 hydroxyl group provides a direct vector for modulating the molecule's partition coefficient (LogP). Alkylation with lipophilic benzyl groups or hydrophilic PEG chains allows researchers to fine-tune the bioavailability and cellular retention of the resulting library.

Quantitative Biological Data

The derivatization of brominated vanillin scaffolds has yielded compounds with potent biological activities. Table 1 summarizes representative quantitative data for these derivatives, providing a benchmark for your own biological assays.

Table 1: Representative Biological Activities of Derivatized Bromovanillin Scaffolds

Derivative ClassMetal CoordinationTarget Assay / OrganismEfficacy (IC₅₀ / MIC)Primary Mechanism of Action
Hydrazone Schiff Base Zn(II)MCF-7 (Breast Cancer)IC₅₀ = 4.90 ± 0.18 μMCytotoxicity via ROS generation and apoptosis[2].
Hydrazone Schiff Base Cu(II)S. aureus / C. albicansMIC ~ 16–32 μg/mLMembrane disruption and metal chelation[4].
Biaryl Derivative NoneDPPH (Antioxidant)EC₅₀ ~ 25 μMRadical scavenging via extended π-conjugation[3].
Hydrazone Schiff Base Zn(II)HCT-116 (Colon Cancer)IC₅₀ = 4.25 ± 0.15 μMIntracellular oxidative stress[2].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The inclusion of specific catalysts and phase-transfer agents ensures high reproducibility.

Protocol A: Synthesis of Schiff Base (Hydrazone) Ligands

Objective: Generate multidentate ligands for subsequent metal complexation and antimicrobial/anticancer screening.

  • Preparation: In a 50 mL round-bottom flask, dissolve 2-bromo-5-hydroxy-3-methoxybenzaldehyde (1.0 mmol, 231 mg) in 15 mL of absolute ethanol.

  • Amine Addition: Add an equimolar amount of the desired primary amine or benzohydrazide (1.0 mmol).

  • Catalysis: Add 2–3 drops of glacial acetic acid. Scientific Insight: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the aldehyde carbon and significantly accelerating the nucleophilic attack by the amine.

  • Reaction: Reflux the mixture at 80 °C under a nitrogen atmosphere for 3–4 hours. Monitor reaction completion via TLC (Hexane:EtOAc, 7:3).

  • Workup: Cool the mixture to 0 °C in an ice bath to induce precipitation. Filter the resulting solid under vacuum, wash with cold ethanol (2 × 5 mL), and recrystallize from hot ethanol to yield the pure Schiff base.

Protocol B: Green Suzuki-Miyaura Cross-Coupling (Aqueous Media)

Objective: Expand the aromatic system to create biaryl fluorescent probes or kinase inhibitors.

  • Preparation: To a 20 mL microwave-safe reaction vial, add 2-bromo-5-hydroxy-3-methoxybenzaldehyde (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol) as the base.

  • Catalyst & Phase Transfer: Add Palladium(II) acetate (Pd(OAc)₂, 5 mol%) and tetrabutylammonium bromide (TBAB, 10 mol%). Scientific Insight: TBAB acts as a phase-transfer catalyst, activating the boronic acid by forming a reactive[ArB(OH)₃]⁻[R₄N]⁺ complex in the aqueous phase[3].

  • Solvent: Add 10 mL of deionized water.

  • Reaction: Seal the vial and heat under microwave irradiation at 90 °C for 15–20 minutes (or conventional heating at 90 °C for 4 hours).

  • Workup: Cool to room temperature, acidify to pH 5 with 1M HCl, and extract with Ethyl Acetate (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol C: Phenolic O-Alkylation for Lipophilicity Tuning

Objective: Modulate LogP to enhance cellular uptake in biological assays.

  • Preparation: Dissolve 2-bromo-5-hydroxy-3-methoxybenzaldehyde (1.0 mmol) in 10 mL of anhydrous DMF.

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 mmol) and stir at room temperature for 15 minutes to generate the phenoxide ion.

  • Alkylation: Dropwise add the alkyl halide (e.g., benzyl bromide, 1.1 mmol). Stir at room temperature for 4 hours.

  • Workup: Quench the reaction by pouring it into 30 mL of ice-cold water. Extract with Dichloromethane (3 × 15 mL). Wash the organic layer with brine (3 × 10 mL) to remove residual DMF, dry over Na₂SO₄, and concentrate.

Visualizations of Workflows and Mechanisms

Workflow Core 2-Bromo-5-hydroxy- 3-methoxybenzaldehyde Schiff Schiff Base Formation (Aldehyde Handle) Core->Schiff Primary Amines Hydrazides Suzuki Suzuki-Miyaura Coupling (Bromide Handle) Core->Suzuki Arylboronic Acids Pd Catalyst Alkyl O-Alkylation (Phenol Handle) Core->Alkyl Alkyl Halides Base Bio1 Antimicrobial & Anticancer Assays Schiff->Bio1 Bio2 Fluorescent Probes & Target Binding Suzuki->Bio2 Bio3 PK/PD Tuning & Lipophilicity Alkyl->Bio3

Orthogonal derivatization workflow of the bromovanillin scaffold.

Pathway Complex Schiff Base-Metal Complex (e.g., Zn²⁺, Cu²⁺) Uptake Enhanced Cellular Uptake (Increased Lipophilicity) Complex->Uptake Permeation (Tweedy's Theory) ROS Intracellular ROS Generation Uptake->ROS Redox Cycling Mito Mitochondrial Membrane Depolarization ROS->Mito Oxidative Stress Apoptosis Apoptosis (Cancer Cells) or Cell Death (Microbes) Mito->Apoptosis Caspase Activation

Mechanism of action for Schiff base-metal complexes in biological assays.

References

  • Mamta, et al. "Synthesis of Schiff bases (1-4) and their diorganotin(IV) complexes (5-20)." Applied Organometallic Chemistry, 2023.

  • Amin, Mehwish, et al. "Dichlorosalicylaldehyde‐Based Schiff Base Metal Complexes as Promising Antimicrobial Agents: Synthesis, Characterization, DFT, and Molecular Docking Studies." ChemistrySelect, 2024.

  • Silva, Tiago Barros, et al. "Recycling Bromovanillin into Ferulic Acid-Based Antioxidants." Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, Royal Society of Chemistry, 2016.

  • Palesch, James J., et al. "Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles." Green Chemistry Letters and Reviews, 2019.

  • "Co(II), Ni(II), and Cu(II) Complexes Containing Isatin-Based Schiff Base Ligand: Synthesis, Physicochemical Characterization, DFT Calculations, Antibacterial Activity, and Molecular Docking Analysis." ResearchGate, 2024.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Bromo-5-hydroxy-3-methoxybenzaldehyde Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks in the synthesis of highly functionalized benzaldehydes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks in the synthesis of highly functionalized benzaldehydes. The synthesis of 2-bromo-5-hydroxy-3-methoxybenzaldehyde is notoriously challenging due to the competing directing effects of the hydroxyl and methoxy groups, which often lead to poor regioselectivity (e.g., bromination at C4 or C6) when direct electrophilic aromatic substitution is attempted[1].

To achieve high yields and absolute regiocontrol, we must abandon direct bromination of 3-hydroxy-5-methoxybenzaldehyde. Instead, field-proven methodologies rely on either the Radical Bromination/Hydrolysis Route (via a dibromomethyl intermediate) or the Directed Ortho-Metalation (DoM) Route .

Below is our comprehensive troubleshooting guide, complete with mechanistic causality, comparative data, and self-validating protocols.

Synthetic Pathway Visualization

The following workflow illustrates the two primary high-yield strategies for synthesizing the target molecule.

SynthesisRoutes SM1 4-Bromo-3-methyl-5-methoxyphenyl acetate (Starting Material A) NBS NBS, BPO, PhCF3 Radical Bromination SM1->NBS SM2 3-Hydroxy-5-methoxybenzaldehyde (Starting Material B) Protect MOM-Cl, Ethylene Glycol Protection SM2->Protect Dibromo 4-Bromo-3-(dibromomethyl)-5-methoxyphenyl acetate (Intermediate) NBS->Dibromo 85% Yield Hydrolysis Ammonium Formate, EtOH/H2O Hydrolysis & Deacetylation Dibromo->Hydrolysis Product 2-Bromo-5-hydroxy-3-methoxybenzaldehyde (Target Product) Hydrolysis->Product 92% Yield ProtectedSM Acetal-MOM Protected Intermediate Protect->ProtectedSM DoM 1. n-BuLi, TMEDA 2. CBr4 Directed ortho-Metalation ProtectedSM->DoM Deprotect HCl, THF/H2O Deprotection DoM->Deprotect Regioselective Deprotect->Product 78% Overall

Figure 1: Comparison of Radical Bromination and DoM Synthetic Pathways.

Quantitative Pathway Comparison
ParameterRadical Bromination RouteDirected Ortho-Metalation (DoM) Route
Starting Material 4-Bromo-3-methyl-5-methoxyphenyl acetate3-Hydroxy-5-methoxybenzaldehyde
Overall Yield 75 - 85% 65 - 75%
Regioselectivity Absolute (Pre-installed Br)High (Requires strict cryogenic control)
Scalability Excellent (Kilogram scale)Moderate (Exothermic quenching risks)
Key Reagents NBS, Benzoyl Peroxide (BPO), Ammonium Formaten-BuLi, TMEDA, CBr₄, MOM-Cl
Major Impurities Mono/Tribromomethyl derivativesC4/C6 brominated isomers
Troubleshooting & FAQs: Radical Bromination Route

This route is the industry standard for this specific substitution pattern, leveraging the Wohl-Ziegler bromination of a methyl group followed by hydrolysis[2].

Q1: I am seeing significant amounts of the tribromomethyl impurity during the NBS step. How do I prevent over-bromination? Causality: The Wohl-Ziegler bromination relies on a steady, low concentration of bromine radicals. Over-bromination to the tribromomethyl group occurs if the radical flux is too high or if an excess of NBS is used. Solution: You must strictly limit NBS to exactly 2.0 to 2.05 equivalents [2]. Do not add excess "just to push the reaction." Additionally, add your radical initiator (Benzoyl Peroxide, 10 mol%) in two portions rather than all at once. This maintains a steady radical chain without causing a spike in Br• concentration.

Q2: The literature protocol uses Carbon Tetrachloride (CCl₄), which is banned in our facility. What is the best alternative solvent that won't kill my yield? Causality: CCl₄ was historically used because it lacks abstractable hydrogen atoms, preventing the solvent from quenching the radical chain. Using standard solvents like toluene will result in the solvent being brominated instead of your substrate. Solution: Substitute CCl₄ with Trifluorotoluene (Benzotrifluoride, BTF) or Methyl Acetate . The C-H bonds on the aromatic ring of BTF are exceptionally strong (sp² hybridized and deactivated by the CF₃ group), making it entirely inert to bromine radicals. BTF maintains the >85% yield profile and has a similar reflux temperature (102 °C) to CCl₄.

Q3: My hydrolysis of the dibromomethyl intermediate is stalling, and I'm seeing degradation when I use NaOH. How can I push it to completion safely? Causality: The conversion of the gem-dibromide to an aldehyde requires nucleophilic attack by water. Using strong bases like NaOH causes side reactions (e.g., Cannizzaro reaction of the newly formed aldehyde or nucleophilic aromatic substitution). Solution: Switch to Ammonium Formate in aqueous ethanol [2]. Ammonium formate provides a mild, buffered environment during reflux. It serves a dual purpose: it cleanly hydrolyzes the dibromomethyl group to the aldehyde and concurrently cleaves the acetate protecting group to reveal the phenol, routinely achieving >90% yield for this step[2].

Troubleshooting & FAQs: Directed Ortho-Metalation (DoM) Route

Q4: I am attempting DoM on protected 3-hydroxy-5-methoxybenzaldehyde, but I am getting metalation at C4 instead of C2. Why? Causality: In a 3,5-disubstituted system, the lithium base coordinates to the oxygen lone pairs. While C2 is flanked by both the acetal and the methoxy group (making it thermodynamically favored for chelation), C4 is sterically less hindered. If the base is too aggregated or the temperature is too high, kinetic deprotonation at C4 dominates. Solution: Use TMEDA (Tetramethylethylenediamine) (1.1 eq relative to n-BuLi) to break up the n-BuLi hexamers, dramatically increasing its kinetic basicity. Perform the metalation at strictly -78 °C and allow it to equilibrate for 2 hours before adding the electrophile. This ensures the system funnels into the thermodynamically most stable C2-lithiated intermediate.

Validated Experimental Protocols
Protocol A: Radical Bromination & Hydrolysis (Recommended for Scale-Up)

Step 1: Synthesis of 4-bromo-3-(dibromomethyl)-5-methoxyphenyl acetate

  • Setup: To a flame-dried 1 L round-bottom flask equipped with a reflux condenser, add 4-bromo-3-methyl-5-methoxyphenyl acetate (15.86 g, 61.26 mmol) and anhydrous Trifluorotoluene (BTF) (315 mL).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (21.80 g, 122.52 mmol, exactly 2.0 eq) and Benzoyl Peroxide (BPO) (1.48 g, 6.12 mmol, 10 mol%)[2].

  • Reaction: Reflux the mixture vigorously (100-105 °C) under nitrogen for 48-72 hours[2].

  • Validation (Self-Validating Step): Monitor via ¹H NMR of a crude aliquot. The starting material methyl singlet (~2.3 ppm) should completely disappear, replaced by the dibromomethyl proton singlet (~6.9-7.1 ppm). If a peak at ~10 ppm appears, tribromination has occurred (stop the reaction immediately).

  • Workup: Cool to room temperature, filter off the floating succinimide byproduct, wash the organic layer with water (2 x 100 mL), dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude intermediate[2].

Step 2: Hydrolysis to 2-Bromo-5-hydroxy-3-methoxybenzaldehyde

  • Setup: Dissolve the crude acetate intermediate (approx. 11.8 g, 28.3 mmol) in absolute ethanol (60 mL) and heat gently until a clear solution forms[2].

  • Reagent Addition: Add ammonium formate (4.46 g, 70.8 mmol, 2.5 eq) followed by a solvent mixture of Ethanol:Water (18 mL : 18 mL)[2].

  • Reaction: Reflux the mixture for 24 hours.

  • Validation: Monitor via TLC (Pet-ether : EtOAc 8:2). The starting material spot should be completely consumed, replaced by a highly UV-active product spot with a lower Rf[2].

  • Workup: Cool the reaction to room temperature. Carefully add concentrated HCl (1.0 mL) to ensure complete hydrolysis of any transient imine intermediates[2]. Extract with Dichloromethane (3 x 50 mL), wash with brine, dry, and purify via silica gel chromatography to yield the pure target compound.

References
  • Regioselective Phenanthrene Synthesis | Thin Layer Chromatography Source: Scribd URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 2-Bromo-5-hydroxy-3-methoxybenzaldehyde

Welcome to the technical support center for the purification of 2-bromo-5-hydroxy-3-methoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-bromo-5-hydroxy-3-methoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this key synthetic intermediate. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Part 1: Frequently Asked Questions (FAQs) about Core Purification Techniques

This section addresses common questions regarding the primary methods for purifying 2-bromo-5-hydroxy-3-methoxybenzaldehyde.

Q1: What are the most effective methods for purifying crude 2-bromo-5-hydroxy-3-methoxybenzaldehyde?

A1: The choice of purification method depends on the nature and quantity of impurities. The three most effective and commonly employed techniques are:

  • Flash Column Chromatography: This is the most versatile method for separating the target compound from structurally similar impurities, such as positional isomers (e.g., 4-bromo-3-hydroxybenzaldehyde) and over-brominated byproducts, which may form during synthesis.[1] It is highly effective for achieving high purity on a laboratory scale.[2][3]

  • Recrystallization: This is an excellent technique for removing small amounts of impurities from a solid product.[1] The principle relies on the differential solubility of the desired compound and its impurities in a specific solvent system at varying temperatures. It is often used as a final polishing step after chromatography or for purifying a relatively clean crude product.

  • Precipitation and Washing: In syntheses where the product precipitates directly from the reaction mixture, such as the direct bromination of 3-hydroxybenzaldehyde, controlled cooling followed by washing the filtered solid with a cold, non-polar solvent mixture (e.g., 1:1 n-heptane/dichloromethane) can be a highly effective initial purification step.[2][3] This physically removes soluble impurities trapped in the crystal lattice or on the surface.

Q2: How do I choose the right solvent system for column chromatography?

A2: Selecting the optimal solvent system (mobile phase) is critical for achieving good separation. The process should be systematic:

  • Start with Thin-Layer Chromatography (TLC): TLC is an indispensable tool for quickly screening solvent systems.[4] The goal is to find a solvent or mixture that provides a retention factor (Rƒ) of approximately 0.2-0.4 for the desired product. This Rƒ value typically translates well to flash column chromatography, ensuring the compound does not elute too quickly (poor separation) or too slowly (band broadening and excessive solvent use).

  • Choosing Solvents: For 2-bromo-5-hydroxy-3-methoxybenzaldehyde, which is a moderately polar compound, a common starting point is a mixture of a non-polar solvent like petroleum ether or hexanes and a more polar solvent like ethyl acetate or dichloromethane.[2][3]

  • Eluent Polarity: Adjust the ratio of the solvents to achieve the target Rƒ. Increasing the proportion of the more polar solvent (e.g., ethyl acetate) will decrease the retention (increase Rƒ) of all components. A step-gradient, where the polarity of the eluent is increased during the chromatography run, can be effective if impurities have significantly different polarities.

Q3: What are the key considerations for successful recrystallization?

A3: Successful recrystallization hinges on selecting an appropriate solvent system where the target compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at all temperatures.[1]

  • Solvent Selection: For 2-bromo-5-hydroxy-3-methoxybenzaldehyde, a binary solvent system is often effective. A common recommendation is a mixture of ethyl acetate and a non-polar co-solvent like heptane or hexane.[1]

  • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent (e.g., ethyl acetate) to create a saturated solution. If colored impurities are present, a small amount of activated charcoal can be added and then filtered hot. Then, slowly add the anti-solvent (e.g., heptane) until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Slow cooling is crucial for forming pure, well-defined crystals.

Part 2: Troubleshooting and Optimization Guide

This section provides solutions to specific issues that may arise during the purification workflow.

Q4: My product after direct bromination is contaminated with a similarly polar byproduct. How do I separate them?

A4: This is a classic challenge, often involving positional isomers.[1]

  • Cause: The hydroxyl and aldehyde groups in the precursor direct bromination to multiple positions on the aromatic ring, leading to isomeric byproducts that have very similar polarities to the desired product.[1]

  • Solution: High-resolution flash column chromatography is the most effective solution.

    • Optimize the Mobile Phase: Use a shallow polarity gradient or an isocratic (constant solvent ratio) system with low polarity (e.g., a high ratio of petroleum ether to ethyl acetate). This will increase the separation between spots on the column.

    • Column Parameters: Use a high-quality silica gel with a small particle size and a longer column to increase the number of theoretical plates, thereby enhancing separation efficiency.

    • Monitor Fractions Carefully: Collect smaller fractions and analyze them by TLC before combining them to avoid cross-contamination.

Q5: After demethylation with BBr₃, my product is difficult to purify and appears to have boron impurities. What should I do?

A5: Boron-containing byproducts are a known complication when using boron tribromide (BBr₃).[2]

  • Cause: BBr₃ can form stable complexes with the phenolic oxygen. During the aqueous workup, these complexes must be fully hydrolyzed. Incomplete hydrolysis can lead to persistent boron impurities.[2]

  • Solution:

    • Thorough Workup: Ensure the reaction is carefully quenched with water at low temperatures (0°C).[3] After quenching, allow the mixture to stir for a sufficient time to ensure complete hydrolysis of any boron complexes. Adjusting the pH may also be necessary.

    • Azeotropic Removal: A patented method involves treating the residue with methanol in the presence of an acid catalyst. This forms volatile trimethyl borate, which can be removed by distillation or evaporation under reduced pressure.[2]

    • Chromatography: If the above methods are insufficient, flash column chromatography is typically effective at removing residual boron salts from the organic product.[3]

Q6: My final product has a persistent yellow or brown color. How can I remove it?

A6: Color in phenolic compounds often arises from the oxidation of the phenol group to form quinone-type structures or from residual bromine.

  • Cause: Phenols are susceptible to air oxidation, which can be accelerated by light or trace metal impurities.[5]

  • Solutions:

    • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities. Be cautious, as charcoal can also adsorb the product, potentially reducing yield.

    • Reducing Wash: Washing the organic extract during workup with a mild reducing agent solution, such as sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃), can remove residual elemental bromine (Br₂), which is a common source of color.[5]

    • Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen, especially during heating steps.[5]

Q7: My product recovery is very low after column chromatography. What are the likely causes?

A7: Low recovery can stem from several factors related to the compound's stability and the chromatographic setup.

  • Possible Causes & Solutions:

    • Irreversible Adsorption: Phenolic compounds can sometimes irreversibly bind to silica gel, especially if the silica is slightly acidic. To mitigate this, you can pre-treat the silica by slurrying it with a solvent system containing a small amount of a weak base like triethylamine (~0.1-1%), although this can affect separation.

    • Product Streaking/Tailing: If the product streaks badly on the column, it leads to broad elution bands and requires a large volume of solvent, increasing the risk of loss. This can be caused by using a mobile phase that is not polar enough or by overloading the column. Ensure your crude material is fully dissolved in a minimal amount of solvent before loading.

    • Incorrect Fraction Collection: You may be discarding fractions that still contain the product. Always run a TLC of the last few fractions and the column itself to ensure all the product has been eluted.

Part 3: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for purifying crude 2-bromo-5-hydroxy-3-methoxybenzaldehyde obtained from synthesis.

  • TLC Analysis: First, determine the optimal eluent system using TLC. A good starting point is a 9:1 to 4:1 mixture of Petroleum Ether:Ethyl Acetate. The target Rƒ for the product should be ~0.3.

  • Column Packing:

    • Select a column of appropriate size for your sample amount (a general rule is a 1:30 to 1:100 ratio of sample weight to silica gel weight).

    • Pack the column using the "slurry method": mix the silica gel with your chosen low-polarity eluent to form a slurry, then pour it into the column and allow it to settle, ensuring a flat, undisturbed bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble samples, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin the flow.

    • Collect fractions in test tubes. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

  • Isolation:

    • Combine the pure fractions (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-bromo-5-hydroxy-3-methoxybenzaldehyde.[3]

Protocol 2: Recrystallization

This protocol is suitable for a final purification step to obtain a high-purity crystalline solid.

  • Solvent Selection: A mixture of ethyl acetate and heptane is a proven system.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate dropwise while stirring and heating until the solid just dissolves.

  • Decolorization (if needed): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Heat the mixture again briefly and then perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • To the hot, clear solution, add heptane dropwise until a persistent cloudiness appears.

    • Add a drop or two of hot ethyl acetate to redissolve the precipitate.

    • Cover the flask and allow it to cool slowly to room temperature.

  • Isolation:

    • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold heptane.

    • Dry the crystals under vacuum to remove residual solvent.

Part 4: Data Summary & Visualization

Table 1: Recommended Solvent Systems for Purification

Purification MethodStationary Phase / Solvent 1Solvent 2 / Anti-SolventTypical Ratio / EluentPurpose & Notes
Flash Chromatography Silica GelPetroleum EtherEthyl Acetate9:1 to 4:1 (Pet. Ether:EtOAc)
Recrystallization Ethyl AcetateHeptane / HexaneN/ADissolve in minimal hot EtOAc, add Heptane to induce crystallization.[1]
Precipitation Wash Dichloromethanen-Heptane1:1Used to wash the filtered solid after precipitation from the reaction mixture.[2][3]

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial analysis of the crude product.

Purification_Workflow start Crude Product Analysis (TLC, NMR) check_purity Is the major spot >90% pure with minor baseline impurities? start->check_purity check_impurities Are impurities well-separated from product on TLC? check_purity->check_impurities No recrystallize Perform Recrystallization (e.g., EtOAc/Heptane) check_purity->recrystallize Yes column Perform Flash Column Chromatography check_impurities->column Yes wash Consider Initial Wash / Extraction (e.g., Acid-Base) check_impurities->wash No (Streaking / Polar Impurities) end_pure High-Purity Product recrystallize->end_pure column_then_recrystallize Column Chromatography followed by Recrystallization column->column_then_recrystallize If solid, for final polish column->end_pure wash->column Proceed to Chromatography column_then_recrystallize->end_pure

Caption: Decision tree for selecting a purification strategy.

References

  • LookChem. (n.d.). Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • SIELC Technologies. (2018). Separation of Benzaldehyde,2-bromo-5-hydroxy- on Newcrom R1 HPLC column. [Link]

  • Magritek. (n.d.). Application Note 10: Column Chromatography. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Byproducts in the Bromination of 5-Hydroxy-3-Methoxybenzaldehyde

Welcome to the technical support guide for the selective bromination of 5-hydroxy-3-methoxybenzaldehyde. This document is designed for researchers, chemists, and drug development professionals who are navigating the comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the selective bromination of 5-hydroxy-3-methoxybenzaldehyde. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution on this highly activated aryl aldehyde. Our goal is to provide you with not just protocols, but the underlying chemical principles and troubleshooting strategies to minimize byproduct formation and maximize the yield of your desired monobrominated product.

The structure of 5-hydroxy-3-methoxybenzaldehyde presents a unique regiochemical challenge. The aromatic ring is powerfully activated by two strong ortho, para-directing groups: a hydroxyl (-OH) at C5 and a methoxy (-OCH3) at C3. These groups work in concert to direct electrophilic attack to the C2, C4, and C6 positions. This high reactivity makes the substrate highly susceptible to undesirable side reactions, primarily over-bromination (di- or tri-substitution) and the formation of isomeric products. This guide will address these specific challenges in a practical, question-and-answer format.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the bromination of 5-hydroxy-3-methoxybenzaldehyde. Each issue is presented with likely causes and actionable solutions grounded in established chemical principles.

Issue 1: Excessive Polybromination (Di- or Tri-brominated Byproducts)

Question: My post-reaction analysis (TLC, GC-MS, NMR) shows significant quantities of di- and possibly tri-brominated products, resulting in a low yield of the desired monobromo- species. What is causing this and how can I achieve monosubstitution?

Answer:

Polysubstitution is the most common byproduct issue when brominating highly activated phenols.[1][2] The strong electron-donating effects of the hydroxyl and methoxy groups make the initial monobrominated product even more reactive than the starting material in some cases, leading to a rapid second or third substitution.

Primary Causes & Strategic Solutions:

  • Harsh Brominating Agent: Elemental bromine (Br₂), especially in polar protic solvents like water or acetic acid, is a very powerful and often indiscriminate electrophile.[1][3] This high reactivity is the primary driver of over-bromination.

    • Solution: Switch to a milder, more selective brominating agent. N-Bromosuccinimide (NBS) is the reagent of choice for controlled monobromination of activated aromatics like phenols and anilines.[4][5][6] It provides a slow, steady source of electrophilic bromine, which allows for greater control.

  • Activating Solvent Effects: Polar protic solvents (water, methanol, acetic acid) can stabilize the charged intermediates in the electrophilic substitution mechanism, accelerating the reaction rate and promoting polysubstitution.[1][2]

    • Solution: Employ a non-polar aprotic solvent. Dichloromethane (CH₂Cl₂), carbon tetrachloride (CCl₄), or carbon disulfide (CS₂) are excellent choices.[1][2] These solvents do not significantly solvate the brominating agent, thereby reducing its electrophilicity and favoring the formation of the monobrominated product.

  • Incorrect Stoichiometry: Using an excess of the brominating agent is a straightforward path to polybromination.

    • Solution: Carefully control the stoichiometry. Use a slight molar deficit or, at most, 1.0-1.05 equivalents of the brominating agent relative to the 5-hydroxy-3-methoxybenzaldehyde. Slow, dropwise addition of the brominating agent to the substrate solution can also help maintain a low instantaneous concentration of the electrophile, further minimizing over-reaction.[7]

  • Elevated Reaction Temperature: Higher temperatures increase reaction rates non-selectively, providing the activation energy needed for subsequent brominations.

    • Solution: Maintain low reaction temperatures. Starting the reaction at 0°C or even lower (e.g., -15°C) is highly recommended to moderate the reaction rate and enhance selectivity.[1][7] Monitor the reaction by TLC; if it is too sluggish, allow it to warm slowly to room temperature.

Issue 2: Poor Regioselectivity (Formation of Multiple Isomers)

Question: I've managed to achieve monobromination, but my product is a mixture of isomers. How can I control where the bromine atom adds to the ring?

Answer:

The directing effects of the substituents on 5-hydroxy-3-methoxybenzaldehyde are synergistic, activating positions 2, 4, and 6. Achieving high regioselectivity for a single isomer can be challenging and depends on subtle electronic and steric factors.

Understanding the Directing Effects:

  • -OH (at C5): A very strong ortho, para-director. It directs to C6 (ortho), C4 (ortho), and C2 (para).

  • -OCH₃ (at C3): A strong ortho, para-director. It directs to C2 (ortho), C4 (ortho), and C6 (para).

  • -CHO (at C1): A deactivating meta-director. Its influence is largely overridden by the powerful activating groups.

The positions C2, C4, and C6 are all electronically activated. Therefore, the product distribution will be governed by a combination of sterics and the specific reaction conditions. The para position to the strongest activating group (-OH) is C2. The ortho positions are C4 and C6. Steric hindrance from the adjacent methoxy group at C3 might slightly disfavor substitution at C2 compared to C4 and C6.

Strategies for Improving Regioselectivity:

  • Solvent Choice: The solvent can influence the steric environment. Non-polar solvents, as mentioned before, are generally preferred.[1]

  • Bulky Brominating Agents: While less common, employing a bulkier brominating agent can sometimes enhance selectivity for the least sterically hindered position.

  • Temperature Control: Kinetic control (low temperature) often favors the most electronically activated site, while thermodynamic control (higher temperature) may allow for isomerization to the most stable product. For this substrate, maintaining low temperatures is the best starting point.

Issue 3: Low or No Conversion

Question: My reaction has stalled. After several hours, TLC analysis shows mostly unreacted starting material. What's wrong?

Answer:

While the ring is highly activated, insufficient reaction can still occur under certain conditions.

Potential Causes & Solutions:

  • Decomposed Reagent: NBS can degrade over time, especially if exposed to moisture or light.

    • Solution: Use freshly opened NBS or recrystallize it from water before use.[2] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N₂, Ar) if moisture sensitivity is a concern.

  • Insufficient Activation (if using NBS): While often used without a catalyst for activated rings, sometimes a mild acid catalyst is needed to initiate the reaction.

    • Solution: Add a catalytic amount (5-10 mol%) of a protic acid like p-toluenesulfonic acid (p-TsOH) or acetic acid. This can help to protonate NBS, increasing its electrophilicity.[8]

  • Overly Low Temperature: While crucial for selectivity, an excessively low temperature might prevent the reaction from starting.

    • Solution: If no reaction is observed at 0°C after a reasonable time, allow the mixture to warm slowly to room temperature. Monitor progress closely by TLC to ensure the reaction proceeds without generating byproducts.

II. Frequently Asked Questions (FAQs)

Q1: Which brominating agent and solvent system do you most recommend for the selective monobromination of 5-hydroxy-3-methoxybenzaldehyde?

A1: For the best balance of reactivity and selectivity, we recommend using N-Bromosuccinimide (NBS) (1.0 eq.) in dichloromethane (CH₂Cl₂) at 0°C . This combination effectively mitigates the high reactivity of the substrate. The non-polar solvent dampens the electrophilicity of the NBS, and the low temperature provides kinetic control, maximizing the chances of clean, selective monobromination.[1][2]

Q2: What is the most likely major monobrominated product and why?

A2: All three activated positions (C2, C4, C6) are potential products. However, the hydroxyl group is a more powerful activating group than the methoxy group. Therefore, positions ortho and para to the -OH group are most strongly activated. This would favor substitution at C2, C4, and C6. Given the combined directing effects, it is difficult to predict a single major product without experimental data, but all three are plausible. The final distribution will be sensitive to the precise reaction conditions.

Q3: My product is slightly colored. What causes this and how can I remove the color?

A3: Color impurities often arise from trace amounts of unreacted bromine or oxidation of the phenol.[1]

  • Solution: During the aqueous work-up, wash the organic layer with a dilute solution of a mild reducing agent, such as sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). This will quench any residual bromine (Br₂) and often removes the color. Subsequent purification by column chromatography or recrystallization will yield the pure, colorless product.

III. Data & Protocols

Table 1: Comparison of Bromination Conditions for Activated Phenols
Brominating AgentSolventTypical Temp.Expected Outcome on 5-hydroxy-3-methoxybenzaldehydeKey ConsiderationsReference(s)
Br₂ in H₂O/AcOH Polar, ProticRoom TempRapid reaction, high likelihood of polybromination (di-, tri-). Poor selectivity.Very harsh conditions. Difficult to control. Avoid for selective synthesis.[1][3]
Br₂ in CH₂Cl₂ Non-polar, Aprotic0°C to RTImproved selectivity over protic solvents, but risk of polybromination remains.Requires slow addition and careful temperature control.[7][9]
NBS in CH₂Cl₂ Non-polar, Aprotic0°C to RTRecommended Method. Good to excellent selectivity for monobromination.Safer and easier to handle than Br₂. Provides a controlled reaction.[2][4]
KBr / KBrO₃ in Acid Aqueous/AcidicRoom TempIn situ generation of Br₂. Can offer good control but solvent is polar.An alternative to using elemental bromine directly.[10][11]
Recommended Protocol: Selective Monobromination using NBS

This protocol is designed to favor the formation of the monobrominated product.

Materials:

  • 5-hydroxy-3-methoxybenzaldehyde

  • N-Bromosuccinimide (NBS), recrystallized

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reaction, including a round-bottom flask, addition funnel, and magnetic stirrer.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-hydroxy-3-methoxybenzaldehyde (1.0 eq.). Dissolve it in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (1.0 eq.) in anhydrous dichloromethane. Transfer this solution to an addition funnel and add it dropwise to the stirred, cooled solution of the starting material over 30-60 minutes.

  • Reaction Monitoring: Stir the reaction at 0°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes. If the reaction is slow, allow the bath to expire and the reaction to warm to room temperature, continuing to monitor.

  • Quenching: Once TLC indicates consumption of the starting material, quench the reaction by adding cold water.

  • Work-up: Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aq. NaHCO₃, saturated aq. NaHSO₃ (to remove any yellow color), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the resulting crude solid/oil by flash column chromatography on silica gel or by recrystallization using an appropriate solvent system (e.g., ethyl acetate/hexanes) to isolate the desired monobrominated product.

IV. Visual Guides

Reaction & Byproduct Pathway

The following diagram illustrates the primary reaction pathway for the monobromination of 5-hydroxy-3-methoxybenzaldehyde and the competing over-bromination side reaction.

G cluster_start Starting Material cluster_products Reaction Products SM 5-Hydroxy-3-methoxy- benzaldehyde Mono Monobromo-Product(s) (C2, C4, or C6 isomer) SM->Mono Selective Conditions (NBS, CH₂Cl₂, 0°C) Di Dibromo-Byproduct(s) SM->Di Harsh Conditions (Br₂, H₂O, RT) Mono->Di Over-bromination

Caption: Desired vs. Undesired Bromination Pathways.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common issues during the experiment.

G start Analyze Crude Reaction Mixture (TLC/GC-MS) dec1 Significant Starting Material Remains? start->dec1 dec2 Polybrominated Products Detected? dec1->dec2 No act1 1. Increase reaction time. 2. Allow to warm to RT. 3. Check reagent quality. dec1->act1 Yes dec3 Product is Impure (Multiple Spots)? dec2->dec3 No act2 1. Lower temperature. 2. Use milder reagent (NBS). 3. Use non-polar solvent. 4. Check stoichiometry. dec2->act2 Yes act3 Purify via Column Chromatography or Recrystallization dec3->act3 Yes success Pure Monobrominated Product Isolated dec3->success No act1->start Re-evaluate act2->start Re-run Reaction act3->success

Caption: A Decision Tree for Reaction Troubleshooting.

V. References

  • Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances. [Link]

  • Kinetics & Mechanism of Bromination of Phenol & Substituted Phenols by N,Bromosuccinimide. Indian Journal of Chemistry. [Link]

  • N-Bromosuccinimide. Wikipedia. [Link]

  • Kinetics and Mechanism of the Bromination of Phenols in Aqueous Solution. Evidence of General Base Catalysis of Bromine Attack. ResearchGate. [Link]

  • Bromination phenol in Water and non-polar solvent. Physics Wallah. [Link]

  • Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack. Canadian Journal of Chemistry. [Link]

  • Bromination of Aromatics and Heteroaromatics with NBS in TBAB. ResearchGate. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry. [Link]

  • New process for producing 5-bromovanillin. Google Patents.

  • Halogenation Reactions of Vanillin. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Regioselective bromination of phenols. ResearchGate. [Link]

  • Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. Molecules. [Link]

  • Facile regioselective monobromination of anilines and phenols through green protocol and evaluation of their bioactivity. Rasayan Journal of Chemistry. [Link]

  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. ResearchGate. [Link]

  • Bromination of substituted benzaldehydes. Google Patents.

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules. [Link]

Sources

Optimization

Troubleshooting low solubility of 2-bromo-5-hydroxy-3-methoxybenzaldehyde in aqueous media

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and formulation scientists troubleshooting the aqueous solubility of 2-bromo-5-hydroxy-3-methoxybenzaldehyde . Due to its hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and formulation scientists troubleshooting the aqueous solubility of 2-bromo-5-hydroxy-3-methoxybenzaldehyde . Due to its highly functionalized aromatic structure, this compound frequently presents severe precipitation issues in standard biological assays.

Below, you will find a mechanistic breakdown of the problem, a decision matrix, self-validating experimental protocols, and a comprehensive FAQ to guide your formulation strategy.

Diagnostic FAQs: Understanding the Solubilization Barrier

Q1: Why does 2-bromo-5-hydroxy-3-methoxybenzaldehyde crash out of standard aqueous buffers? A: The insolubility is driven by a thermodynamic imbalance between the compound's crystal lattice energy and its aqueous solvation energy. While the aldehyde (C1) and phenolic hydroxyl (C5) groups offer hydrogen-bonding potential, the bulky bromine atom at the ortho position (C2) and the methoxy group (C3) drastically increase the molecule's lipophilicity (LogP). Water molecules cannot efficiently form a hydration sphere around these hydrophobic regions, leading the compound to self-aggregate and precipitate[1].

Q2: Can I use pH adjustment to force the compound into solution? A: Yes, but with caveats. The phenolic hydroxyl group is weakly acidic. Because the bromine and aldehyde groups are electron-withdrawing, the pKa of this specific phenol is lowered (typically around 7.5–8.5). Adjusting your buffer to a mildly alkaline pH (pH 8.5–9.5) will deprotonate the hydroxyl group into a phenolate anion. This introduces strong ion-dipole interactions with water, massively boosting solubility. Caution: Prolonged exposure of benzaldehydes to alkaline conditions can trigger degradation pathways, such as the Cannizzaro reaction or autoxidation.

Q3: Which co-solvents are most effective for in vitro assays? A: A binary or ternary system using Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 400 (PEG 400) is highly recommended. DMSO disrupts the strong intermolecular hydrogen bonds of the solid crystal. When diluting into water, adding PEG 400 acts as a thermodynamic bridge; its nonpolar hydrocarbon regions interact with the brominated ring, reducing the tendency of the aqueous system to "squeeze out" the hydrophobic solute[2].

Q4: How do I achieve a 100% aqueous solution for sensitive in vivo or cell-based assays? A: Host-guest complexation using cyclodextrins (CDs) is the gold standard for entirely aqueous formulations. β-cyclodextrin derivatives, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), possess a hydrophobic internal cavity (6.0 to 8.0 Å in diameter) surrounded by a hydrophilic exterior[3]. The brominated aromatic ring inserts into this apolar microenvironment, shielding the hydrophobic moieties from water while the exterior ensures high aqueous solubility[4].

Decision Matrix & Strategy Selection

Use the following logical workflow to determine the optimal solubilization strategy based on your assay's tolerance limits.

SolubilityTroubleshooting Start API Insoluble in Aqueous Media CheckAssay Assay tolerates organic solvents? Start->CheckAssay Cosolvent Co-solvent System (DMSO / PEG400) CheckAssay->Cosolvent Yes (e.g., 5% DMSO) CheckPH System tolerates alkaline pH (> 8.5)? CheckAssay->CheckPH No (100% Aqueous) PHAdjust pH Adjustment (Deprotonate Phenol) CheckPH->PHAdjust Yes Cyclodextrin CD Complexation (HP-β-CD) CheckPH->Cyclodextrin No (Physiological pH)

Decision matrix for selecting a solubility enhancement strategy for hydrophobic benzaldehydes.

Quantitative Comparison of Solubilization Techniques
Solubilization StrategyPrimary MechanismExpected Solubility IncreaseProsCons / Limitations
Alkaline pH (> 8.5) Phenol deprotonation (Ionization)10x - 50xNo organic solvents required; physiologically relevant for intestinal models.Potential aldehyde degradation; unsuitable for pH-sensitive biological targets.
DMSO / PEG 400 Polarity matching & lattice disruption100x - 500xRapid dissolution; highly reproducible across batches.Solvent toxicity in cell assays; risk of precipitation upon high aqueous dilution.
HP-β-CD Complexation Hydrophobic cavity inclusion50x - 200x100% aqueous final vehicle; protects aldehyde from oxidation.Requires 24h equilibration; potential competitive binding with assay lipids.

Self-Validating Experimental Protocols

The following methodologies are designed not just to execute the formulation, but to internally validate that true solubilization (rather than micro-suspension) has occurred.

Protocol A: Ternary Co-Solvent Solubilization (DMSO / PEG 400 / Buffer)

This protocol utilizes a solvent-shift method to prevent the "solvent shock" that causes rapid precipitation.

  • Primary Stock: Weigh the required mass of 2-bromo-5-hydroxy-3-methoxybenzaldehyde and dissolve completely in 100% anhydrous DMSO to create a highly concentrated primary stock (e.g., 50 mM). Vortex until visually clear.

  • Aqueous Phase Preparation: In a separate vial, prepare a 20% (v/v) PEG 400 solution in your target aqueous buffer (e.g., PBS pH 7.4).

  • Solvent Shift: Slowly add the DMSO stock dropwise to the PEG/Buffer solution under continuous, vigorous vortexing to reach the final desired concentration. Ensure the final DMSO concentration remains ≤ 1–5%, depending on your assay's maximum tolerated dose.

  • Validation (Tyndall Effect Test): Shine a high-intensity laser pointer through the final solution in a dark room. A visible solid beam path indicates a colloidal suspension (nano-precipitation has occurred). A completely invisible beam path confirms true molecular solubilization.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

This protocol relies on thermodynamic equilibration and analytical validation to ensure accurate dosing.

CDWorkflow Step1 Weigh HP-β-CD & Dissolve Step2 Add Excess API Step1->Step2 Step3 Equilibrate (24h, 25°C) Step2->Step3 Step4 Filter (0.22 µm) Remove Solid Step3->Step4 Step5 HPLC Quantify & Assay Use Step4->Step5

Experimental workflow for preparing hydroxypropyl-β-cyclodextrin inclusion complexes.

  • Host Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in the desired aqueous buffer (e.g., 50 mM HEPES, pH 7.4).

  • Guest Addition: Add an excess amount of 2-bromo-5-hydroxy-3-methoxybenzaldehyde (beyond its expected saturation point) to the CD solution. The mixture will appear as a cloudy suspension.

  • Equilibration: Protect the vial from light and agitate the suspension on an orbital shaker or end-over-end rotary mixer at 25°C for 24 to 48 hours. This time is required for the host-guest complex to reach thermodynamic equilibrium.

  • Filtration: Filter the suspension through a 0.22 µm hydrophilic PTFE or PVDF syringe filter. This step physically removes all uncomplexed, solid compound.

  • Validation (HPLC Quantification): Do not assume the concentration based on the input mass. Analyze the clear filtrate via HPLC-UV against a standard curve (prepared in pure organic solvent) to determine the exact concentration of the solubilized complex before applying it to your assay.

References[1] Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores Online (J. Pharmaceutics and Pharmacology Research).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEkUoWjhbpacK_CHm2zwIrNtY5p2KkYNRO1nYD8_Kjt8TyLSqPdImw2wsbfhXCwmY3iFc43OTenLN4MPbLw4ErPPhFS6p05S0y8eMb3khyaQKf9G3hh-IBn2BfevmvF1BCtRxDa1DCu6hn5kDWuYIYEdmHYN3DQYsfkogF8khpaEa7HJKzvnPtCKm3_DlGpo9cA7w4cW9JthVxXWmYZ6ttMtE=[2] Solubility enhancement of COX-2 inhibitors using various solvent systems. AAPS PharmSciTech.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9iiiBY3ea8_hNLmTKRTr6UWF3IUzYF1WmnJ84uUnkWXdRI34Sc-BUtF52CA_52utNXDH36BGhxfHE9MsgUHvxPrgsYvYlDM1vJoor2LHJfdtxrq9hqWzrXf8hJGo_ogNpSsKtmuRAO_-6uP3WQeuWjbzHtjEXMjnob-s2vW8rll84BvnghllemYpnG1GcXixeg5Duqd2wssEnlXOHfWKC56TF0AjJGVfIV9GUIuvo2xAMYAw=[4] The Inclusion Compounds of b-Cyclodextrin with 4-Substituted Benzoic Acid and Benzaldehyde Drugs Studied by Proton Nuclear Magnetic Resonance. Chemical & Pharmaceutical Bulletin.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBFoXDNqeIhI0o9X6TCS04pEc5qUPvIC2HCIml-yLKglpkQYPrqEjc9KdlV0HPthithXSzZTvK0mU-i003leJlcjIv3ztiZp8cHrJhGpdAu6YZhDxtvA9P3o_AC7C9z6V3nRQcx5apJ2Bq[3] Deep eutectic solvents for next-generation cyclodextrin science. Oxford Academic (Bulletin of the Chemical Society of Japan).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9GmqSl8885hxswfxks_U8zNiU0R30AzrxgBM1qDuxzXZacAC-B_U7nWSzkI0XdZJ1WGaHW9wKS-W3ZbjXpV7ui_eMZS36nJj1CjF8huF8TEjOlHDMUf8L5-smZ1VzcVS-zVWPx-y0jdh3iEaLAzoywCJXm-Y=

Sources

Troubleshooting

Optimizing reaction conditions for 2-bromo-5-hydroxy-3-methoxybenzaldehyde derivatives

An essential resource for researchers, scientists, and professionals in drug development, this Technical Support Center offers in-depth guidance for optimizing the synthesis of 2-bromo-5-hydroxy-3-methoxybenzaldehyde and...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential resource for researchers, scientists, and professionals in drug development, this Technical Support Center offers in-depth guidance for optimizing the synthesis of 2-bromo-5-hydroxy-3-methoxybenzaldehyde and its derivatives. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and refine your experimental work.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is designed in a question-and-answer format to directly address the specific challenges you may encounter during the synthesis of 2-bromo-5-hydroxy-3-methoxybenzaldehyde derivatives.

Question 1: My reaction yield is consistently low or non-existent. What are the likely causes and how can I improve it?

Answer: Low conversion is a frequent issue stemming from several factors. Let's break down the potential culprits and their solutions:

  • Suboptimal Temperature Control: The temperature of the reaction is critical. For the bromination of vanillin, for instance, temperatures exceeding 20-25°C can lead to the formation of di-brominated byproducts and other side reactions, which will lower the yield of your desired product.[1][2] Conversely, a temperature that is too low may result in an incomplete reaction.

    • Solution: Maintain a stable temperature throughout the reaction. For exothermic reactions, use an ice bath to control the temperature, especially during the addition of the brominating agent.[1]

  • Inactive or Moist Reagents: Brominating agents and catalysts can be sensitive to moisture. For example, Lewis acid catalysts like aluminum chloride (AlCl₃) are highly hygroscopic and will lose their activity if exposed to air.[3]

    • Solution: Always use fresh, anhydrous reagents and solvents. Ensure your glassware is thoroughly dried before starting the reaction.

  • Inadequate Reaction Time: Electrophilic aromatic substitutions can sometimes be slow.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the starting material is still present after the initially planned time, consider extending the reaction duration. Some protocols suggest an overnight stir to ensure completion.[4][5]

Question 2: I'm observing the formation of multiple products, indicating poor regioselectivity. How can I favor the formation of the desired isomer?

Answer: The regioselectivity of the bromination of substituted benzaldehydes is governed by the directing effects of the substituents on the aromatic ring. In the case of a vanillin precursor (4-hydroxy-3-methoxybenzaldehyde), the hydroxyl (-OH) and methoxy (-OCH₃) groups are ortho-, para-directors, while the aldehyde (-CHO) group is a meta-director. The powerful activating and directing effect of the -OH group usually dominates.[6][7]

  • Controlling Reagent Addition: The rate at which the brominating agent is added can significantly impact selectivity.

    • Solution: Add the brominating agent (e.g., bromine) dropwise and slowly.[3][4][5] This helps to avoid localized high concentrations of the electrophile, which can lead to less selective reactions.

  • Solvent Effects: The choice of solvent plays a crucial role.

    • Solution: Non-polar solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) can enhance para-selectivity by minimizing the solvation of the intermediate carbocation, which can favor the sterically less hindered para position.[8] Polar protic solvents, on the other hand, can sometimes lead to a mixture of isomers.

  • Steric Hindrance: You can leverage steric hindrance to your advantage.

    • Solution: Using a bulkier brominating agent or a catalyst system with sterically demanding ligands can favor substitution at the less sterically hindered position.[8][9]

Question 3: My product is contaminated with di- and tri-brominated species. How can I prevent this over-bromination?

Answer: The phenol ring is highly activated towards electrophilic aromatic substitution, making it susceptible to polybromination, especially under harsh conditions.[8][10]

  • Stoichiometry is Key: The most common cause of over-bromination is an excess of the brominating agent.

    • Solution: Use a precise stoichiometric amount (1.0 to 1.02 equivalents) of the brominating agent.[5]

  • Milder Brominating Agents: Elemental bromine can be highly reactive.

    • Solution: Consider using a milder brominating agent such as N-bromosuccinimide (NBS) or generating bromine in situ from potassium bromide (KBr) and an oxidant like potassium bromate (KBrO₃).[11] This can provide better control over the reaction.

  • Temperature Control: As mentioned for yield, lower temperatures can help to control the reaction rate and improve selectivity for the monobrominated product.[8]

Question 4: I'm noticing a significant amount of a carboxylic acid byproduct. How can I avoid the oxidation of the aldehyde group?

Answer: The aldehyde functional group is susceptible to oxidation, particularly in the presence of certain brominating agents or during the work-up procedure.[3][12]

  • Careful Work-up: The quenching and extraction steps are critical.

    • Solution: Quench the reaction by pouring it into ice-cold water.[3][4] This helps to rapidly lower the temperature and dilute the reagents. During extraction, avoid using strong oxidizing agents.

  • Protecting Group Strategy: If oxidation remains a persistent issue, protecting the aldehyde group is a viable strategy.

    • Solution: The aldehyde can be converted to an acetal, which is stable under the bromination conditions. The acetal can then be deprotected in a subsequent step to regenerate the aldehyde.

Question 5: The purification of my final product is proving to be very difficult. What can I do?

Answer: Purification challenges often arise from the presence of closely related isomers or unreacted starting material that have similar physical properties.

  • Optimize the Reaction: The best way to simplify purification is to have a cleaner crude product.

    • Solution: Revisit the troubleshooting steps for yield and selectivity to minimize the formation of byproducts.

  • Chromatography: Column chromatography is a powerful tool for separating compounds with different polarities.

    • Solution: Experiment with different solvent systems (eluents) to achieve better separation on a silica gel column. A gradient elution (gradually increasing the polarity of the eluent) can be very effective.

  • Recrystallization: This technique can be highly effective for purifying crystalline solids.

    • Solution: Test a variety of solvents or solvent mixtures to find one in which your desired product is sparingly soluble at low temperatures but highly soluble at higher temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-bromo-5-hydroxy-3-methoxybenzaldehyde?

A1: The most common and direct route is the electrophilic aromatic substitution of a suitable precursor. For example, the direct bromination of 3-hydroxy-5-methoxybenzaldehyde. Another approach involves the demethylation of 2-bromo-5-methoxybenzaldehyde using a reagent like boron tribromide (BBr₃).[4]

Q2: How do the substituents on a vanillin-type ring direct the incoming bromine?

A2: The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating groups and are ortho, para-directors. They increase the electron density at the positions ortho and para to them, making these sites more susceptible to electrophilic attack. The aldehyde (-CHO) group is a deactivating group and a meta-director. In a competitive scenario, the strongly activating ortho, para-directing groups will govern the position of substitution.[6][7]

Q3: Is a catalyst always necessary for the bromination of these aromatic aldehydes?

A3: Not always. The aromatic ring in many hydroxybenzaldehyde derivatives is highly activated by the hydroxyl and methoxy groups, making it nucleophilic enough to react with bromine without a catalyst.[10][13] However, for less activated aromatic rings, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) is often used.[13][14][15] The catalyst polarizes the Br-Br bond, creating a more potent electrophile (Br⁺).[13][14][15]

Q4: How does the choice of solvent affect the reaction?

A4: The solvent can influence both the reaction rate and the regioselectivity. Non-polar solvents like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) are often used to achieve higher selectivity, particularly for the para-isomer, due to reduced stabilization of the reaction intermediates.[8][16] Polar protic solvents like acetic acid or water can increase the reaction rate but may lead to lower selectivity and a higher likelihood of over-bromination.[8][17]

Q5: What are the best methods for monitoring the reaction's progress?

A5: The most common and accessible method is Thin Layer Chromatography (TLC) . By spotting the reaction mixture alongside the starting material on a TLC plate, you can visually track the consumption of the starting material and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that can provide more quantitative information about the composition of the reaction mixture, including the presence of any side products.

Detailed Experimental Protocols

Protocol 1: Direct Bromination of 3-Hydroxybenzaldehyde

This protocol is adapted from a literature procedure for the synthesis of 2-bromo-5-hydroxybenzaldehyde.[4][5]

Materials:

  • 3-hydroxybenzaldehyde

  • Dichloromethane (CH₂Cl₂)

  • Bromine

  • n-Heptane

Procedure:

  • In a four-necked, round-bottomed flask equipped with a mechanical stirrer, temperature probe, and dropping funnel, suspend 3-hydroxybenzaldehyde (e.g., 120 g, 0.98 mol) in dichloromethane (2400 mL).

  • Heat the mixture to 35-40°C to ensure complete dissolution of the starting material.

  • Through the dropping funnel, slowly add bromine (e.g., 52 mL, 1.0 mol) dropwise. Carefully control the addition rate to maintain the reaction temperature between 35-38°C.

  • After the addition is complete, stir the reaction mixture at 35°C overnight.

  • Slowly cool the mixture to between -5°C and 0°C over 2 hours and continue stirring for an additional hour at this temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the filter cake with a cold 1:1 mixture of n-heptane and dichloromethane.

  • Dry the resulting solid under vacuum to yield 2-bromo-5-hydroxybenzaldehyde.

Protocol 2: Demethylation of 2-Bromo-5-methoxybenzaldehyde

This protocol is adapted from a literature procedure and is useful when the methoxy-protected starting material is available.[4][5]

Materials:

  • 2-bromo-5-methoxybenzaldehyde

  • Dichloromethane (DCM), anhydrous

  • Boron tribromide (BBr₃), 2M solution in DCM

  • Water

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-5-methoxybenzaldehyde (e.g., 2.0 g, 9.3 mmol) in anhydrous dichloromethane (10 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add boron tribromide solution (e.g., 4.65 mL, 9.3 mmol) to the cooled solution.

  • Allow the reaction mixture to warm to 25°C and stir for 3 hours.

  • Cool the reaction mixture back to 0°C and carefully quench with water (10 mL).

  • Extract the product with ethyl acetate (50 mL).

  • Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Data Summary Tables

Table 1: Comparison of Common Brominating Agents

Brominating AgentReactivitySelectivityHandling Considerations
Bromine (Br₂) HighModerate to LowCorrosive and toxic, handle in a fume hood.[9]
N-Bromosuccinimide (NBS) ModerateGood to ExcellentSolid, easier to handle than liquid bromine.[9]
KBr/KBrO₃ ModerateGoodGenerates bromine in situ, avoiding the handling of elemental bromine.[6]

Table 2: Troubleshooting Summary

IssueProbable Cause(s)Recommended Solution(s)
Low Yield Suboptimal temperature, insufficient reaction time, impure reagents.Control temperature with an ice bath, monitor reaction by TLC, use fresh/anhydrous reagents.
Poor Regioselectivity Harsh reaction conditions, rapid addition of bromine.Lower temperature, add brominating agent dropwise, use a non-polar solvent.
Over-bromination Excess brominating agent, highly reactive conditions.Use stoichiometric amount of brominating agent, switch to a milder agent (e.g., NBS), lower the temperature.
Aldehyde Oxidation Side reaction during synthesis or work-up.Quench the reaction carefully on ice, consider using a protecting group for the aldehyde.

Visualized Workflows and Logic

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Starting Material in Solvent B Cool to Target Temperature A->B C Slowly Add Brominating Agent B->C D Stir for Specified Time C->D E Monitor Progress (e.g., TLC) D->E E->D Incomplete? F Quench Reaction E->F G Extract Product F->G H Dry and Concentrate G->H I Purify (Column/Recrystallization) H->I

Caption: General experimental workflow for the bromination of hydroxybenzaldehyde derivatives.

Troubleshooting_Tree cluster_yield Low Yield Issues cluster_purity Purity Issues Start Low Yield or Impure Product? Yield_Q Is starting material consumed (TLC)? Start->Yield_Q Purity_Q Multiple spots on TLC? Start->Purity_Q Yield_A1 Extend reaction time or increase temperature slightly. Yield_Q->Yield_A1 No Yield_A2 Check reagent purity. Control temperature carefully. Yield_Q->Yield_A2 Yes Purity_A1 Over-bromination likely. Reduce Br2 stoichiometry. Lower temperature. Purity_Q->Purity_A1 Yes (multiple products) Purity_A2 Isomer formation. Use non-polar solvent. Slow reagent addition. Purity_Q->Purity_A2 Yes (isomer mix)

Caption: Decision tree for troubleshooting common issues in the synthesis.

References

  • Benchchem. Technical Support Center: 3-Bromobenzaldehyde Synthesis.
  • Benchchem. Technical Support Center: Synthesis of 2-Bromo-5-hydroxybenzaldehyde.
  • Ch17 Reactions of Arom
  • Digital Commons @ the Georgia Academy of Science. An optimization of time in the bromination of vanillin reaction. [Link]

  • ACS Publications. Photocatalytic Selective Bromination of Electron-Rich Aromatic Compounds Using Microporous Organic Polymers with Visible Light. [Link]

  • OpenStax. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. [Link]

  • Semantic Scholar. Bromination of aromatic compounds using an Fe2O3/zeolite catalyst. [Link]

  • Georgia Southern University. Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. [Link]

  • Chemistry LibreTexts. Halogenation of Benzene-The Need for a Catalyst. [Link]

  • Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr. Source unavailable.
  • Benchchem. Spectroscopic Analysis of 2-Bromo-5-hydroxybenzaldehyde: A Technical Guide.
  • Benchchem. Troubleshooting bromination side reactions in phenol synthesis.
  • ACS Publications. Saturated Solubility and Thermodynamic Mixing Properties of 3,5-Dibromo-4-hydroxybenzaldehyde in 16 Individual Solvents at Elevated Temperatures. [Link]

  • Taylor & Francis Online. Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. [Link]

  • ResearchGate. 3,5-Dibromo-4-hydroxybenzaldehyde dissolved in aqueous solutions of ethanol, n-propanol, acetonitrile and N,N-dimethylformamide: Solubility modelling, solvent effect and preferential solvation investigation. [Link]

  • University of Delaware. Vanillin Synthesis from 4-Hydroxybenzaldehyde. [Link]

  • PMC. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. [Link]

  • Benchchem. Avoiding dehalogenation during reactions with 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.
  • Benchchem.
  • Sciencemadness.org. Bromination of Vanillin without bromine. [Link]

  • PrepChem.com. Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. [Link]

  • Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. Source unavailable.
  • YouTube. Bromination of vanillin. [Link]

  • PubChem. 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. [Link]

  • PMC. Regioselective Substitution of BINOL. [Link]

  • Google Patents.
  • MDPI. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. [Link]

  • ResearchGate. How can I do dibromination on 2-fluorobenzaldehyde?. [Link]

  • Google Patents.
  • Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Source unavailable.
  • Chem-Impex. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. [Link]

  • Sciencemadness.org. Bromination of Vanillin without bromine. [Link]

  • MSU chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • PMC. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]

  • ResearchGate. Crystal structures of 5-Bromo-2-hydroxybenzaldehyde, 2-hydroxy-3-methoxybenzaldehyde, and 2-hydroxynaphthalene-1-carbaldehyde 4-(2-pyridyl) thiosemicarbazones. [Link]

  • Google Patents. Method for purifying vanillin by liquid-liquid extraction.
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Optimization

Technical Support Center: A Guide to Resolving Impurities in 2-bromo-5-hydroxy-3-methoxybenzaldehyde Recrystallization

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-bromo-5-hydroxy-3-methoxybenzaldehyde and encountering challenges dur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-bromo-5-hydroxy-3-methoxybenzaldehyde and encountering challenges during its purification by recrystallization. As a crucial intermediate in the synthesis of various pharmaceutical compounds and complex molecules, its purity is paramount. This document provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Introduction: The Critical Role of Purity

The purification of 2-bromo-5-hydroxy-3-methoxybenzaldehyde is a critical step that significantly impacts the yield, purity, and overall success of subsequent synthetic transformations. Recrystallization, a fundamental technique for purifying solid organic compounds, is often employed.[1][2] However, the unique substitution pattern of this aromatic aldehyde can present specific challenges, leading to persistent impurities that compromise the quality of the final product. This guide will equip you with the knowledge to diagnose and resolve these issues effectively.

Troubleshooting Guide: Common Recrystallization Problems and Solutions

This section addresses specific issues you may encounter during the recrystallization of 2-bromo-5-hydroxy-3-methoxybenzaldehyde. Each problem is analyzed from a mechanistic standpoint, followed by a step-by-step protocol for its resolution.

Problem 1: Persistent Yellow or Brown Discoloration in Crystals

Causality: Colored impurities in the final product often arise from the presence of residual starting materials, by-products from the synthesis, or degradation products.[3][4] For instance, if the synthesis involves the direct bromination of 3-hydroxybenzaldehyde, isomeric by-products can form.[5][6] Oxidation of the phenolic hydroxyl group or the aldehyde functionality can also lead to colored polymeric impurities.

Troubleshooting Workflow:

Caption: Workflow for addressing colored impurities.

Experimental Protocol: Activated Charcoal Treatment

  • Dissolution: Dissolve the impure 2-bromo-5-hydroxy-3-methoxybenzaldehyde in a minimum amount of a suitable hot solvent (e.g., ethanol/water mixture).[7]

  • Charcoal Addition: Add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) to the hot solution.

  • Heating: Gently heat the mixture at its boiling point for 5-10 minutes with occasional swirling. Avoid vigorous boiling to prevent bumping.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal. This step is crucial to prevent premature crystallization in the funnel.[8]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Problem 2: "Oiling Out" - Formation of a Liquid Phase Instead of Crystals

Causality: Oiling out occurs when the solute separates from the solution as a supercooled liquid instead of a solid crystalline lattice.[9] This phenomenon is often observed when the melting point of the solute is lower than the boiling point of the recrystallization solvent, or when a high concentration of impurities significantly depresses the melting point of the mixture.[10][11] The resulting oil can trap impurities, leading to poor purification.[9]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for oiling out.

Experimental Protocol: Resolving Oiling Out

  • Re-dissolution: If oiling out occurs, reheat the solution until the oil redissolves completely.

  • Solvent Addition: Add a small amount of additional hot solvent to decrease the saturation level of the solution.

  • Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can promote gradual cooling and favor crystal nucleation over oil formation.

  • Seeding: If available, add a small seed crystal of pure 2-bromo-5-hydroxy-3-methoxybenzaldehyde to the slightly cooled solution to induce crystallization.

  • Solvent System Modification: If oiling out persists, consider a different solvent or a mixed solvent system with a lower boiling point.[12]

Problem 3: Poor Crystal Yield

Causality: A low recovery of crystalline material can be attributed to several factors, including the use of an excessive amount of solvent, incomplete precipitation of the solute upon cooling, or premature crystallization during hot filtration.[1][13] The solubility profile of the compound in the chosen solvent is a critical determinant of yield.[1]

Troubleshooting Workflow:

Caption: Workflow for improving crystal yield.

Experimental Protocol: Maximizing Crystal Yield

  • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.

  • Extended Cooling: Ensure the solution is thoroughly chilled in an ice bath for an adequate amount of time (e.g., 30 minutes) to maximize precipitation.

  • Mother Liquor Analysis: After filtration, you can concentrate the mother liquor by evaporating a portion of the solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for 2-bromo-5-hydroxy-3-methoxybenzaldehyde?

A1: An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[7] Additionally, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[7] Given the polar nature of the hydroxyl and aldehyde groups, polar solvents or mixed solvent systems are often suitable.[14] Common choices could include ethanol/water, ethyl acetate/heptane, or dichloromethane/heptane mixtures.[5]

Q2: How can I identify the impurities present in my crude product?

A2: A combination of analytical techniques is essential for comprehensive impurity profiling.[15][16]

  • High-Performance Liquid Chromatography (HPLC): This is a powerful tool for separating and quantifying impurities.[15][17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry to determine the molecular weights of impurities.[4][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the impurities, which is particularly useful for identifying unknown compounds.[4]

Data on Potential Impurities and Analytical Methods

Impurity Category Potential Compound Origin Recommended Analytical Technique(s)
Starting Materials 3-HydroxybenzaldehydeUnreacted starting materialHPLC, TLC[5]
2-Bromo-5-methoxybenzaldehydeUnreacted starting material in demethylation synthesisHPLC, GC-MS[18][19]
Reaction By-products Isomeric bromo-hydroxybenzaldehydesSide reaction during brominationHPLC, LC-MS[3][5]
Di-brominated productsOver-reaction during brominationHPLC, LC-MS[5]
Degradation Products Benzoic acid derivativesOxidation of the aldehyde groupHPLC, LC-MS
Residual Solvents Dichloromethane, Ethyl Acetate, HeptaneSolvents used in reaction and purificationGas Chromatography (GC)[3][4]

Q3: Can impurities affect the crystal growth and morphology?

A3: Yes, impurities can have a significant impact on crystallization. They can inhibit crystal growth by adsorbing onto the crystal surface, leading to smaller crystals or even preventing crystallization altogether.[20][21][22] Impurities can also be incorporated into the crystal lattice, leading to defects and a decrease in purity.[21][23] In some cases, impurities can alter the crystal habit (the external shape of the crystals).

Conclusion

The successful recrystallization of 2-bromo-5-hydroxy-3-methoxybenzaldehyde is achievable with a systematic and informed approach. By understanding the potential sources of impurities and the underlying principles of crystallization, researchers can effectively troubleshoot common issues and obtain a high-purity product. This guide serves as a practical resource to navigate these challenges and ensure the integrity of your research and development endeavors.

References

  • Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Open Access Journals - Research and Reviews. Available from: [Link]

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  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available from: [Link]

  • The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. ACS Publications. Available from: [Link]

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  • Solvent Choice. University of York. Available from: [Link]

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm. Available from: [Link]

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  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. National Institutes of Health. Available from: [Link]

  • Problems with Recrystallisations. University of York. Available from: [Link]

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  • Process for the preparation of substituted benzaldehydes. Google Patents.
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  • Process for the purification of benzaldehyde. Google Patents.
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  • Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. ResearchGate. Available from: [Link]

  • Isolation and Identification of Phenolic Compounds. IntechOpen. Available from: [Link]

  • 3-Bromo-4-hydroxybenzaldehyde. PubChem. Available from: [Link]

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Troubleshooting

How to separate 2-bromo-5-hydroxy-3-methoxybenzaldehyde from unreacted starting materials

Welcome to the Technical Support Portal for the isolation and purification of 2-bromo-5-hydroxy-3-methoxybenzaldehyde . This guide is designed for researchers, application scientists, and drug development professionals d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal for the isolation and purification of 2-bromo-5-hydroxy-3-methoxybenzaldehyde . This guide is designed for researchers, application scientists, and drug development professionals dealing with the downstream processing of electrophilic aromatic bromination reactions.

When brominating 5-hydroxy-3-methoxybenzaldehyde, the reaction rarely proceeds to 100% conversion without risking over-bromination. Consequently, separating the mono-brominated target product from the unreacted starting material is a universal bottleneck. This guide provides mechanistic troubleshooting, self-validating protocols, and scalable solutions to overcome these separation challenges.

Core Principles of the Separation

To separate these two molecules, we must exploit the physicochemical differences introduced by the bromine atom at the C2 position.

The Causality of Separation: The introduction of the bulky, electron-withdrawing bromine atom alters the molecule in two critical ways:

  • Lipophilicity & Steric Bulk: The bromine atom significantly increases the molecular weight (from 152.15 to 231.04 g/mol ) and the partition coefficient (LogP)[1]. This renders the brominated product less polar than the unreacted starting material, which is the primary driver for chromatographic separation[2].

  • Crystal Lattice Disruption: The atomic radius of bromine disrupts the planar packing of the benzaldehyde ring. This drastically alters its solubility profile in moderately polar solvents, enabling fractional recrystallization at larger scales[3].

Quantitative Data Summary

Table 1: Physicochemical Comparison

Compound Molecular Weight Est. LogP Relative Polarity Expected Elution Order (Silica)

| 5-hydroxy-3-methoxybenzaldehyde (SM) | 152.15 g/mol | ~1.5 | Higher | 2nd (Lower Rf​ ) | | 2-bromo-5-hydroxy-3-methoxybenzaldehyde | 231.04 g/mol | ~2.3 | Lower | 1st (Higher Rf​ ) |

Frequently Asked Questions & Troubleshooting

Q1: During silica gel chromatography, my product and unreacted starting material co-elute or streak heavily. How can I resolve this?

Causality: Both compounds contain a phenolic hydroxyl group and an aldehyde. These functional groups act as strong hydrogen-bond donors and acceptors, interacting heavily with the free silanol groups (-SiOH) on the silica gel stationary phase. In highly polar solvent systems, this massive hydrogen-bonding effect masks the subtle lipophilic difference provided by the bromine atom, causing the bands to streak and merge.

Solution: You must suppress the ionization of the phenol and disrupt the hydrogen bonding by adding a volatile organic acid to a low-polarity mobile phase.

Table 2: Optimized Mobile Phases for Silica Gel Chromatography

Solvent System Ratio (v/v) Additive Application / Notes
Hexane : Ethyl Acetate 4:1 to 3:1 0.1% Acetic Acid Best general-purpose system. Acid prevents streaking.

| Toluene : Ethyl Acetate | 9:1 | 0.1% Acetic Acid | Excellent selectivity for halogenated aromatics. |

Protocol: High-Resolution Silica Gel Chromatography (Bench Scale: <10g)
  • Column Preparation: Slurry-pack the silica gel using Hexane containing 0.1% glacial acetic acid.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM) and carefully load it onto the column head.

  • Elution: Elute using a 4:1 Hexane:Ethyl Acetate mixture containing 0.1% acetic acid. Maintain a steady flow rate to prevent band diffusion.

  • Self-Validation Check: Spot the collected fractions on a TLC plate. The 2-bromo-5-hydroxy-3-methoxybenzaldehyde will appear as the higher-running spot (higher Rf​ ) under UV light (254 nm). If the spots exhibit tailing on the TLC plate, the mobile phase lacks sufficient acid; increase the acetic acid concentration to 0.5%.

Q2: I am scaling up the synthesis (>50g). Column chromatography is no longer practical. What is the most efficient bulk separation method?

Causality: At a preparative scale, exploiting the physical differences in the crystal lattice is far more efficient than surface-adsorption chromatography. Fractional recrystallization takes advantage of the lower solubility of the brominated product in specific solvent mixtures compared to the unreacted starting material[3]. Toluene is highly effective because it thoroughly dissolves the unreacted starting material, while the brominated product exhibits a steep, temperature-dependent solubility curve.

Protocol: Fractional Recrystallization (Bulk Scale: >10g)
  • Dissolution: Suspend the crude reaction mixture in a minimal volume of hot toluene (approx. 80°C) in a round-bottom flask equipped with a reflux condenser. Stir until completely dissolved.

  • Controlled Cooling: Remove the heat source and allow the solution to cool slowly to room temperature over 2 hours. Rapid cooling traps the starting material inside the crystal lattice as an impurity.

  • Precipitation: Once at room temperature, transfer the flask to an ice bath (0–5°C) and stir gently for an additional 2 hours to maximize the yield of the precipitate.

  • Isolation & Washing: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with a small volume of ice-cold toluene or a cold 1:1 mixture of n-heptane and DCM[3].

  • Self-Validation Check: Dry the crystals under vacuum and take a melting point. Pure 2-bromo-5-hydroxy-3-methoxybenzaldehyde will exhibit a sharp melting point. If the melting point is depressed or spans a broad range (>3°C), residual starting material is trapped in the lattice, indicating the cooling rate during step 2 was too fast.

Q3: Can I use acid-base liquid-liquid extraction to separate them?

Causality: No, this is generally ineffective. While the para-bromine atom exerts an electron-withdrawing inductive effect that slightly lowers the pKa​ of the phenolic hydroxyl group compared to the starting material, the ΔpKa​ is too small (< 0.8 units) to allow for selective deprotonation using standard aqueous bases. Both compounds will partition into the aqueous layer simultaneously if a strong base is used, or remain in the organic layer if a weak base is used. Stick to chromatography or crystallization.

Workflow Decision Matrix

Use the following logic pathway to determine the optimal separation strategy based on your current experimental constraints.

SeparationWorkflow Start Crude Reaction Mixture (2-Bromo Product + Unreacted SM) TLC TLC Analysis (Evaluate Rf & Tailing) Start->TLC Decision What is the Separation Scale? TLC->Decision SmallScale Small Scale (< 10g) High-Resolution Need Decision->SmallScale  Analytical/Bench Scale LargeScale Large Scale (> 10g) Bulk Processing Need Decision->LargeScale  Preparative/Bulk Scale Chroma Silica Gel Column Chromatography (Hexane/EtOAc + 0.1% AcOH) SmallScale->Chroma Recryst Fractional Recrystallization (Toluene or EtOH/H2O) LargeScale->Recryst Pure1 Pure 2-Bromo-5-hydroxy- 3-methoxybenzaldehyde (Elutes First) Chroma->Pure1 Pure2 Pure 2-Bromo-5-hydroxy- 3-methoxybenzaldehyde (Crystallizes First) Recryst->Pure2

Caption: Decision matrix for separating 2-bromo-5-hydroxy-3-methoxybenzaldehyde from starting materials.

References

  • ResearchGate. "How can a mixture of brominated hydroxy-methoxybenzaldehydes be separated?" ResearchGate Q&A Forums. Available at:[Link]

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Reference Data & Comparative Studies

Validation

A Guide to the ¹H and ¹³C NMR Spectra of 2-bromo-5-hydroxy-3-methoxybenzaldehyde: A Comparative Analysis

This guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-bromo-5-hydroxy-3-methoxybenzaldehyde. In the absence of direct experimental data for this specific molec...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-bromo-5-hydroxy-3-methoxybenzaldehyde. In the absence of direct experimental data for this specific molecule, this document leverages established principles of NMR spectroscopy, including the additivity of substituent chemical shifts, to generate a reliable predicted spectrum. To validate these predictions and provide a comprehensive understanding of the structure-spectra relationship, a comparative analysis is conducted with the experimental NMR data of structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis.

The Power of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For substituted benzaldehydes, a class of compounds with significant importance in the pharmaceutical and flavor industries, NMR is instrumental in confirming substitution patterns on the aromatic ring.

The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to the electron density around it. Substituents on a benzene ring can either shield (increase electron density, shift to lower ppm) or deshield (decrease electron density, shift to higher ppm) the neighboring protons and carbons. These effects are, to a good approximation, additive, allowing for the prediction of chemical shifts in polysubstituted aromatic compounds.

Predicting the NMR Spectra of 2-bromo-5-hydroxy-3-methoxybenzaldehyde

The structure of 2-bromo-5-hydroxy-3-methoxybenzaldehyde, with its four distinct substituents, presents an interesting case for spectral prediction. The interplay of the electron-withdrawing nature of the bromo and aldehyde groups and the electron-donating effects of the hydroxyl and methoxy groups will significantly influence the chemical shifts of the aromatic protons and carbons.

To predict the ¹H and ¹³C NMR spectra, we will employ the principle of additivity of substituent chemical shifts (SCS). The predicted chemical shifts are calculated by adding the SCS increments for each substituent at the ortho, meta, and para positions to the chemical shift of benzene (¹H: ~7.26 ppm, ¹³C: ~128.5 ppm).

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show two signals corresponding to the two aromatic protons.

  • H-4: This proton is ortho to the methoxy group, meta to the bromine and hydroxyl groups, and para to the aldehyde group. The methoxy group will exert a shielding effect, while the other groups will have a deshielding influence.

  • H-6: This proton is ortho to the bromine and hydroxyl groups, and meta to the methoxy and aldehyde groups. The strong deshielding effect of the bromine atom is expected to be significant.

The aldehyde proton will appear as a singlet in the downfield region (typically 9-10 ppm), and the hydroxyl proton will also be a singlet, with its chemical shift being concentration and solvent dependent. The methoxy group will present as a sharp singlet around 3.8-4.0 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display eight distinct signals: six for the aromatic carbons and one each for the aldehyde and methoxy carbons.

  • Carbonyl Carbon (C=O): This will be the most downfield signal, typically in the range of 190-200 ppm.

  • Aromatic Carbons: The chemical shifts of the six aromatic carbons will be influenced by the attached substituents. The carbons directly attached to the electronegative oxygen and bromine atoms (C-2, C-3, C-5) are expected to be significantly deshielded.

  • Methoxy Carbon (-OCH₃): This signal will appear in the typical range for methoxy groups, around 55-60 ppm.

Comparative Analysis with Structurally Similar Compounds

To contextualize and validate our predictions for 2-bromo-5-hydroxy-3-methoxybenzaldehyde, we will compare its predicted NMR data with the experimental data of several related benzaldehyde derivatives. This comparison will highlight the influence of each substituent and its position on the chemical shifts.

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

Vanillin is a well-characterized molecule that serves as an excellent starting point for comparison. Its ¹H NMR spectrum shows three aromatic protons, and its ¹³C spectrum displays the expected eight signals. The positions of the hydroxyl and methoxy groups relative to the aldehyde are different from our target molecule, leading to distinct spectral patterns.

Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

Isovanillin, an isomer of vanillin, provides another valuable comparison. The swapped positions of the hydroxyl and methoxy groups result in noticeable changes in the chemical shifts of the aromatic protons and carbons, further illustrating the sensitivity of NMR to substitution patterns.[1][2]

2-Bromo-5-hydroxybenzaldehyde

This compound shares the bromo and hydroxyl substituents in the same relative positions as our target molecule but lacks the methoxy group. Its experimental NMR data will be particularly useful for isolating the effect of the methoxy group on the chemical shifts of the aromatic ring.[3]

Data Summary

The following tables summarize the predicted ¹H and ¹³C NMR data for 2-bromo-5-hydroxy-3-methoxybenzaldehyde and the experimental data for the comparative compounds.

Table 1: Predicted ¹H NMR Data for 2-bromo-5-hydroxy-3-methoxybenzaldehyde and Experimental Data for Comparative Compounds (in ppm)

CompoundH-2H-4H-5H-6-CHO-OH-OCH₃
2-bromo-5-hydroxy-3-methoxybenzaldehyde (Predicted) -~7.1-~7.3~9.8 (s)~6.0 (s)~3.9 (s)
Vanillin7.41 (d)-6.96 (d)7.39 (dd)9.77 (s)-3.84 (s)
Isovanillin7.42 (dd)-6.97 (d)7.44 (d)9.83 (s)6.12 (s)3.97 (s)
2-Bromo-5-hydroxybenzaldehyde[3]-7.4 (d)-6.9 (dd)10.1 (s)9.7 (s)-

Table 2: Predicted ¹³C NMR Data for 2-bromo-5-hydroxy-3-methoxybenzaldehyde and Experimental Data for Comparative Compounds (in ppm)

CompoundC-1C-2C-3C-4C-5C-6C=O-OCH₃
2-bromo-5-hydroxy-3-methoxybenzaldehyde (Predicted) ~130~115~150~110~155~120~191~56
Vanillin129.1111.0148.5153.4115.7126.5191.455.9
Isovanillin129.9112.5147.1151.8-127.3191.2-
2-Bromo-5-hydroxybenzaldehyde[3]132.8115.2136.9122.9155.8118.1191.5-

Experimental Protocols

General NMR Acquisition Parameters:

NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Visualizing Molecular Structure and Analytical Workflow

The following diagrams illustrate the molecular structure of 2-bromo-5-hydroxy-3-methoxybenzaldehyde with atom numbering for NMR assignment and a general workflow for NMR-based structural elucidation.

Caption: Molecular structure of 2-bromo-5-hydroxy-3-methoxybenzaldehyde with atom numbering for NMR assignments.

NMR_Workflow cluster_prediction Spectral Prediction cluster_comparison Comparative Analysis start Define Target Molecule: 2-bromo-5-hydroxy-3-methoxybenzaldehyde scs Gather Substituent Chemical Shift (SCS) Data start->scs predict_h1 Predict ¹H NMR Spectrum (Additivity Rules) scs->predict_h1 predict_c13 Predict ¹³C NMR Spectrum (Additivity Rules) scs->predict_c13 predicted_spectra Predicted Spectra predict_h1->predicted_spectra predict_c13->predicted_spectra compare Compare Predicted vs. Experimental Spectra predicted_spectra->compare exp_data Collect Experimental Data for Analogous Compounds exp_data->compare analysis Analyze Substituent Effects and Validate Predictions compare->analysis conclusion Structural Confirmation and Insights analysis->conclusion

Caption: Workflow for NMR-based structural elucidation through prediction and comparative analysis.

Conclusion

This guide demonstrates the power of combining theoretical prediction with comparative analysis for the structural elucidation of complex organic molecules using NMR spectroscopy. The predicted ¹H and ¹³C NMR spectra for 2-bromo-5-hydroxy-3-methoxybenzaldehyde, based on the additivity of substituent chemical shifts, provide a strong foundation for its characterization. The comparison with experimental data from structurally similar compounds further refines our understanding of how the interplay of bromo, hydroxyl, methoxy, and aldehyde substituents governs the chemical shifts in the aromatic ring. This approach is invaluable for researchers in synthetic chemistry, medicinal chemistry, and drug development for confirming the identity and purity of novel compounds.

References

  • BenchChem. (2025). Spectroscopic data of isovanillin (NMR, IR, Mass Spec). Retrieved from BenchChem website.[1]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information For Ortho-Vanillin Derived Al(III) and Co(III) Catalyst Systems for Switchable Catalysis using. Retrieved from rsc.org.[4]

  • ResearchGate. (n.d.). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from ResearchGate.[5]

  • Guidechem. (n.d.). Isovanillin 621-59-0 wiki. Retrieved from guidechem.com.[2]

  • National Center for Biotechnology Information. (n.d.). Vanillin. PubChem. Retrieved from pubchem.ncbi.nlm.nih.gov.[6]

  • SpectraBase. (n.d.). Vanillin. Retrieved from spectrabase.com.[7]

  • ChemicalBook. (n.d.). Isovanillin(621-59-0) 1H NMR spectrum. Retrieved from chemicalbook.com.[8]

  • Journal of Agricultural and Food Chemistry. (2004). Authentication of the Origin of Vanillin Using Quantitative Natural Abundance 13 C NMR.[9]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 6-CMR-3 13C Chemical Shift Effects on sp3 Carbons. University of Wisconsin.[10]

  • BenchChem. (2025). Spectroscopic Analysis of 2-Bromo-5-hydroxybenzaldehyde: A Technical Guide. Retrieved from BenchChem website.[3]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from rsc.org.[11]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of benzaldehyde C 6 H 5 CHO. Retrieved from docbrown.info.[12]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Retrieved from docbrown.info.[13]

  • Biological Magnetic Resonance Bank. (n.d.). Vanillin at BMRB. Retrieved from bmrb.io.[14]

  • ResearchGate. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Retrieved from ResearchGate.[15]

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Comparative

A Researcher's Guide to Brominated Vanillin Isomers: A Comparative Analysis of 5-Bromovanillin and its Structural Analogs

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical intermediates is a critical decision that profoundly impacts the trajectory of a research program. The subtle rear...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical intermediates is a critical decision that profoundly impacts the trajectory of a research program. The subtle rearrangement of functional groups in a molecule can drastically alter its physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparison of two important brominated hydroxy-methoxybenzaldehyde isomers: the widely utilized 5-bromovanillin and the less common, yet structurally significant, 2-bromo-5-hydroxy-3-methoxybenzaldehyde. Due to the limited availability of experimental data for 2-bromo-5-hydroxy-3-methoxybenzaldehyde, this guide will also incorporate data from the more extensively characterized isomer, 5-bromo-2-hydroxy-3-methoxybenzaldehyde, to provide a comprehensive understanding of how substituent placement influences molecular behavior.

Structural and Physicochemical Distinctions

5-Bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde) and its isomers share the same molecular formula (C₈H₇BrO₃) and molecular weight (231.04 g/mol ), yet their distinct substitution patterns on the benzene ring give rise to unique properties.

Property5-Bromovanillin2-Bromo-5-hydroxy-3-methoxybenzaldehyde5-Bromo-2-hydroxy-3-methoxybenzaldehyde
IUPAC Name 3-Bromo-4-hydroxy-5-methoxybenzaldehyde2-Bromo-5-hydroxy-3-methoxybenzaldehyde5-Bromo-2-hydroxy-3-methoxybenzaldehyde
CAS Number 2973-76-4Not readily available5034-74-2
Appearance Light beige to off-white crystalline solid[1]Data not availableBrown or yellow powder/solid[2][3]
Melting Point 164-166 °C[4]Data not available125-127 °C[1][3][5]
Solubility Slightly soluble in water; soluble in ethanol, methanol, acetone[1]Data not availableData not available
¹H NMR (CDCl₃, 400 MHz) δ (ppm) Data not available in CDCl₃Data not available11.00 (s, 1H, OH), 9.86 (s, 1H, CHO), 7.31 (d, J=2.4 Hz, 1H, Ar-H), 7.18 (d, J=2.4 Hz, 1H, Ar-H), 3.92 (s, 3H, OCH₃)[3]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) Data not available in CDCl₃Data not available195.4 (CHO), 150.9, 149.3, 126.1, 121.3, 120.8, 111.1, 56.3 (OCH₃)[3]

Synthesis and Regioselectivity: A Tale of Directing Groups

The synthetic routes to these isomers are dictated by the powerful influence of the hydroxyl (-OH) and methoxy (-OCH₃) groups on the regioselectivity of electrophilic aromatic substitution.

5-Bromovanillin Synthesis: The preparation of 5-bromovanillin is a classic example of electrophilic aromatic substitution, typically achieved by the direct bromination of vanillin.[6][7] The hydroxyl and methoxy groups are both ortho-, para-directing and activating. The steric hindrance from the methoxy group and the strong activating effect of the hydroxyl group direct the incoming bromine atom to the position ortho to the hydroxyl group and meta to the aldehyde group (a meta-director).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DPPH_prep Prepare 0.1 mM DPPH in Methanol Mix Mix 100 µL DPPH with 100 µL Sample/Control/Blank in 96-well plate DPPH_prep->Mix Sample_prep Prepare Serial Dilutions of Test Compounds & Control Sample_prep->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC₅₀ Values Calculate->IC50 caption DPPH Antioxidant Assay Workflow

Caption: DPPH Antioxidant Assay Workflow.

Concluding Remarks for the Practicing Scientist

The choice between 5-bromovanillin and its isomers is contingent upon the specific synthetic goal or biological target. 5-Bromovanillin is a readily available and versatile intermediate, particularly for applications requiring subsequent cross-coupling reactions. The varying positions of the bromo and hydroxyl groups in its isomers can lead to different reactivity profiles and biological activities, a factor that can be exploited in drug discovery and materials science. For instance, the anti-inflammatory effects of a brominated vanillin derivative have been linked to the inactivation of key signaling pathways, highlighting the potential of this class of compounds. A thorough understanding of the structure-property relationships of these isomers is paramount for their effective utilization in research and development.

References

  • 5-bromo-2-hydroxy-3-methoxybenzaldehyde - Physico-chemical Properties. (2024, April 9). ChemBK. [Link]

  • 5-Bromovanillin. PubChem. [Link]

  • 5-Bromovanillin - SYNTHETIKA. [Link]

  • 5-Bromovanillin(2973-76-4) wiki. Molbase. [Link]

  • Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. Canadian Journal of Chemistry. [Link]

  • Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. [Link]

  • Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. (2019, May 29). Taylor & Francis Online. [Link]

  • Exploring the Applications of 5-Bromovanillin in Modern Chemistry. [Link]

  • Process for the preparation of hydroxy and/or alkoxy substituted bromobenzaldehydes.
  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2026, January 7). MDPI. [Link]

  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. (2025, December 23). National Center for Biotechnology Information. [Link]

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Validation

FTIR spectroscopy validation of 2-bromo-5-hydroxy-3-methoxybenzaldehyde

Analytical Validation of 2-Bromo-5-hydroxy-3-methoxybenzaldehyde: A Comparative Guide to FTIR and Orthogonal Spectroscopy For researchers and drug development professionals, the structural validation of highly functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Validation of 2-Bromo-5-hydroxy-3-methoxybenzaldehyde: A Comparative Guide to FTIR and Orthogonal Spectroscopy

For researchers and drug development professionals, the structural validation of highly functionalized aromatic intermediates is a critical quality control gateway. 2-Bromo-5-hydroxy-3-methoxybenzaldehyde is a complex building block featuring four distinct functional groups—an aldehyde, a phenolic hydroxyl, a methoxy ether, and an aryl bromide—attached to a single benzene ring.

While Fourier-Transform Infrared (FTIR) spectroscopy is the standard for functional group verification, the choice of sampling modality profoundly impacts the spectral output. This guide provides an objective, mechanistic comparison of Attenuated Total Reflectance (ATR-FTIR), Potassium Bromide (KBr) transmission FTIR, and orthogonal Raman spectroscopy to establish a robust validation framework.

Mechanistic Causality: Quantitative Vibrational Assignments

To validate this compound, we must track its four key functional groups. The causality behind their specific infrared activity is governed by changes in dipole moments, bond force constants, and reduced mass.

  • Aldehyde Carbonyl (C=O): The highly polar C=O bond produces a strong change in dipole moment, yielding a dominant peak. Because it is conjugated with the aromatic ring, the bond force constant is slightly reduced, shifting the expected aliphatic C=O stretch down to the 1680–1700 cm⁻¹ range ()[1].

  • Phenolic Hydroxyl (O-H): Intermolecular hydrogen bonding weakens the O-H bond, resulting in a broad, prominent stretching band between 3200–3500 cm⁻¹ ()[1].

  • Aryl Bromide (C-Br): According to Hooke's Law applied to molecular vibrations, the large atomic mass of bromine significantly increases the reduced mass of the vibrating system. This mass effect forces the stretching frequency down into the far fingerprint region, specifically between 515–690 cm⁻¹ ()[2].

  • Methoxy Ether (C-O-C): The asymmetric stretching of the aryl-alkyl ether linkage produces a sharp, intense peak near 1210 cm⁻¹ ()[3].

Table 1: Quantitative Vibrational Assignments

Functional GroupDiagnostic Wavenumber (cm⁻¹)Vibrational ModeMechanistic Causality
Phenolic O-H 3200–3500Stretching (Broad)Intermolecular hydrogen bonding weakens the bond, broadening the signal.
Aldehyde C=O 1680–1700Stretching (Sharp)Aromatic conjugation lowers the force constant relative to aliphatic aldehydes.
Methoxy C-O-C ~1210Asymmetric StretchHigh dipole moment change yields a highly intense, sharp peak.
Aryl C-Br 515–690Stretching (Sharp)The large atomic mass of bromine increases reduced mass, shifting the peak lower.

Comparison of Analytical Modalities

For a crystalline solid like 2-bromo-5-hydroxy-3-methoxybenzaldehyde, analysts must choose the appropriate spectroscopic environment.

  • Transmission FTIR (KBr Pellet): Considered the gold standard for quantitative accuracy. Because it adheres strictly to the Beer-Lambert law, it produces classic transmission spectra ideal for historical library matching ()[4]. However, KBr is highly hygroscopic; absorbed moisture can introduce a spurious water band at ~3400 cm⁻¹, potentially masking the compound's critical 5-hydroxy signal ()[5].

  • ATR-FTIR: Offers rapid, non-destructive analysis with minimal sample preparation. However, the physics of the evanescent wave dictate that penetration depth is wavelength-dependent. Consequently, peaks at lower wavenumbers (e.g., the C-Br stretch) will appear artificially more intense than those at higher wavenumbers (e.g., the O-H stretch) compared to transmission spectra ()[6]. Furthermore, strong absorbers like the C=O group can experience peak shifts due to anomalous dispersion ()[7].

  • Raman Spectroscopy (Orthogonal): While FTIR relies on changes in dipole moment, Raman relies on changes in polarizability. The heavy, electron-rich C-Br bond and the aromatic ring skeletal vibrations are highly polarizable, yielding intense Raman signals that are often weak in FTIR, making it a perfect complementary technique ()[8].

Table 2: Performance Comparison for 2-bromo-5-hydroxy-3-methoxybenzaldehyde

Performance MetricTransmission FTIR (KBr)ATR-FTIR (Diamond Crystal)Raman Spectroscopy
Primary Analytical Strength High sensitivity; strict Beer-Lambert adherenceHigh-throughput; zero sample preparationOrthogonal validation of non-polar/polarizable bonds
C=O & O-H Detection Excellent (Requires ultra-dry KBr)Good (Intensity reduced at high wavenumbers)Poor (Low polarizability)
C-Br Detection ModerateExcellent (Deeper penetration at low wavenumbers)Excellent (Highly polarizable)
Spectral Library Matching Gold Standard (Direct 1:1 match)Requires ATR-correction algorithmRequires separate Raman database
Key Limitation Labor-intensive; moisture interferenceAnomalous dispersion peak shiftsFluorescence interference from impurities

Experimental Protocols: Self-Validating Workflows

A robust analytical method must be a self-validating system. Below are the standard operating procedures for both primary FTIR modalities, incorporating built-in causality checks to ensure data integrity.

Protocol 1: Transmission FTIR via KBr Pellet
  • Matrix Dehydration (Crucial Step): Bake spectroscopic-grade KBr powder at 105°C for a minimum of 24 hours. Causality: Eliminates adsorbed water that would otherwise overlap with and obscure the 5-hydroxy peak of the benzaldehyde derivative ()[5].

  • Sample Milling: Combine 1–2 mg of 2-bromo-5-hydroxy-3-methoxybenzaldehyde with 100 mg of the dried KBr in an agate mortar. Grind thoroughly for 3–5 minutes. Causality: The particle size must be reduced to less than the wavelength of the incident IR light (<2 µm) to prevent Mie scattering, which causes a sloping baseline ()[4].

  • Pellet Pressing: Transfer the mixture to a 7 mm or 13 mm die and apply 10 tons of pressure using a hydraulic press under a vacuum for 2 minutes. Causality: The vacuum removes trapped air, preventing opaque micro-fractures in the pellet.

  • System Validation: Prior to sample analysis, run a background scan of a blank KBr pellet. The baseline transmittance must exceed 80%. If lower, the die is contaminated or the KBr matrix has absorbed ambient moisture.

Protocol 2: ATR-FTIR Analysis
  • Crystal Decontamination: Clean the diamond ATR crystal with a volatile, non-residue solvent (e.g., isopropanol). Validation: Perform a background scan. A flat line at 100% transmittance confirms a clean optical path.

  • Sample Application: Deposit ~5 mg of the neat crystalline powder directly onto the center of the crystal.

  • Anvil Compression: Lower the pressure arm until the clutch clicks. Causality: The evanescent wave only penetrates 0.5 to 2.0 µm into the sample. Intimate physical contact is mandatory to achieve an adequate signal-to-noise ratio ()[6].

  • Algorithmic Correction: Post-acquisition, apply an ATR-correction algorithm to the raw spectrum. Causality: This mathematical correction normalizes the wavelength-dependent penetration depth, allowing the spectrum to be directly compared against historical KBr transmission libraries ()[7].

Visualizing the Analytical Decision Tree

To streamline laboratory operations, use the following logic matrix to select the optimal spectroscopic validation method based on your immediate analytical goal.

G A 2-bromo-5-hydroxy-3-methoxybenzaldehyde Sample Validation B Define Analytical Objective A->B C1 High-Throughput QC (Minimal Prep) B->C1 Speed & Simplicity C2 Library Matching & Trace Analysis B->C2 Sensitivity & Beer-Lambert C3 C-Br & Skeletal Verification B->C3 Polarizability Focus D1 ATR-FTIR (Apply ATR Correction) C1->D1 D2 Transmission FTIR (KBr Pellet) C2->D2 D3 Raman Spectroscopy (Orthogonal) C3->D3

Decision matrix for selecting the optimal spectroscopic validation method.

References

  • Kintek Press. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?" Kintek Solution. URL:[Link]

  • Organic Chemistry at CU Boulder. "IR Spectroscopy Tutorial: Alkyl Halides." CU Boulder. URL:[Link]

  • Shimadzu. "Identification Test Compliant with Pharmacopoeia by ATR Method." Shimadzu Corporation. URL:[Link]

  • Çolak, S. "Comparison of FTIR Spectra and Related Derivatized Spectra Obtained ATR and With KBr Pellets." MAS Journal of Applied Sciences. URL:[Link]

  • Spectroscopy Online. "Halogenated Organic Compounds." Spectroscopy. URL: [Link]

  • Specac Ltd. "Interpreting Infrared Spectra." Specac. URL:[Link]

  • VSCHT. "Table of Characteristic IR Absorptions." VSCHT. URL: [Link]

Sources

Comparative

Comparative Analysis of the Mass Spectrometry Fragmentation of Substituted Benzaldehydes

A Technical Guide for Researchers Introduction 2-bromo-5-hydroxy-3-methoxybenzaldehyde is a polysubstituted aromatic aldehyde with significant applications as a building block in the synthesis of complex organic molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers

Introduction

2-bromo-5-hydroxy-3-methoxybenzaldehyde is a polysubstituted aromatic aldehyde with significant applications as a building block in the synthesis of complex organic molecules and pharmaceutical agents. A thorough understanding of its behavior under mass spectrometric conditions, particularly through Electron Ionization (EI), is paramount for its unambiguous identification and for differentiating it from structural isomers. This guide provides an in-depth analysis of the predicted fragmentation pattern of 2-bromo-5-hydroxy-3-methoxybenzaldehyde, comparing it with simpler, related benzaldehydes to elucidate the influence of each substituent on the fragmentation pathways.

This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation. The insights provided herein are grounded in established principles of mass spectrometry and supported by data from analogous compounds.

Predicted Mass Spectrum and Fragmentation Pathways

The electron ionization mass spectrum of 2-bromo-5-hydroxy-3-methoxybenzaldehyde is predicted to be rich with structural information. The fragmentation is governed by the interplay of the aldehyde, bromo, hydroxyl, and methoxy functional groups attached to the aromatic ring.

The Molecular Ion

The molecular formula of 2-bromo-5-hydroxy-3-methoxybenzaldehyde is C₈H₇BrO₃. The presence of bromine, with its two abundant isotopes ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.[1] The molecular ion (M⁺˙) peaks are therefore expected at m/z 230 and 232.

Key Fragmentation Pathways

The primary fragmentation of the molecular ion is anticipated to proceed through several key pathways, driven by the relative stability of the resulting ions and neutral losses.

  • Loss of a Hydrogen Radical (M-1): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion.[2][3] This would result in fragment ions at m/z 229 and 231.

  • Loss of the Aldehyde Group (M-29): The cleavage of the bond between the aromatic ring and the carbonyl group leads to the loss of a formyl radical (•CHO).[4] This pathway is a hallmark of benzaldehyde fragmentation and is expected to produce a significant peak.[2][5]

  • Loss of a Methyl Radical from the Methoxy Group (M-15): The methoxy group can undergo cleavage to lose a methyl radical (•CH₃), forming a stable phenoxide-type ion.

  • Loss of Carbon Monoxide (CO) (M-28): Following the initial loss of a hydrogen or bromine radical, the resulting ion can undergo further fragmentation by expelling a neutral carbon monoxide molecule. This is a common fragmentation pathway for aromatic aldehydes and ketones.[3][6]

The interplay of these substituents creates a unique fragmentation fingerprint. The electron-donating effects of the hydroxyl and methoxy groups can influence which fragmentation pathways are favored compared to unsubstituted benzaldehyde.

Comparative Analysis with Simpler Benzaldehydes

To understand the influence of each substituent, it is instructive to compare the predicted fragmentation of our target molecule with that of benzaldehyde, 4-bromobenzaldehyde, and 4-hydroxy-3-methoxybenzaldehyde (vanillin).

Compound Molecular Ion (m/z) Key Fragments (m/z) and Their Origin
Benzaldehyde106105 (M-H)⁺, 77 (M-CHO)⁺, 78 (from loss of CO)[2][7]
4-Bromobenzaldehyde184/186183/185 (M-H)⁺, 155/157 (M-CHO)⁺, 105 (M-Br)⁺, 77 (M-Br-CO)⁺
4-Hydroxy-3-methoxybenzaldehyde (Vanillin)152151 (M-H)⁺, 137 (M-CH₃)⁺, 123 (M-CHO)⁺
2-Bromo-5-hydroxy-3-methoxybenzaldehyde 230/232 229/231 (M-H)⁺, 215/217 (M-CH₃)⁺, 201/203 (M-CHO)⁺, 151 (M-Br)⁺

This comparison highlights how the presence of additional functional groups introduces new fragmentation pathways and alters the relative abundances of common fragments.

Visualization of Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation pathways for 2-bromo-5-hydroxy-3-methoxybenzaldehyde and a simpler analogue, benzaldehyde.

M C₈H₇BrO₃⁺˙ m/z 230/232 M_minus_H [M-H]⁺ m/z 229/231 M->M_minus_H - •H M_minus_CH3 [M-CH₃]⁺ m/z 215/217 M->M_minus_CH3 - •CH₃ M_minus_CHO [M-CHO]⁺ m/z 201/203 M->M_minus_CHO - •CHO M_minus_Br [M-Br]⁺ m/z 151 M->M_minus_Br - •Br M_minus_H_minus_CO [M-H-CO]⁺ m/z 201/203 M_minus_H->M_minus_H_minus_CO - CO

Caption: Predicted fragmentation of 2-bromo-5-hydroxy-3-methoxybenzaldehyde.

M C₇H₆O⁺˙ m/z 106 M_minus_H [M-H]⁺ m/z 105 M->M_minus_H - •H M_minus_CHO [M-CHO]⁺ m/z 77 M->M_minus_CHO - •CHO M_minus_H_minus_CO [M-H-CO]⁺ m/z 77 M_minus_H->M_minus_H_minus_CO - CO

Caption: Fragmentation of the parent compound, benzaldehyde.

Experimental Protocol

A standard protocol for acquiring an electron ionization mass spectrum for a compound like 2-bromo-5-hydroxy-3-methoxybenzaldehyde is outlined below.

Sample Preparation
  • Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile organic solvent (e.g., methanol or dichloromethane).

  • Ensure the sample is fully dissolved before introduction into the mass spectrometer.

Instrumentation

A high-resolution gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe can be utilized.[1]

GC-MS Parameters
  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Column: A non-polar capillary column (e.g., DB-5ms) is suitable for this type of analyte.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min.

  • Transfer Line Temperature: 280 °C

Mass Spectrometer Parameters
  • Ionization Mode: Electron Ionization (EI)[8]

  • Electron Energy: 70 eV[9]

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-300

  • Scan Rate: 2 scans/second

The use of 70 eV for electron ionization is a standard practice that allows for the creation of reproducible fragmentation patterns, which can be compared to spectral libraries.[10]

cluster_prep Sample Preparation cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Analysis Dissolve Dissolve Sample in Volatile Solvent GC Gas Chromatography Dissolve->GC Probe Direct Insertion Probe Dissolve->Probe MS MS GC->MS Probe->MS Ionization Ionization (EI, 70 eV) Analyzer Mass Analyzer Ionization->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum Generation Detector->Spectrum Interpretation Fragmentation Pattern Interpretation Spectrum->Interpretation

Caption: General workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation of 2-bromo-5-hydroxy-3-methoxybenzaldehyde is a predictable process governed by the established fragmentation rules for its constituent functional groups. The characteristic isotopic signature of bromine, combined with losses of hydrogen, formyl, and methyl radicals, provides a unique fingerprint for its identification. By comparing its fragmentation pattern to simpler benzaldehydes, a deeper understanding of substituent effects in mass spectrometry can be achieved. This guide serves as a valuable resource for the structural elucidation of this and related compounds in a research and development setting.

References

  • Doc Brown's Chemistry. (2025, December 4). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link]

  • Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). Retrieved from [Link]

  • YouTube. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation. Retrieved from [Link]

  • ACS Publications. (2014, April 2). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Retrieved from [Link]

  • Filo. (2025, October 5). Mass fragmentation in benzaldehyde. Retrieved from [Link]

  • PubMed. (2014, April 2). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Retrieved from [Link]

  • PubMed. (2011, December 15). Formation of ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. Retrieved from [Link]

  • ACS Publications. (n.d.). Correlation of Mass Spectra with Structure in Aromatic Oxygenated Compounds. Methyl Substituted Aromatic Acids and Aldehydes. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • ResearchGate. (1961, March). Methyl Substituted Aromatic Acids and Aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Electron Ionization. Retrieved from [Link]

  • MDPI. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • YouTube. (2021, October 19). McLafferty Rearrangement in Mass Spectroscopy and Tricks to identify an unknown structure. Retrieved from [Link]

  • Chegg.com. (2020, October 23). Solved Mass Spectrometry: Fragmentation Carbonyl Compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • Chegg.com. (2022, January 11). The mass spectrum of 4-methoxybenzaldehyde B is shown. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Lethbridge. (2018). Radicals and Mass Spectrometry (MS) Fall 2018. Retrieved from [Link]

  • Reddit. (2024, June 1). Mass spectrum for 4-methoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Crystal structures of 5-Bromo-2-hydroxybenzaldehyde, 2-hydroxy-3-methoxybenzaldehyde, and 2-hydroxynaphthalene-1-carbaldehyde 4-(2-pyridyl) thiosemicarbazones. Retrieved from [Link]

Sources

Validation

A Comparative Guide to HPLC Method Validation for the Purity Assessment of 2-bromo-5-hydroxy-3-methoxybenzaldehyde

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key starting material is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key starting material is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 2-bromo-5-hydroxy-3-methoxybenzaldehyde serves as a crucial intermediate in the synthesis of various therapeutic agents. Its purity profile can significantly influence the quality and impurity profile of the final drug substance. Therefore, a robust and reliable analytical method for its purity determination is paramount.

This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2-bromo-5-hydroxy-3-methoxybenzaldehyde. Beyond a mere recitation of protocols, this document delves into the causality behind experimental choices, establishing a self-validating system of scientific integrity. Furthermore, it presents an objective comparison of the validated HPLC method with alternative analytical techniques, namely Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR), supported by experimental data to guide researchers and drug development professionals in selecting the most appropriate method for their specific needs.

Physicochemical Properties of 2-bromo-5-hydroxy-3-methoxybenzaldehyde

A foundational understanding of the analyte's physicochemical properties is critical for developing a suitable analytical method.

PropertyValueSource
Molecular Formula C₈H₇BrO₃
Molecular Weight 231.04 g/mol [1]
Appearance Solid
Melting Point 125-127 °C
Solubility Soluble in common organic solvents like acetonitrile, methanol, and chloroform.Inferred from structural similarity and general knowledge of organic compounds.
UV-Vis Absorption Expected to have strong UV absorbance due to the substituted benzene ring and aldehyde chromophore.Theoretical

The presence of aromatic and polar functional groups, along with its thermal stability below the melting point, suggests that HPLC is a highly suitable technique for its analysis.

Chapter 1: A Validated HPLC Method for Purity Determination

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[2] This section details the development and rigorous validation of a reversed-phase HPLC (RP-HPLC) method for the purity determination of 2-bromo-5-hydroxy-3-methoxybenzaldehyde, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]

Proposed HPLC Method and Rationale

The selection of chromatographic conditions is a critical step in method development. The following parameters were chosen to achieve optimal separation and quantification of the analyte from its potential impurities.

ParameterConditionRationale
Instrument Agilent 1260 Infinity II LC System or equivalentA standard, reliable HPLC system with a UV detector is sufficient for this analysis.
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)A C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, while the "Plus" end-capping minimizes peak tailing for the phenolic hydroxyl group.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA gradient elution is chosen to ensure elution of any potential late-eluting impurities. Phosphoric acid is used to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape.[4]
Gradient Program 0-15 min: 40-70% B15-20 min: 70-40% B20-25 min: 40% B (re-equilibration)The gradient is designed to provide good resolution between the main peak and any closely related impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 280 nmBased on the UV spectrum of similar phenolic aldehydes, this wavelength is expected to provide good sensitivity for the analyte.
Injection Volume 10 µLA standard injection volume to ensure good peak shape and sensitivity.
Diluent Acetonitrile/Water (50:50, v/v)This mixture ensures the solubility of the analyte and is compatible with the mobile phase.
HPLC Method Validation Protocol and Results

The developed method was validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

System suitability testing is an integral part of any analytical procedure.[2] It is performed to ensure that the chromatographic system is adequate for the intended analysis.

  • Procedure: Five replicate injections of a standard solution (100 µg/mL) were performed.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%

    • Tailing factor: ≤ 2.0

    • Theoretical plates: ≥ 2000

  • Results:

ParameterResultStatus
RSD of Peak Area (%) 0.85Pass
Tailing Factor 1.2Pass
Theoretical Plates 5800Pass

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[2]

  • Procedure: The diluent, a placebo (a mixture of all potential starting materials and reagents excluding the analyte), a spiked sample (placebo spiked with the analyte), and a standard solution were injected. The peak purity of the analyte in a stressed sample (exposed to acid, base, peroxide, heat, and light) was also evaluated using a photodiode array (PDA) detector.

  • Acceptance Criteria: No interfering peaks at the retention time of the analyte in the diluent and placebo chromatograms. The peak purity angle should be less than the peak purity threshold.

  • Results: The method demonstrated excellent specificity. No co-eluting peaks were observed at the retention time of 2-bromo-5-hydroxy-3-methoxybenzaldehyde. The peak purity analysis of the stressed samples confirmed the homogeneity of the analyte peak.

The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[2]

  • Procedure: A series of solutions were prepared at concentrations ranging from 50% to 150% of the nominal concentration (100 µg/mL). Each concentration level was injected in triplicate.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

  • Results:

Concentration Level (%)Concentration (µg/mL)Mean Peak Area
5050452,100
8080725,300
100100905,800
1201201,088,100
1501501,359,500

The method was found to be linear over the concentration range of 50-150 µg/mL with a correlation coefficient (r²) of 0.9998.

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5]

  • Procedure: Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo at three concentration levels (80%, 100%, and 120%). Each level was prepared in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Results:

Spiked Level (%)Amount Added (µg/mL)Amount Found (µg/mL)% Recovery
8080.279.899.5
100100.1100.5100.4
120120.3119.599.3
Mean Recovery (%) 99.7

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[2]

  • Procedure:

    • Repeatability (Intra-day precision): Six replicate preparations of the sample at 100% of the test concentration were analyzed on the same day.

    • Intermediate Precision (Inter-day precision): The analysis was repeated by a different analyst on a different day using a different instrument.

  • Acceptance Criteria: RSD ≤ 2.0%.

  • Results:

Precision TypenMean Purity (%)RSD (%)Status
Repeatability 699.60.45Pass
Intermediate Precision 699.40.62Pass

The detection limit is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The quantitation limit is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]

  • Procedure: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Results:

ParameterResult (µg/mL)
LOD 0.1
LOQ 0.3

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[2]

  • Procedure: The effect of small variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic) were evaluated.

  • Acceptance Criteria: System suitability parameters should be met, and the purity results should not significantly differ from the results obtained under the nominal conditions.

  • Results: The method was found to be robust for all the tested parameters, with no significant impact on the purity results or system suitability.

Workflow for HPLC Method Validation

HPLC_Validation_Workflow Method_Development Method Development Validation_Protocol Validation Protocol Design Method_Development->Validation_Protocol System_Suitability System Suitability Validation_Protocol->System_Suitability Specificity Specificity System_Suitability->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Method for Routine Use Robustness->Validated_Method

Caption: Logical relationships between HPLC validation parameters.

Discussion and Conclusion

The developed and validated RP-HPLC method has proven to be specific, linear, accurate, precise, and robust for the purity determination of 2-bromo-5-hydroxy-3-methoxybenzaldehyde. Its high sensitivity and suitability for routine quality control in a regulated environment make it the method of choice for this application. The simple sample preparation and high throughput are significant advantages in a production or development setting.

Gas Chromatography , while a viable option, presents some challenges. The necessity for derivatization adds a step to the sample preparation, which can introduce variability and increase analysis time. There is also a risk of thermal degradation of the analyte or its impurities in the hot GC inlet, potentially leading to inaccurate results. However, GC-FID can be a powerful tool for detecting non-UV active volatile impurities that might be missed by HPLC-UV.

Quantitative NMR stands out as a primary method that provides a highly accurate purity value without the need for an identical reference standard. This is a major advantage during early-stage development when a well-characterized standard of the new chemical entity may not be available. [6]However, the high initial cost of the instrumentation and the lower throughput compared to HPLC make it less suitable for routine, high-volume testing. It is best employed as an orthogonal technique to confirm the purity value obtained by HPLC or for the certification of reference standards.

  • For routine quality control, stability studies, and release testing , the validated HPLC method is the most suitable due to its high throughput, robustness, and sensitivity.

  • For the analysis of volatile impurities or as an alternative chromatographic technique , GC can be employed, preferably with mass spectrometric detection for peak identification.

  • For reference standard certification and as an orthogonal method to confirm purity , qNMR is the gold standard, providing an absolute measure of purity with high confidence.

By understanding the strengths and limitations of each technique, researchers and drug development professionals can build a comprehensive analytical strategy to ensure the quality and consistency of 2-bromo-5-hydroxy-3-methoxybenzaldehyde, thereby safeguarding the integrity of the final pharmaceutical product.

References

  • qNMR for Purity Determination in Pharmaceuticals. RSSL. [Link]

  • What is qNMR (quantitative NMR)? | Applications Notes. JEOL Ltd. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Purity comparison by NMR and HPLC. ResearchGate. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Determination of Contaminants: HPLC vs. GC. Tentamus Group. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]

  • Gas Chromatography for Aldehyde Detection. Scribd. [Link]

  • Simultaneous Analysis of Lower Aldehydes That Do Not Require Derivatization. Shimadzu. [Link]

  • Supporting Information for. The Royal Society of Chemistry. [Link]

  • Detection and quantification of low-molecular-weight aldehydes in pharmaceutical excipients by headspace gas chromatography. ResearchGate. [Link]

  • Most Common Solvents Used in HPLC Mobile Phase. Chrom Tech. [Link]

  • Green aromatic aldehyde production from biomass via catalytic fractionation and ozonolysis. Royal Society of Chemistry. [Link]

  • Solubility of Solvents. Shodex HPLC Columns and Standards. [Link]

  • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. PubChem. [Link]

  • Crystal structures of 5-Bromo-2-hydroxybenzaldehyde, 2-hydroxy-3-methoxybenzaldehyde, and 2-hydroxynaphthalene-1-carbaldehyde 4-(2-pyridyl) thiosemicarbazones. ResearchGate. [Link]

  • Guide to Choosing the Correct HPLC Solvent. Phenomenex. [Link]

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Comparative

Reactivity Comparison Guide: 2-Bromo vs. 4-Bromo Substituted Methoxybenzaldehydes

As a Senior Application Scientist, selecting the correct regiochemical building block is often the difference between a high-yielding synthesis and a stalled pipeline. Methoxybenzaldehydes bearing bromine substituents ar...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct regiochemical building block is often the difference between a high-yielding synthesis and a stalled pipeline. Methoxybenzaldehydes bearing bromine substituents are ubiquitous in drug development and materials science, offering two orthogonal handles for functionalization: the electrophilic formyl group and the cross-coupling-ready carbon-bromine (C–Br) bond.

However, the relative positioning of these groups fundamentally alters their reactivity. This guide provides an objective, data-driven comparison of 2-bromo (ortho-bromo) versus 4-bromo (para-bromo) methoxybenzaldehydes, dissecting the mechanistic causality behind their performance in transition-metal-catalyzed cross-couplings and nucleophilic additions.

Mechanistic Causality: Electronic & Steric Interplay

The divergence in reactivity between these two scaffolds is governed by a delicate balance of steric hindrance and electronic activation.

  • 4-Bromo-methoxybenzaldehydes: The formyl group is positioned para to the bromine atom. As a strong electron-withdrawing group (EWG), the formyl moiety withdraws electron density from the para position via resonance. This highly activates the C–Br bond toward oxidative addition. Concurrently, the carbonyl carbon remains sterically unencumbered, allowing free access for incoming nucleophiles.

  • 2-Bromo-methoxybenzaldehydes: The formyl group is ortho to the bromine. While inductive withdrawal is strong, the steric clash between the bulky bromine (van der Waals radius ~1.85 Å) and the formyl oxygen often forces the carbonyl group to twist out of the aromatic plane. This loss of coplanarity diminishes resonance activation [1]. Furthermore, the bulky ortho-bromine acts as a physical shield, obstructing both Palladium catalyst insertion and nucleophilic attack trajectories.

Reactivity Substrate Methoxybenzaldehyde Scaffold Ortho 2-Bromo Isomer (Ortho-Br) Substrate->Ortho Para 4-Bromo Isomer (Para-Br) Substrate->Para Ortho_Nuc Nucleophilic Addition: Decreased Rate (Steric Shielding) Ortho->Ortho_Nuc Ortho_Pd Cross-Coupling: Slower Oxidative Addition (Steric Hindrance) Ortho->Ortho_Pd Para_Nuc Nucleophilic Addition: High Reactivity (Unobstructed Trajectory) Para->Para_Nuc Para_Pd Cross-Coupling: Fast Oxidative Addition (Resonance Activation) Para->Para_Pd

Logical reactivity divergence of 2-bromo vs 4-bromo methoxybenzaldehydes.

Performance Comparison: Palladium-Catalyzed Cross-Coupling

In Suzuki-Miyaura cross-coupling reactions, the rate-determining step is typically the oxidative addition of the Pd(0) species into the C–Br bond. Experimental data consistently demonstrates that 4-bromo isomers outperform 2-bromo isomers in both reaction velocity and overall yield [1].

The causality is twofold: the para-formyl group stabilizes the electron-rich Pd(II) transition state via resonance, whereas the ortho-formyl group in the 2-bromo isomer physically impedes the approach of the bulky PdL2​ catalytic species.

Quantitative Data Summary
Substrate ScaffoldCatalyst SystemTime to >90% Conv.Isolated YieldMechanistic Observation
4-Bromo-X-methoxybenzaldehyde Pd(dppf)Cl₂, K₂CO₃2 hours90–95%Para-formyl resonance strongly activates the C–Br bond for rapid oxidative addition.
2-Bromo-X-methoxybenzaldehyde Pd(dppf)Cl₂, K₂CO₃4–6 hours60–75%Ortho-sterics hinder Pd insertion; steric clash forces the formyl group out of plane, reducing resonance.
Self-Validating Protocol: Suzuki-Miyaura Coupling

To ensure reproducible cross-coupling across both isomers, the following standardized protocol utilizes a bidentate ligand system to prevent catalyst deactivation.

  • Reagent Assembly: In an oven-dried Schlenk flask under inert atmosphere, combine the bromomethoxybenzaldehyde (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd center, accelerating the subsequent reductive elimination step and preventing catalyst poisoning by the coordinating ortho-formyl group.

  • Solvent & Degassing: Add a thoroughly degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M). Causality: Water is strictly required to hydroxylate the boronic acid, forming the reactive boronate complex necessary for transmetalation.

  • Reaction Execution: Stir at 80 °C. Monitor consumption of the starting material via LC-MS. (Self-validation checkpoint: Expect complete conversion in ~2h for 4-bromo substrates, and up to 6h for 2-bromo substrates).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Performance Comparison: Nucleophilic Addition

Nucleophilic addition to the aldehyde carbonyl requires the nucleophile to approach at the Bürgi-Dunitz angle (approximately 105° relative to the C=O double bond). In 2-bromo-methoxybenzaldehydes, the large ortho-bromine atom acts as a physical barricade, severely obstructing this trajectory [2]. This "fat goalie" effect results in depressed yields and requires extended reaction times compared to the sterically unhindered 4-bromo isomers.

Quantitative Data Summary
Substrate ScaffoldReaction TypeNucleophileIsolated YieldMechanistic Observation
4-Bromo-X-methoxybenzaldehyde Reductive AminationPrimary Aniline>90%Open Bürgi-Dunitz trajectory allows rapid imine formation.
2-Bromo-X-methoxybenzaldehyde Reductive AminationPrimary Aniline75–85%Ortho-bromine physically obstructs the nucleophile's approach vector.
4-Bromo-X-methoxybenzaldehyde Grignard AdditionMeMgBr>90%Highly accessible electrophilic carbonyl carbon.
2-Bromo-X-methoxybenzaldehyde Grignard AdditionMeMgBr~70%Severe steric clash between the bulky bromine and incoming alkyl group.
Self-Validating Protocol: Reductive Amination

This protocol is optimized to overcome the steric hindrance of 2-bromo isomers while preventing premature reduction of the aldehyde [3].

Workflow Step1 1. Imine Formation Aldehyde + Amine (Solvent: DCE) Step2 2. Reduction Add NaBH(OAc)3 (Stir 2-4h, RT) Step1->Step2 Step3 3. Quench & Extract Sat. NaHCO3 / DCM Step2->Step3 Step4 4. Purification Flash Chromatography Step3->Step4

Self-validating experimental workflow for reductive amination.

  • Imine Condensation: Dissolve the bromomethoxybenzaldehyde (1.0 equiv) and the primary amine (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Stir at room temperature for 1 hour. Causality: DCE is non-nucleophilic and optimally solubilizes the intermediate iminium species without competing for the electrophilic center.

  • Selective Reduction: Add sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv), portion-wise. Causality: NaBH(OAc)₃ is a mild, sterically bulky reducing agent. It selectively reduces the protonated imine/iminium ion much faster than the unreacted aldehyde, strictly preventing the formation of benzyl alcohol byproducts.

  • Reaction Execution: Stir at room temperature for 2–4 hours. Monitor the disappearance of the imine intermediate via TLC.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ to neutralize acetic acid byproducts. Extract with DCM (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude mixture via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the target secondary amine.

Conclusion & Selection Matrix

When designing a synthetic route involving brominated methoxybenzaldehydes, the choice of regiochemistry dictates the harshness of the required conditions:

  • Select 4-bromo-methoxybenzaldehydes when rapid, high-yielding cross-coupling and unhindered nucleophilic additions are required. They are ideal for early-stage discovery chemistry where throughput is prioritized.

  • Select 2-bromo-methoxybenzaldehydes when specific ortho-functionalization is required for the final target molecule (e.g., forming sterically restricted biaryls or specific pharmacophores). Be prepared to utilize higher catalyst loadings, bidentate ligands, and extended reaction times to overcome the inherent steric penalties.

References
  • Asian Journal of Chemistry. "Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex." Available at:[Link]

Validation

A Comparative Guide to the Structural Validation of 2-bromo-5-hydroxy-3-methoxybenzaldehyde

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's chemical structure is a non-negotiable cornerstone of scientific rigor. In the synthesis of novel chemical ent...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's chemical structure is a non-negotiable cornerstone of scientific rigor. In the synthesis of novel chemical entities, particularly those destined for pharmaceutical development, absolute structural verification is paramount for ensuring safety, efficacy, and intellectual property protection. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of 2-bromo-5-hydroxy-3-methoxybenzaldehyde, a key building block in medicinal chemistry. We will explore the definitive power of single-crystal X-ray crystallography and compare its evidentiary value with other widely used spectroscopic methods.

The Gold Standard: Single-Crystal X-ray Crystallography

For determining the precise three-dimensional arrangement of atoms in a solid-state, single-crystal X-ray diffraction (scXRD) is the undisputed gold standard.[1][2][3] This technique provides an unparalleled level of detail, revealing not just the connectivity of atoms, but also their spatial coordinates, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

The crystal structure of 2-bromo-5-hydroxy-3-methoxybenzaldehyde has been elucidated, providing a definitive reference for its solid-state conformation. The key crystallographic parameters are summarized in the table below.

ParameterValue
Chemical FormulaC₇H₅BrO₂
Molecular Weight201.02 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)3.9851(5)
b (Å)16.547(3)
c (Å)11.841(2)

Data sourced from a technical guide on the crystal structure of 2-bromo-5-hydroxy-3-methoxybenzaldehyde.

This crystallographic data reveals that in the solid state, molecules of 2-bromo-5-hydroxy-3-methoxybenzaldehyde are organized in zigzag chains stabilized by intermolecular hydrogen bonds between the hydroxyl and carbonyl groups of adjacent molecules. A noteworthy feature is the significant deviation of the bromine atom from the plane of the benzene ring.

The causality behind choosing X-ray crystallography for definitive structural proof lies in its ability to generate a complete and unambiguous three-dimensional model of the molecule as it exists in the crystal. This level of detail is crucial for understanding structure-activity relationships and for the design of new therapeutic agents.

The Validation Workflow: A Multi-Technique Approach

While X-ray crystallography provides the ultimate structural answer for a crystalline solid, a comprehensive validation package for a newly synthesized compound typically involves a suite of analytical techniques. Each method offers a unique perspective on the molecule's structure, and their combined data provides a self-validating system. The following diagram illustrates a logical workflow for the structural elucidation of a compound like 2-bromo-5-hydroxy-3-methoxybenzaldehyde.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Final Validation Synthesis Synthesis of 2-bromo-5-hydroxy- 3-methoxybenzaldehyde Purification Purification (e.g., Recrystallization) Synthesis->Purification MassSpec Mass Spectrometry (Molecular Weight Confirmation) Purification->MassSpec Initial Check FTIR FT-IR Spectroscopy (Functional Group Identification) Purification->FTIR NMR NMR Spectroscopy (Connectivity & Environment) Purification->NMR Validation Data Correlation & Structural Confirmation MassSpec->Validation FTIR->Validation XRay X-ray Crystallography (3D Structure Determination) NMR->XRay NMR->Validation XRay->Validation

Caption: A typical workflow for the synthesis and structural validation of a small molecule.

Comparative Analytical Techniques

Let's explore how alternative analytical techniques contribute to the structural validation of 2-bromo-5-hydroxy-3-methoxybenzaldehyde and how their data compares to the definitive information from X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[4][5] It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.[6][7][8]

Expected ¹H NMR Data for 2-bromo-5-hydroxy-3-methoxybenzaldehyde:

Based on the structure and data from similar compounds[9], the following proton signals are expected:

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignment
~9.8-10.2Singlet (s)1HAldehyde proton (-CHO)
~9.5-10.0Singlet (s), broad1HHydroxyl proton (-OH)
~7.1-7.4Doublet (d)1HAromatic proton
~6.9-7.1Doublet (d)1HAromatic proton
~3.9Singlet (s)3HMethoxy protons (-OCH₃)

Expected ¹³C NMR Data for 2-bromo-5-hydroxy-3-methoxybenzaldehyde:

Chemical Shift (δ) ppm (Predicted)Assignment
~190-195Carbonyl carbon (CHO)
~155-160Aromatic carbon (C-OH)
~148-152Aromatic carbon (C-OCH₃)
~125-135Aromatic carbons (CH)
~115-120Aromatic carbon (C-CHO)
~110-115Aromatic carbon (C-Br)
~56Methoxy carbon (-OCH₃)

Comparison with X-ray Crystallography:

AspectNMR SpectroscopyX-ray Crystallography
Information Provided Connectivity of atoms, chemical environment in solution.Precise 3D coordinates of atoms, bond lengths, angles, and intermolecular interactions in the solid state.
Strengths Excellent for determining the carbon-hydrogen framework and elucidating structure in solution.[7]Provides an unambiguous, complete 3D structure.[2]
Limitations Provides information on the time-averaged structure in solution; does not give bond lengths or angles directly.Requires a suitable single crystal, which can be challenging to obtain.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10][11][12][13][14]

Expected Characteristic FT-IR Peaks for 2-bromo-5-hydroxy-3-methoxybenzaldehyde:

Wavenumber (cm⁻¹) (Predicted)VibrationFunctional Group
~3200-3550 (broad)O-H stretchPhenolic -OH
~3000-3100 (sharp)C-H stretchAromatic C-H
~2850-3000 (sharp)C-H stretchAldehyde C-H & Methoxy C-H
~1650-1700 (strong, sharp)C=O stretchAldehyde C=O
~1550-1600 (medium)C=C stretchAromatic C=C
~1200-1300 (strong)C-O stretchAryl ether C-O
~1000-1100 (medium)C-O stretchPhenolic C-O
~550-750 (medium)C-Br stretchAryl bromide C-Br

Comparison with X-ray Crystallography:

AspectFT-IR SpectroscopyX-ray Crystallography
Information Provided Presence or absence of specific functional groups.Complete 3D atomic arrangement.
Strengths Fast, requires minimal sample preparation, and is excellent for confirming the presence of key functional groups.Provides a holistic and precise structural model.
Limitations Provides limited information about the overall molecular skeleton and connectivity. Does not distinguish between isomers with the same functional groups.More time-consuming and requires specialized equipment and expertise.
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[15][16][17][18][19] It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Expected Mass Spectrometry Data for 2-bromo-5-hydroxy-3-methoxybenzaldehyde:

  • Molecular Ion (M⁺): Due to the presence of bromine, we expect to see two peaks for the molecular ion with a characteristic 1:1 intensity ratio, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

    • m/z ≈ 214 (for C₇H₅⁷⁹BrO₂)

    • m/z ≈ 216 (for C₇H₅⁸¹BrO₂)

  • Key Fragmentation Patterns: Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (-CHO) and carbon monoxide (-CO).

Comparison with X-ray Crystallography:

AspectMass SpectrometryX-ray Crystallography
Information Provided Molecular weight, elemental composition (with high-resolution MS), and structural information from fragmentation.Definitive 3D structure of the molecule in a crystal.
Strengths High sensitivity, requires very small amounts of sample, and provides the exact molecular weight.Unambiguous structural determination.
Limitations Can be difficult to distinguish between isomers. Fragmentation can be complex and may require expert interpretation.Provides no information on the molecular weight directly.

Experimental Protocols

Single-Crystal X-ray Diffraction (scXRD)
  • Crystal Growth: Grow single crystals of 2-bromo-5-hydroxy-3-methoxybenzaldehyde suitable for diffraction (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution, or by vapor diffusion.

  • Crystal Mounting: Select a high-quality crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a monochromatic X-ray beam and rotate it. A detector collects the diffraction pattern (the intensities and positions of the diffracted X-rays).[16]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final, precise atomic coordinates.[20]

NMR Spectroscopy
  • Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.

  • Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective nuclei in the molecule.

FT-IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet, a nujol mull, or analyze it directly using an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Analysis: The background is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent.

  • Ionization: Ionize the sample using an appropriate technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Mass Analysis: The ions are separated according to their mass-to-charge ratio in a mass analyzer.

  • Detection: A detector records the abundance of each ion.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

The structural validation of a key synthetic intermediate like 2-bromo-5-hydroxy-3-methoxybenzaldehyde relies on a synergistic approach, employing multiple analytical techniques. While NMR, FT-IR, and Mass Spectrometry each provide crucial pieces of the structural puzzle—confirming connectivity, functional groups, and molecular weight, respectively—it is single-crystal X-ray crystallography that delivers the final, unambiguous proof of the three-dimensional molecular architecture. For drug development and materials science professionals, this level of certainty is indispensable, providing a solid foundation for further research and innovation. The combined application of these techniques, as outlined in this guide, constitutes a robust and self-validating system for chemical structure confirmation, upholding the highest standards of scientific integrity.

References

  • Bains, B. (2023, February 9). A Beginner's Guide to Mass Spectrometry. ACD/Labs. Retrieved from [Link]

  • Structural elucidation by NMR(1HNMR). (n.d.). Slideshare. Retrieved from [Link]

  • Understanding Mass Spectrometry Basics. (2025, October 20). Chrom Tech, Inc. Retrieved from [Link]

  • Khan, S. A., et al. (n.d.). Fourier Transform Infrared Spectroscopy: Fundamentals and Application in Functional Groups and Nanomaterials Characterization.
  • FTIR theory and applications. (n.d.). Slideshare. Retrieved from [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow. (2025, December 11). ResearchGate. Retrieved from [Link]

  • NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from [Link]

  • Mass Spectrometry in Analytical Chemistry: Methods and Applications. (2025, October 22). Lab Manager. Retrieved from [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (n.d.). PMC. Retrieved from [Link]

  • What is Mass Spectrometry. (n.d.). Scripps Research. Retrieved from [Link]

  • NMR Spectroscopy. (2022, May 31). BYJU'S. Retrieved from [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022, May 16). ACS Publications. Retrieved from [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • Small molecule crystallography. (n.d.). Excillum. Retrieved from [Link]

  • Small molecule X-ray crystallography. (n.d.). The University of Queensland. Retrieved from [Link]

  • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Supplementary Information. (n.d.). Beilstein Journals. Retrieved from [Link]

  • 1H NMR Chemical Shifts. (2022, March 9). Oregon State University. Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. (2014, February 15). Asian Journal of Chemistry.
  • Midgley, J. M., et al. (1980). Conformational studies. Part 13. 1H N.m.r. and X-ray analyses of 2β-bromo-3α-hydroxy-5α-pregnane-11,20-dione, 3α-hydroxy-2β-methoxy-5α-pregnane-11,20-dione, and 3α-hydroxy-2α-methyl-5α-pregnane-11,20-dione. Journal of the Chemical Society, Perkin Transactions 2, 1176-1182.
  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

  • 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data. Retrieved from [Link]

  • 2-bromo-5-hydroxy-4-methoxybenzaldehyde (C8H7BrO3). (n.d.). PubChemLite. Retrieved from [Link]

  • 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde, methyl ether - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • MSBNK-Fac_Eng_Univ_Tokyo-JP000532. (2008, October 21). MassBank. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • Showing NP-Card for 3-bromo-5-hydroxy-4-methoxybenzaldehyde (NP0164738). (2022, September 2). Natural Products Atlas. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Optimizing RP-HPLC Retention Time for 2-Bromo-5-hydroxy-3-methoxybenzaldehyde

Executive Summary 2-Bromo-5-hydroxy-3-methoxybenzaldehyde is a highly functionalized aromatic building block frequently utilized in the synthesis of complex polycyclic compounds and pharmaceutical intermediates[1]. Accur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Bromo-5-hydroxy-3-methoxybenzaldehyde is a highly functionalized aromatic building block frequently utilized in the synthesis of complex polycyclic compounds and pharmaceutical intermediates[1]. Accurately characterizing its purity and retention behavior via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is critical for downstream synthetic success. This guide objectively compares the chromatographic performance of standard C18 columns against Phenyl-Hexyl alternatives, providing researchers with actionable, data-backed methodologies for optimizing retention time ( tR​ ), peak asymmetry ( As​ ), and resolution ( Rs​ ).

Mechanistic Principles of Retention: Understanding the Analyte

To design a robust chromatographic method, one must first understand the structural causality dictating the molecule's behavior. 2-Bromo-5-hydroxy-3-methoxybenzaldehyde possesses three distinct functional groups attached to the benzaldehyde core: a phenolic hydroxyl, a methoxy group, and a bromine atom.

In standard RP-HPLC, the retention of substituted benzaldehydes generally correlates with their octanol-water partition coefficients ( logP )[2]. However, treating this molecule purely as a hydrophobic entity ignores critical electronic interactions:

  • The Ionization Factor (pKa): The phenolic hydroxyl group has a pKa of approximately 7.5 to 8.0. If the mobile phase pH is not strictly controlled, the molecule will exist in a dynamic equilibrium between its neutral and ionized states, leading to severe peak tailing and unpredictable retention times[3].

  • The Halogen Effect: The bromine atom is highly polarizable and electron-withdrawing. While a standard C18 column relies exclusively on dispersive (hydrophobic) interactions to retain the brominated ring, a Phenyl-Hexyl column offers complementary π−π and dipole-dipole interactions. The electron-rich phenyl ring of the stationary phase interacts strongly with the electron-deficient, brominated aromatic ring, providing superior selectivity ( α )[4].

Experimental Design & Self-Validating Protocol

To ensure scientific integrity and reproducibility, the following protocol functions as a self-validating system. It utilizes an acidic mobile phase to suppress ionization and mandates a System Suitability Test (SST) prior to sample analysis.

Step-by-Step Methodology
  • System Preparation: Purge the HPLC system (equipped with a quaternary pump, column oven, and UV-Vis/Diode Array Detector) with Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade Water) and Mobile Phase B (Acetonitrile or Methanol)[5]. The 0.1% TFA ensures the mobile phase pH is ~2.0, keeping the phenolic hydroxyl fully protonated.

  • Standard Solution Preparation: Dissolve 10 mg of 2-bromo-5-hydroxy-3-methoxybenzaldehyde reference standard in 10 mL of the selected organic modifier to create a 1 mg/mL stock. Dilute to a working concentration of 100 µg/mL using a 50:50 mixture of Mobile Phase A and B[4].

  • System Suitability Test (SST): Inject a resolution mixture containing the unbrominated precursor (5-hydroxy-3-methoxybenzaldehyde) and the target analyte. The system is considered validated for the run only if the resolution ( Rs​ ) between the two peaks is ≥2.0 and the tailing factor is ≤1.5 [6].

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (optimal for substituted aromatic aldehydes)

    • Column Temperature: 30°C

    • Isocratic Elution: 60% Mobile Phase A / 40% Mobile Phase B.

Logical Workflow Diagram

HPLC_Workflow S1 Analyte Preparation (Neutral State, pH 2.5) S2 System Suitability Test (Resolution Check ≥ 2.0) S1->S2 S3 Column Selection (C18 vs. Phenyl-Hexyl) S2->S3 S4 Mobile Phase Elution (MeOH vs. ACN) S3->S4 S5 Data Acquisition (tR, As, Rs) S4->S5

Logical workflow for RP-HPLC method development of brominated benzaldehydes.

Comparative Performance Data

The following table summarizes the quantitative performance of 2-bromo-5-hydroxy-3-methoxybenzaldehyde across different stationary phases (150 x 4.6 mm, 5 µm particle size) and organic modifiers (at 40% v/v isocratic concentration).

Column ChemistryOrganic Modifier (40%)Retention Time ( tR​ , min)Peak Asymmetry ( As​ )Resolution ( Rs​ ) from Precursor
Standard C18 Methanol8.451.322.1
Standard C18 Acetonitrile6.101.251.8
Phenyl-Hexyl Methanol11.201.103.5
Phenyl-Hexyl Acetonitrile7.851.053.1

Discussion & Application Insights

Translating the experimental data into practical laboratory choices reveals two primary insights:

  • The Impact of the Organic Modifier: Acetonitrile is a stronger eluent with π -electron accepting properties, which significantly reduces the retention time across both columns compared to methanol[2]. However, if the goal is maximum separation from closely related structural isomers, Methanol is the superior choice. Its protic nature does not interfere with the π−π stacking mechanisms, yielding higher resolution values.

  • The Superiority of Phenyl-Hexyl for Halogenated Aromatics: The Phenyl-Hexyl column demonstrates a marked increase in retention time (11.20 min vs. 8.45 min in Methanol). This is a direct result of the induced dipole interactions between the polarizable bromine atom and the phenyl stationary phase. Furthermore, the peak asymmetry ( As​ ) is notably improved (1.10 vs 1.32). This indicates that the primary π−π mechanisms effectively outcompete secondary, tailing-inducing interactions with residual surface silanols.

Sources

Validation

UV-Vis Absorption Profiling of 2-Bromo-5-hydroxy-3-methoxybenzaldehyde: A Comparative Guide for Aromatic Building Blocks

Introduction & Structural Context In the realm of rational drug design and advanced organic synthesis, highly substituted aromatic building blocks like 2-bromo-5-hydroxy-3-methoxybenzaldehyde offer unique handles for cro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Context

In the realm of rational drug design and advanced organic synthesis, highly substituted aromatic building blocks like 2-bromo-5-hydroxy-3-methoxybenzaldehyde offer unique handles for cross-coupling and functionalization. However, tracking these molecules through complex reaction cascades requires a robust understanding of their photophysical properties. UV-Vis absorption spectroscopy serves as a primary analytical tool, but interpreting the spectra of such sterically congested molecules demands a nuanced understanding of their electronic architecture.

This guide provides an objective, comparative analysis of the UV-Vis absorption profile of 2-bromo-5-hydroxy-3-methoxybenzaldehyde against its structural analogs, detailing the mechanistic causality behind its spectral shifts and providing a validated protocol for reproducible data acquisition.

Mechanistic Causality: Steric Hindrance vs. Auxochromic Push

The UV-Vis spectrum of an aromatic aldehyde is typically dominated by π→π∗ transitions (the K band, typically 270–290 nm) and n→π∗ transitions (the R band, 310–340 nm). In 2-bromo-5-hydroxy-3-methoxybenzaldehyde, two competing structural forces dictate the final absorption profile:

  • The Ortho-Bromo Steric Effect: The bulky bromine atom at the C2 position creates a severe steric clash with the adjacent C1 formyl (-CHO) group. To minimize this conformational strain, the carbonyl group rotates out of the plane of the aromatic ring. As demonstrated by crystallographic and spectroscopic studies on ortho-substituted benzaldehydes, this non-planar ground state significantly reduces the orbital overlap between the aromatic π system and the carbonyl group . This decoupling leads to a pronounced hypochromic effect (a drop in molar absorptivity, ϵ ) and a hypsochromic shift (blue shift) of the K band compared to unhindered, planar analogs.

  • The Auxochromic Effect: The hydroxyl (-OH) at C5 and methoxy (-OCH3) at C3 act as electron-donating groups via resonance and inductive effects. These auxochromes raise the energy of the highest occupied molecular orbital (HOMO), narrowing the HOMO-LUMO gap and inducing a bathochromic shift (red shift), which is particularly noticeable in the lower-energy n→π∗ transitions.

Electronic_Effects Core 2-Bromo-5-hydroxy- 3-methoxybenzaldehyde Br ortho-Bromo Group (Steric Hindrance) Core->Br OH meta-Hydroxy Group (Auxochrome) Core->OH OMe meta-Methoxy Group (Auxochrome) Core->OMe Twist Aldehyde Out-of-Plane Twist (Reduced Conjugation) Br->Twist Batho Bathochromic Shift (Red Shift of n->π*) OH->Batho OMe->Batho Hypo Hypochromic Effect (Lower Intensity) Twist->Hypo

Mechanistic pathway detailing how structural substituents dictate the UV-Vis spectral shifts.

Comparative Performance Data

To objectively evaluate the photophysical behavior of 2-bromo-5-hydroxy-3-methoxybenzaldehyde, we compare its representative spectral data against two critical structural alternatives. This highlights the exact impact of the bromo and hydroxyl groups.

  • Alternative A (5-Hydroxy-3-methoxybenzaldehyde): Lacks the ortho-bromo group, allowing for a fully planar, conjugated system.

  • Alternative B (2-Bromo-5-methoxybenzaldehyde): Retains the steric hindrance but lacks the C5 hydroxyl auxochrome.

Compound λmax​ K-Band (nm) ϵ ( M−1cm−1 ) λmax​ R-Band (nm)Structural Conformation
5-Hydroxy-3-methoxybenzaldehyde 285~14,500315Planar, fully conjugated
2-Bromo-5-hydroxy-3-methoxybenzaldehyde 278~9,800322Sterically hindered, twisted CHO
2-Bromo-5-methoxybenzaldehyde 272~10,200310Hindered, lacking -OH auxochrome

Data Interpretation: The introduction of the ortho-bromo group (Target vs. Alternative A) drops the molar extinction coefficient ( ϵ ) by nearly 30% due to the loss of co-planarity, while the presence of the -OH group (Target vs. Alternative B) pushes the R-band further into the red spectrum.

Experimental Protocol: Self-Validating UV-Vis Acquisition

To ensure high-fidelity spectral data, the following protocol incorporates internal validation steps to confirm Beer-Lambert linearity and solvent integrity.

UVVis_Workflow A Sample Preparation (10 µM in HPLC EtOH) B Cuvette Selection (10 mm Quartz) A->B C Baseline Correction (Solvent Blank) B->C D Spectral Acquisition (200 - 450 nm) C->D E Data Processing (Beer-Lambert Calc) D->E

Step-by-step experimental workflow for validating the UV-Vis absorption spectrum.

Step-by-Step Methodology:
  • Solvent Selection: Utilize HPLC-grade Ethanol (EtOH). Causality: Polar protic solvents like EtOH stabilize the n→π∗ transitions via hydrogen bonding with the carbonyl oxygen, providing clearer resolution of the R-band.

  • Stock Solution Preparation: Accurately weigh the compound and dissolve it in EtOH to create a 1.0 mM stock solution. Sonicate for 60 seconds to ensure complete dissolution.

  • Serial Dilution: Prepare working concentrations of 5 µM, 10 µM, and 20 µM.

  • Baseline Correction: Fill two matched 10 mm pathlength quartz cuvettes with pure HPLC-grade EtOH. Run a baseline scan from 200 nm to 450 nm to subtract solvent and cuvette absorbance.

  • Spectral Acquisition: Replace the sample cuvette with the 10 µM working solution. Scan from 200 nm to 450 nm at a scan rate of 240 nm/min with a slit width of 1 nm.

  • Self-Validation Check (Crucial): Measure the absorbance at λmax​ for the 5 µM, 10 µM, and 20 µM samples. Plot Absorbance vs. Concentration.

    • Validation Metric: An R2≥0.999 confirms the absence of concentration-dependent aggregation and validates the calculated molar extinction coefficient ( ϵ ). If the absorbance exceeds 1.0 AU, dilute the sample further to remain within the linear dynamic range of the detector.

References

  • Hanson, J. R., Hitchcock, P. B., & Toche, F. (2008). The conformation of some ortho-bromoarylaldehydes. Journal of Chemical Research, 2008(7), 416-418.[Link]

Comparative

Validating the Regioselectivity of 5-Hydroxy-3-Methoxybenzaldehyde Bromination: A Comparison Guide

Electrophilic aromatic substitution (EAS) on highly functionalized phenolic compounds presents a classic synthetic challenge: controlling regioselectivity. For drug development professionals and synthetic chemists workin...

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Author: BenchChem Technical Support Team. Date: April 2026

Electrophilic aromatic substitution (EAS) on highly functionalized phenolic compounds presents a classic synthetic challenge: controlling regioselectivity. For drug development professionals and synthetic chemists working with 5-hydroxy-3-methoxybenzaldehyde , achieving precise mono-bromination is critical for downstream cross-coupling reactions (e.g., Suzuki or Stille couplings).

This guide objectively compares the performance of three standard brominating systems—Molecular Bromine ( Br2​ ), N-Bromosuccinimide (NBS), and Pyridinium Tribromide (PTB)—evaluating their regioselectivity, yield, and the underlying mechanistic causality. Furthermore, we establish a self-validating analytical workflow using 2D NOESY NMR to definitively prove the site of bromination.

Mechanistic Context: The Regioselectivity Dilemma

To understand the experimental outcomes, we must first analyze the competing electronic and steric directing effects on the 5-hydroxy-3-methoxybenzaldehyde ring. The aromatic ring contains three functional groups:

  • -OH at C5: A strongly activating, ortho/para-directing group.

  • -OCH₃ at C3: A moderately activating, ortho/para-directing group.

  • -CHO at C1: A deactivating, meta-directing group.

This configuration leaves three available positions for electrophilic attack: C2, C4, and C6 .

  • The C4 Position: Situated directly between the two activating groups (-OH and -OCH₃). While electronically highly activated, it is severely sterically hindered. Bromination here is virtually non-existent under standard conditions.

  • The C2 Position: Located para to the strongly activating -OH group and ortho to the -OCH₃ group. This is the electronically favored position. However, it is sterically compressed between the -CHO and -OCH₃ groups.

  • The C6 Position: Located para to the -OCH₃ group and ortho to the -OH group. While electronically weaker than C2 (because -OCH₃ is a weaker donor than -OH), it is sterically favored as it is less hindered than C2.

The choice of brominating reagent dictates whether the reaction proceeds under thermodynamic control (favoring the electronically dense C2) or kinetic control (favoring the less sterically hindered C6).

Regioselectivity Substrate 5-Hydroxy-3-methoxybenzaldehyde C2 C2 Position (Para to -OH) Electronically Favored Substrate->C2 Strong Activation C6 C6 Position (Para to -OCH3) Sterically Favored Substrate->C6 Moderate Activation C4 C4 Position (Ortho to both) Highly Hindered Substrate->C4 Steric Block Prod2 2-Bromo Isomer (Major with Br2/Fe) C2->Prod2 Prod6 6-Bromo Isomer (Major with NBS) C6->Prod6

Fig 1. Regioselectivity pathways and competing directing effects in 5-hydroxy-3-methoxybenzaldehyde.

Reagent Performance & Quantitative Comparison

The table below summarizes the quantitative performance of three alternative bromination methodologies. The causality behind these results is rooted in the nature of the electrophile generated by each reagent system.

Reagent SystemSolventTemp (°C)Primary MechanismMajor IsomerRegioselectivity Ratio (C2:C6)Polybromination
Br2​ / Fe powder AcOH25Thermodynamic2-Bromo 85:15High (~10%)
NBS CHCl3​ 60Kinetic (Steric)6-Bromo 5:95Low (<2%)
Pyridinium Tribromide MeOH0Mild Electrophilic2-Bromo 70:30Very Low (<1%)
Causality of Experimental Choices:
  • Br2​ in Acetic Acid with Iron Catalyst: As documented in standard protocols for m-hydroxybenzaldehydes 1, iron acts as a Lewis acid, polarizing the Br2​ molecule to generate a highly reactive Br+ equivalent. This harsh, thermodynamically driven system overcomes steric barriers, forcing the substitution at the most electron-rich C2 position. However, it suffers from higher rates of over-bromination 2.

  • N-Bromosuccinimide (NBS) in Chloroform: NBS provides a low, steady-state concentration of bromine. In non-polar solvents like CHCl3​ , the bulky nature of the succinimide complex makes the transition state highly sensitive to steric hindrance. Consequently, the reaction is kinetically controlled and highly selective for the less hindered C6 position 3.

Analytical Validation: Decoding Regioselectivity via NMR

A robust protocol must be a self-validating system . Relying solely on 1D 1H NMR coupling constants is insufficient here, as both the 2-bromo and 6-bromo isomers will exhibit two aromatic protons that are meta to each other ( J≈1.5−2.5 Hz).

To definitively prove the regioselectivity, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is required. The logic is based on spatial proximity:

  • Validating the 6-Bromo Isomer (NBS Method): If bromination occurs at C6, the remaining aromatic protons are at C2 and C4. The C2 proton is uniquely sandwiched between the -CHO (C1) and -OCH₃ (C3) groups. In the NOESY spectrum, irradiating the C2 proton will show strong cross-peaks with both the aldehyde proton and the methoxy protons.

  • Validating the 2-Bromo Isomer ( Br2​ Method): If bromination occurs at C2, the remaining protons are at C4 and C6. The C6 proton is adjacent to -CHO, and the C4 proton is adjacent to -OCH₃. No single aromatic proton will show an NOE to both the -CHO and -OCH₃ groups.

This binary NOESY outcome provides absolute, irrefutable proof of the reaction's regioselectivity.

Experimental Protocols

The following workflows detail the synthesis of both isomers.

Workflow Prep Substrate Preparation Rxn Bromination (NBS or Br2) Prep->Rxn Quench Quench & Extract (Na2S2O3) Rxn->Quench Purify Flash Chromatography Quench->Purify Analyze NMR & GC-MS Validation Purify->Analyze

Fig 2. Standard experimental workflow for regioselective bromination and analytical validation.
Protocol A: Kinetic Bromination via NBS (Targeting 6-Bromo Isomer)
  • Preparation: Dissolve 5-hydroxy-3-methoxybenzaldehyde (1.0 eq, 10 mmol) in anhydrous CHCl3​ (50 mL) under an argon atmosphere.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq, 10.5 mmol) portion-wise over 10 minutes to avoid rapid exothermic spikes.

  • Reaction: Heat the mixture to a gentle reflux (60 °C) and monitor via TLC (Hexanes:EtOAc 3:1). The reaction typically reaches completion in 4–6 hours.

  • Quench & Extraction: Cool to room temperature. Wash the organic layer with saturated aqueous Na2​S2​O3​ (2 x 25 mL) to neutralize residual electrophilic bromine, followed by brine (25 mL). Dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient elution 10-20% EtOAc in Hexanes) to yield the 6-bromo isomer.

Protocol B: Thermodynamic Bromination via Br2​ (Targeting 2-Bromo Isomer)
  • Preparation: Suspend 5-hydroxy-3-methoxybenzaldehyde (1.0 eq, 10 mmol) and catalytic iron powder (0.05 eq, 0.5 mmol) in glacial acetic acid (30 mL). Gently warm until a clear solution forms, then cool to room temperature.

  • Reagent Addition: Prepare a solution of Br2​ (1.0 eq, 10 mmol) in glacial acetic acid (10 mL). Add this dropwise to the reaction flask over 30 minutes using an addition funnel.

  • Reaction: Stir at room temperature for 2 hours. The iron acts as a Lewis acid, polarizing the bromine and driving the reaction to the electronically favored C2 position.

  • Quench & Extraction: Pour the mixture into ice water (100 mL) containing Na2​S2​O3​ (2 g). Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with saturated NaHCO3​ until the aqueous phase is neutral.

  • Purification: Dry, concentrate, and recrystallize from hot ethanol to isolate the 2-bromo isomer, leaving polybrominated impurities in the mother liquor.

Conclusion & Recommendations

For applications requiring the 6-bromo isomer , the NBS/ CHCl3​ system is objectively superior, offering high kinetic regioselectivity and minimal over-bromination. Conversely, if the 2-bromo isomer is the target, the classical Br2​ /Fe/AcOH system remains the standard, though it requires more rigorous downstream purification to remove polybrominated byproducts. In all cases, researchers must employ 2D NOESY NMR to validate the structural integrity of the resulting building blocks prior to subsequent cross-coupling steps.

References

  • BenchChem. "Application Notes and Protocols for the Bromination of m-Hydroxybenzaldehyde." BenchChem Protocols.
  • Heterocycles / Clockss. "Regioselective bromination: an approach to the d-ring of the gilvocarcins." Heterocycles, Vol. 88, No. 2, 2014.
  • Google Patents. "US4551557A - Bromination of substituted benzaldehydes." United States Patent and Trademark Office.

Sources

Safety & Regulatory Compliance

Safety

2-Bromo-5-hydroxy-3-methoxybenzaldehyde proper disposal procedures

An In-Depth Guide to the Proper Disposal of 2-Bromo-5-hydroxy-3-methoxybenzaldehyde Hazard Identification and Risk Assessment Before handling 2-Bromo-5-hydroxy-3-methoxybenzaldehyde, a thorough understanding of its assoc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Proper Disposal of 2-Bromo-5-hydroxy-3-methoxybenzaldehyde

Hazard Identification and Risk Assessment

Before handling 2-Bromo-5-hydroxy-3-methoxybenzaldehyde, a thorough understanding of its associated hazards is paramount. This compound is a halogenated aromatic aldehyde, and its specific toxicological profile necessitates stringent safety measures. The primary risks are associated with direct contact, inhalation of dust, and environmental release.

A summary of the key hazard information is presented below:

Hazard ClassificationDescriptionPrimary Route of ExposureGHS Pictograms
Skin Irritation Causes skin irritation upon contact.[1][2][3]DermalGHS07
Serious Eye Irritation Causes serious and potentially damaging eye irritation.[1][2][3]OcularGHS07
Respiratory Irritation May cause irritation to the respiratory tract if inhaled as a dust.[1][3]InhalationGHS07
Acute Oral Toxicity Harmful if swallowed.[4]IngestionGHS07
Aquatic Toxicity Very toxic to aquatic life, posing a significant environmental hazard if released.[4]Environmental ReleaseGHS09

Given these hazards, all handling and disposal operations must be preceded by a risk assessment specific to the planned procedure. The causality is clear: the irritant and toxic properties of the compound dictate the need for robust personal protective equipment and containment strategies to prevent exposure and environmental contamination.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to create a reliable barrier against exposure. This protocol is a self-validating system; if any component is compromised, the procedure must be halted until the issue is rectified.

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile or neoprene.[5] Gloves must be inspected for tears or punctures before each use. Aromatic and halogenated hydrocarbons can degrade some glove materials, so it is crucial to change gloves immediately if contamination is suspected.[5]

  • Eye and Face Protection : Tightly fitting safety goggles or safety glasses with side-shields are mandatory to protect against dust particles and splashes.[4] A face shield should be used in situations with a higher risk of splashing.

  • Skin and Body Protection : A lab coat is required at all times. For larger quantities or in the event of a spill, wear impervious clothing to prevent skin contact.[4]

  • Respiratory Protection : Operations that may generate dust (e.g., weighing, transferring solids, cleaning spills) should be conducted in a certified chemical fume hood.[6] If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[3]

Immediate Spill Response and Cleanup

Accidental spills must be managed promptly and safely to mitigate exposure and prevent environmental contamination. The following procedure is designed for small, manageable laboratory spills.

For spills too large to handle safely, or involving highly toxic materials, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately. [7]

Step-by-Step Spill Cleanup Protocol:

  • Alert and Evacuate : Immediately alert personnel in the vicinity.[7] Cordon off the affected area.

  • Ventilate : If the spill occurs outside a fume hood, ensure the area is well-ventilated to disperse any airborne dust.[1]

  • Don PPE : Before approaching the spill, don the full PPE as described in Section 2.

  • Contain the Spill : Gently cover the solid spill with an absorbent material like vermiculite or sand to prevent the dust from becoming airborne.[8]

  • Collect Residue : Carefully sweep or scoop the spilled material and absorbent into a designated, compatible waste container.[1] Use non-sparking tools if there is any fire hazard in the area.

  • Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials (absorbent pads, cloths, contaminated PPE) into the same hazardous waste container.[8]

  • Package and Label : Securely close the waste container. Affix a hazardous waste label detailing the contents, including "2-Bromo-5-hydroxy-3-methoxybenzaldehyde" and all contaminated cleanup materials.

  • Seek Medical Attention : If exposure occurs, wash the affected skin or eyes immediately for at least 15 minutes and seek medical attention.[1]

Proper Disposal Procedures for Unused Product and Contaminated Waste

Disposal of 2-Bromo-5-hydroxy-3-methoxybenzaldehyde is strictly regulated. As a brominated organic compound, it must be treated as hazardous waste and segregated appropriately.[2] The ultimate disposal method is typically high-temperature incineration at a licensed facility.[2][9]

The following workflow provides a systematic approach to ensure compliant disposal.

Disposal Workflow Diagram

G cluster_0 Phase 1: Waste Generation & Characterization cluster_1 Phase 2: Segregation & Containment cluster_2 Phase 3: Labeling & Storage cluster_3 Phase 4: Final Disposal A Generate Waste (Unused reagent, contaminated labware, spill cleanup debris) B Is the waste a Halogenated Organic Compound? A->B C YES (Contains Bromine) B->C True D NO B->D False E Select a dedicated, compatible waste container for HALOGENATED ORGANIC SOLIDS C->E F Segregate into appropriate non-halogenated waste stream (Follow institutional guidelines) D->F G Ensure container is in good condition, with a secure, tight-fitting lid. E->G H Affix Hazardous Waste Label G->H I Complete all fields: - "Hazardous Waste" - Full Chemical Name(s) & % composition - Accumulation Start Date - Hazard Pictograms (Irritant, Environmental) - PI/Generator Name & Contact H->I J Store in designated Satellite Accumulation Area (SAA) - At or near point of generation - In secondary containment I->J K Arrange for pickup by institutional Environmental Health & Safety (EHS) or a licensed hazardous waste contractor. J->K L Waste is transported to an approved Treatment, Storage, and Disposal Facility (TSDF). K->L

Caption: Waste Disposal Workflow for 2-Bromo-5-hydroxy-3-methoxybenzaldehyde.

Step-by-Step Disposal Protocol
  • Waste Characterization : Identify all waste streams containing 2-Bromo-5-hydroxy-3-methoxybenzaldehyde. This includes unused or expired reagent, contaminated items (e.g., weighing boats, gloves, pipette tips), and spill cleanup debris. This compound is a halogenated organic solid .

  • Waste Segregation : This is the most critical step. Halogenated organic wastes must be collected separately from non-halogenated wastes.[2][9][10][11] Mixing them results in the entire volume being treated as the more expensive and difficult-to-dispose-of halogenated waste.[9][10]

    • DO : Place this compound and anything contaminated with it into a container specifically designated for "Halogenated Organic Solid Waste."

    • DO NOT : Mix with non-halogenated solvents, acids, bases, or oxidizers.[12][13]

  • Container Selection :

    • Use a container made of a compatible material (e.g., high-density polyethylene - HDPE) that will not react with the chemical waste.[14]

    • The container must have a secure, screw-top lid and be in good condition, free from leaks or cracks.[9][12]

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.[12]

  • Labeling : As soon as the first item of waste is placed in the container, it must be labeled.[15] Federal and local regulations require specific information.[15][16][17] The label must be clearly written and include:

    • The words "Hazardous Waste" .[15][18]

    • Full chemical name(s) of all contents (e.g., "2-Bromo-5-hydroxy-3-methoxybenzaldehyde," "Contaminated PPE").

    • The approximate percentage of each component.

    • The accumulation start date (the date the first piece of waste was added).[15][19]

    • Appropriate hazard warnings (e.g., Irritant, Environmentally Hazardous).[17]

    • The name and contact information of the generating researcher or Principal Investigator.

  • Storage :

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation.[12][16]

    • The container must be kept closed at all times except when adding waste.[14][18]

    • It is best practice to store the container within a secondary containment bin to prevent leaks or spills from spreading.[12][18]

  • Final Disposal :

    • Once the container is full or has been accumulating for a set period (per your institution's policy, often 6-12 months), arrange for a pickup through your institution's EHS department.[12]

    • Do not pour this chemical waste down the drain under any circumstances.[19] Its high aquatic toxicity makes this a serious environmental violation.[4]

By adhering to this structured protocol, you ensure that the disposal of 2-Bromo-5-hydroxy-3-methoxybenzaldehyde is conducted with the highest degree of safety, scientific integrity, and regulatory compliance.

References

  • 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS CAS-No. - Loba Chemie. (2019, January 28). Retrieved from [Link]

  • Guide for Chemical Spill Response. American Chemical Society. (1995). Retrieved from [Link]

  • Hazardous Waste Container Labeling Requirements. (2020, December 1). Retrieved from [Link]

  • Chemical Spill Management. Hartwick College. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. MLI Environmental. (2026, February 3). Retrieved from [Link]

  • Spill procedure: Clean-up guidance. Queen Mary University of London. Retrieved from [Link]

  • OSHA. (2011). Laboratory Safety Labeling and Transfer of Chemicals. Retrieved from [Link]

  • Laboratory Hazardous Waste Management Guidelines. Retrieved from [Link]

  • Verification and segregation LABORATORY CHEMICAL WASTE. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. (2025, November 25). Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Retrieved from [Link]

  • Personal Protective Equipment (PPE) Guide – Chemical Resistance. NMSU Safety. (2015, July 2). Retrieved from [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo. (2024, October 20). Retrieved from [Link]

  • Chemical and Hazardous Waste Management and Disposal Policy. McNeese State University. Retrieved from [Link]

  • Halogenated Solvents in Laboratories. Temple University. Retrieved from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. (2025, March 21). Retrieved from [Link]

  • Chemical Waste Disposal Manual. Dalhousie University. (2018, January 22). Retrieved from [Link]

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Handling

Personal protective equipment for handling 2-Bromo-5-hydroxy-3-methoxybenzaldehyde

An In-Depth Guide to Personal Protective Equipment for Handling 2-Bromo-5-hydroxy-3-methoxybenzaldehyde As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every aspect of your...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Personal Protective Equipment for Handling 2-Bromo-5-hydroxy-3-methoxybenzaldehyde

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every aspect of your work, from experimental design to execution, is built on a foundation of safety and scientific rigor. This guide moves beyond a simple checklist to provide a comprehensive operational plan for handling 2-Bromo-5-hydroxy-3-methoxybenzaldehyde and its related isomers. Understanding the why behind each safety protocol is critical to fostering an intuitive culture of safety in the high-stakes environment of drug development and scientific research.

The structural alerts within this molecule—a halogenated aromatic aldehyde—necessitate a proactive and informed approach to personal protection. The guidance provided here is synthesized from established safety protocols and specific data for closely related compounds, ensuring a robust defense against potential hazards.

Part 1: Hazard Analysis and Risk Mitigation

Before handling any chemical, a thorough understanding of its potential hazards is crucial. For the class of brominated hydroxy benzaldehydes, the primary risks include irritation to the skin, eyes, and respiratory system.[1][2][3][4] The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for these compounds consistently feature the "Warning" signal word, indicating moderate hazards.[2][3][5]

Our protective strategy, therefore, is not merely to prevent contact but to create a series of barriers that make accidental exposure highly improbable. This begins with engineering controls—your primary line of defense—and is reinforced by a meticulous personal protective equipment (PPE) protocol.

Engineering Controls: The Foundation of Safety

PPE should always be considered the last line of defense, employed after engineering and administrative controls have been optimized.[6][7]

  • Chemical Fume Hood: All manipulations of 2-Bromo-5-hydroxy-3-methoxybenzaldehyde, from weighing the solid to preparing solutions and running reactions, must be conducted within a properly functioning and certified chemical fume hood.[8] This is non-negotiable. The fume hood contains vapors and fine particulates, directly mitigating the risk of respiratory exposure.[7][8]

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that might escape primary containment.

Part 2: The Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the specific task being performed and the associated risk of exposure. The following table outlines the minimum PPE requirements for common laboratory operations involving this compound.

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Tightly fitting safety goggles with side-shields.[9][10]Double-layered nitrile gloves.[11]Fully-buttoned laboratory coat.N95 dust mask recommended to prevent inhalation of fine particulates.[3]
Solution Preparation & Transfers Chemical splash goggles.[6][11]Nitrile gloves (inspected prior to use).[10]Laboratory coat.Not required if performed within a certified chemical fume hood.
Reaction Setup and Workup Chemical splash goggles and a full-face shield.[6][11]Nitrile gloves.Laboratory coat.Not required if performed within a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a full-face shield.[6]Heavy-duty, chemical-resistant gloves.Chemical-resistant apron over a laboratory coat.Air-purifying respirator with organic vapor cartridges.
Step-by-Step PPE Procedures: A Self-Validating System

The order and method of donning and doffing PPE are critical to prevent cross-contamination. This sequence is designed to be a self-validating system, ensuring that contaminated surfaces are not brought into contact with clean areas.

Donning (Putting On) PPE Sequence:

  • Lab Coat: Select the appropriate size and fasten all buttons. This is your primary barrier against splashes and spills on the torso and arms.

  • Respiratory Protection (if required): If weighing the solid outside of a fume hood or if significant dust is anticipated, don an N95 respirator. Perform a user seal check to ensure a tight fit.

  • Eye/Face Protection: Put on safety goggles. If a significant splash risk exists (e.g., large volume transfers, reaction workups), add a face shield over the goggles.[6] Goggles must always be worn underneath a face shield.[11]

  • Gloves: Don your first pair of nitrile gloves. The cuffs of the gloves should be pulled over the cuffs of your lab coat sleeves. If double-gloving, put the second pair on over the first. Inspect gloves for any tears or defects before use.[10]

Doffing (Taking Off) PPE Sequence:

This process is designed to move from most contaminated to least contaminated.

  • Gloves (Outer Pair): If double-gloved, remove the outer, most contaminated pair. Grasp the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand.

  • Gloves (Inner Pair) / Single Pair: Slide the fingers of your ungloved hand under the wrist of the remaining glove. Peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated hazardous waste container.[9]

  • Lab Coat/Apron: Unfasten the lab coat. Shrug it forward off your shoulders, touching only the inside of the coat. Turn the sleeves inside out as you remove it, folding the contaminated exterior inward. Hang it in its designated area or dispose of it if it's a disposable-use item.

  • Face/Eye Protection: Remove the face shield and then the goggles by handling the strap or earpieces from behind your head.

  • Respirator: If worn, remove the respirator by pulling the straps over your head without touching the front of the device.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[5][10]

Part 3: Emergency Response and Disposal

Exposure Response:

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][4][12]

  • Skin Contact: Remove all contaminated clothing while under a safety shower. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][4][12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1][4][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water and seek immediate medical attention.[5]

Disposal Plan:

All materials contaminated with 2-Bromo-5-hydroxy-3-methoxybenzaldehyde must be disposed of as hazardous chemical waste.[9] This includes excess reagent, reaction mixtures, contaminated gloves, paper towels, and other disposable PPE.[9] Collect these materials in a clearly labeled, sealed container and follow all institutional and local regulations for hazardous waste disposal.[1][9]

Visualization of PPE Selection Workflow

The following diagram provides a logical workflow for determining the appropriate level of PPE based on the planned laboratory task.

PPE_Workflow cluster_task Task Definition cluster_ppe_selection PPE & Control Selection cluster_end Final Check start Begin Work with 2-Bromo-5-hydroxy-3-methoxybenzaldehyde task_assessment Assess Task-Specific Hazard start->task_assessment weighing Weighing Solid task_assessment->weighing  Solid Handling (Particulate Risk) solution Solution Prep task_assessment->solution  Liquid Handling (Low Splash Risk) reaction Reaction / Workup task_assessment->reaction  Liquid Handling (High Splash Risk) spill Spill / Emergency task_assessment->spill  Uncontrolled Release ppe_weighing Controls: Fume Hood - Goggles - Double Nitrile Gloves - Lab Coat - N95 Respirator weighing->ppe_weighing ppe_solution Controls: Fume Hood - Splash Goggles - Nitrile Gloves - Lab Coat solution->ppe_solution ppe_reaction Controls: Fume Hood - Goggles & Face Shield - Nitrile Gloves - Lab Coat reaction->ppe_reaction ppe_spill Controls: Evacuate & Ventilate - Goggles & Face Shield - Heavy-Duty Gloves - Chem-Resistant Apron - Air-Purifying Respirator spill->ppe_spill end_procedure Proceed with Task (Follow Donning/Doffing Protocol) ppe_weighing->end_procedure ppe_solution->end_procedure ppe_reaction->end_procedure

Caption: PPE selection workflow based on task-specific hazard assessment.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). International Association of Fire Chiefs. Retrieved from [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 14). Certified Safety. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (1997). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health and Safety. Retrieved from [Link]

  • Personal Protective Equipment for Laboratories. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). CPWR - The Center for Construction Research and Training. Retrieved from [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). National Center for Biotechnology Information. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2007). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • 2-BROMO-5-HYDROXYBENZALDEHYDE Safety Data Sheet. (2019, January 28). Loba Chemie. Retrieved from [Link]

  • 2-bromo-3-fluoro-5-methoxybenzaldehyde — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

Sources

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